Product packaging for Boc-N-Me-Tyr(Bzl)-OH(Cat. No.:CAS No. 64263-81-6)

Boc-N-Me-Tyr(Bzl)-OH

Cat. No.: B558131
CAS No.: 64263-81-6
M. Wt: 385.5 g/mol
InChI Key: FSNRGORPOYPIJC-IBGZPJMESA-N
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Description

Boc-N-Me-Tyr(Bzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO5 B558131 Boc-N-Me-Tyr(Bzl)-OH CAS No. 64263-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNRGORPOYPIJC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157091
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64263-81-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64263-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-N-Me-Tyr(Bzl)-OH: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the structure, synthesis, and characterization of Boc-N-Me-Tyr(Bzl)-OH. This protected amino acid derivative is a valuable building block in peptide synthesis, particularly for the introduction of N-methylated and O-benzylated tyrosine residues, which can impart unique conformational constraints and biological properties to peptides.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (2S)-2-[--INVALID-LINK--amino]-3-[4-(phenylmethoxy)phenyl]propanoic acid, is a derivative of the amino acid L-tyrosine.[] It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, a methyl group on the alpha-nitrogen, and a benzyl (Bzl) ether protecting group on the phenolic hydroxyl group of the tyrosine side chain.

The presence of the N-methyl group can prevent the formation of hydrogen bonds and introduce conformational rigidity, which is often desirable in the design of peptidomimetics with enhanced stability and receptor affinity. The benzyl ether provides stable protection for the tyrosine hydroxyl group under a variety of reaction conditions, particularly during peptide synthesis.

Key Identifiers and Physical Properties:

PropertyValue
CAS Number 64263-81-6
Molecular Formula C22H27NO5
Molecular Weight 385.45 g/mol [2]
Appearance White to off-white or beige crystalline powder[][2]
Melting Point 130-140 °C[]
Purity ≥98% (HPLC)
Canonical SMILES CC(C)(C)OC(=O)N(C)--INVALID-LINK--C(=O)O
InChI Key FSNRGORPOYPIJC-IBGZPJMESA-N

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from L-tyrosine. The first step involves the protection of the alpha-amino and hydroxyl groups, followed by the N-methylation of the protected intermediate.

Synthesis Workflow

Synthesis_Workflow Tyrosine L-Tyrosine Boc_Tyr_OH Boc-Tyr-OH Tyrosine->Boc_Tyr_OH (Boc)2O, Base Boc_Tyr_Bzl_OH Boc-Tyr(Bzl)-OH Boc_Tyr_OH->Boc_Tyr_Bzl_OH Benzyl Bromide, Base Boc_N_Me_Tyr_Bzl_OH This compound Boc_Tyr_Bzl_OH->Boc_N_Me_Tyr_Bzl_OH Methyl Iodide, NaH

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

This precursor can be synthesized from either L-tyrosine or Boc-L-tyrosine.

  • From L-Tyrosine:

    • Dissolve L-tyrosine in a suitable solvent system such as a mixture of dioxane and water.

    • Add a base, for example, potassium carbonate (K2CO3), and cool the solution to 0 °C.

    • Add di-tert-butyl dicarbonate ((Boc)2O) and stir the reaction mixture overnight at room temperature.

    • After reaction completion, acidify the mixture and extract the product, Boc-Tyr-OH, with an organic solvent like ethyl acetate.

    • Dissolve the resulting Boc-Tyr-OH in a solvent mixture like dioxane and DMF.

    • Add a base such as sodium bicarbonate (NaHCO3) and benzyl bromide.

    • Heat the reaction mixture and stir overnight.

    • After cooling, the crude product is worked up by extraction and can be purified by crystallization.

  • From Boc-L-Tyrosine:

    • Dissolve N-Boc-tyrosine in a solvent such as methanol.

    • Add a solution of sodium methoxide in methanol, followed by benzyl bromide.

    • Stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours.

    • The reaction progress can be monitored by HPLC.

    • Upon completion, the product is isolated by neutralization, precipitation, and filtration.

Step 2: N-Methylation to Yield this compound

  • To a solution of Boc-Tyr(Bzl)-OH and methyl iodide in a dry aprotic solvent such as tetrahydrofuran (THF), cooled to 0°C, add a strong base like sodium hydride (NaH) portion-wise.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Cool the mixture to 0°C and quench the reaction carefully with ice water.

  • Remove the organic solvent under reduced pressure.

  • The aqueous residue is washed with a nonpolar solvent like hexane to remove unreacted methyl iodide and other nonpolar impurities.

  • The aqueous layer is then acidified to a pH of approximately 4 with an acid such as citric acid.

  • Extract the product with a chlorinated solvent like dichloromethane (DCM).

  • The combined organic layers are washed with brine and water, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash silica gel column chromatography using a solvent system such as a hexane/ethyl acetate gradient to afford the final product as a pale yellow oil or crystalline solid. A reported yield for a similar N-methylation is 35%.

Characterization Data

Quantitative data is crucial for confirming the identity and purity of the synthesized this compound. Below is a summary of typical characterization data.

Data TypeThis compoundBoc-Tyr(Bzl)-OH (Precursor)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.44-7.30 (m, 5H, Ar-H of Bzl), 7.14-7.09 (m, 2H, Ar-H), 6.93-6.89 (m, 2H, Ar-H), 5.04 (s, 2H, -CH₂-Ph), 4.76/4.56 (dd, 1H, α-CH, atropisomers), 3.29-2.98 (m, 2H, β-CH₂), 2.75/2.69 (s, 3H, N-CH₃, atropisomers), 1.41/1.35 (s, 9H, Boc-H, atropisomers)7.42-7.30 (m, 5H, Ar-H of Bzl), 7.10 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 5.02 (s, 2H, -CH₂-Ph), 4.58 (m, 1H, α-CH), 3.12-2.86 (m, 2H, β-CH₂), 1.42 (s, 9H, Boc-H)
¹³C NMR Data not readily available in searched literature.Data not readily available in searched literature.
Mass Spectrometry (MS) Data not readily available in searched literature.ESI-MS m/z: [M+H]⁺ calculated for C₂₁H₂₅NO₅ + H⁺: 372.18, found: 372.18

Note on Atropisomers: The presence of rotamers (atropisomers) around the N-Boc bond can lead to the observation of doubled signals in the NMR spectrum for the α-CH, N-CH₃, and Boc protons.

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of this compound follow a logical progression, where each step builds upon the previous one, and analytical techniques are used to verify the outcome of each transformation.

Logical_Relationships cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start L-Tyrosine Step1 Protection of Amino and Hydroxyl Groups (Boc-Tyr(Bzl)-OH) Start->Step1 Boc2O, Benzyl Bromide Step2 N-Methylation (this compound) Step1->Step2 CH3I, NaH Purification Column Chromatography Step2->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC

Caption: Workflow from synthesis to final product characterization.

This guide provides a foundational understanding of the structure and synthesis of this compound, a key building block for advanced peptide synthesis and drug discovery. The provided protocols and characterization data serve as a valuable resource for researchers in the field.

References

A Technical Guide to Boc-N-Me-Tyr(Bzl)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-N-Me-Tyr(Bzl)-OH (CAS Number: 64263-81-6), a crucial N-methylated and side-chain protected amino acid derivative. It is widely utilized in solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics with enhanced pharmacological properties. This document details the chemical and physical properties of this compound, provides representative experimental protocols for its incorporation into peptide chains using the Boc/Bzl strategy, and discusses the challenges and solutions associated with the coupling of sterically hindered N-methylated amino acids.

Introduction

N-methylation of amino acids is a key strategy in medicinal chemistry to improve the pharmacokinetic profile of peptide drugs. This modification can enhance metabolic stability against enzymatic degradation, increase cell permeability, and constrain peptide conformation, potentially leading to higher receptor affinity and selectivity. This compound is a valuable building block for introducing an N-methylated tyrosine residue with its phenolic hydroxyl group protected by a benzyl group. This derivative is primarily employed in the Boc/Bzl solid-phase peptide synthesis (SPPS) methodology.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below.

PropertyValue
CAS Number 64263-81-6
Molecular Formula C22H27NO5
Molecular Weight 385.45 g/mol
Appearance White to off-white crystalline powder
Purity ≥98.0% (HPLC)
Melting Point 130-140 °C
Optical Rotation [a]D20 = -65 ± 2º (c=1% in EtOAc)
Synonyms Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine, (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Storage Store at -20°C

Applications in Peptide Synthesis

This compound is a key component in the synthesis of complex peptides, especially in the fields of:

  • Drug Development : It is incorporated into novel drug candidates, particularly in oncology and neurology, where precise modifications to amino acid side chains can lead to improved efficacy and reduced side effects.

  • Peptide-Based Therapeutics : This building block is essential for creating bioactive peptides and enzyme inhibitors.

  • Bioconjugation : It can be used in processes to attach drugs or imaging agents to biomolecules for targeted therapies and diagnostics.

Experimental Protocols: Boc/Bzl Solid-Phase Peptide Synthesis

The incorporation of this compound into a peptide chain follows the general principles of Boc/Bzl SPPS. A key challenge is the steric hindrance from the N-methyl group, which can slow down the coupling reaction. Therefore, optimized protocols with highly efficient coupling reagents are necessary.

The following is a representative protocol for the incorporation of an N-methylated amino acid like this compound into a peptide chain on a solid support.

General Boc-SPPS Cycle

The synthesis involves a repetitive cycle of deprotection, neutralization, and coupling.

Boc_SPPS_Cycle Resin Peptide-Resin Deprotection Boc Deprotection (25-50% TFA in DCM, 20-30 min) Resin->Deprotection Washes1 DCM/IPA Washes Deprotection->Washes1 Neutralization Neutralization (5-10% DIEA in DCM, 5-10 min) Washes2 DCM/NMP Washes Neutralization->Washes2 Coupling Amino Acid Coupling Washes3 DCM/NMP Washes Coupling->Washes3 Washes1->Neutralization Washes2->Coupling Washes3->Resin Next Cycle

Caption: General workflow for a single cycle in Boc-SPPS.

Recommended Coupling Protocol for this compound

Due to the steric hindrance of the N-methyl group, a pre-activation step with a potent coupling reagent is recommended. HATU is a highly effective choice for such challenging couplings.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM and then in DMF or NMP.

  • Deprotection: Remove the N-terminal Boc group with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM and then with isopropanol (IPA) and DCM to remove residual TFA.

  • Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes to neutralize the N-terminal amine salt. Wash thoroughly with DCM or NMP.

  • Pre-activation of this compound: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in DMF or NMP. Add DIEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 2-4 hours.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF or NMP, followed by DCM.

Monitoring the Coupling Reaction: The standard Kaiser test is not reliable for secondary amines like N-methylated amino acids. The bromophenol blue test is a suitable alternative to monitor the completion of the coupling reaction. If the coupling is incomplete, a second coupling may be performed.

N_Methyl_Coupling_Workflow cluster_activation Pre-activation cluster_coupling Coupling on Resin Boc_AA This compound (3-4 eq.) Activation_Mix Activated Amino Acid Boc_AA->Activation_Mix HATU HATU (3-4 eq.) HATU->Activation_Mix DIEA_act DIEA (6-8 eq.) DIEA_act->Activation_Mix Coupling Agitate for 2-4 hours Activation_Mix->Coupling Neutral_Resin Neutralized Peptide-Resin Neutral_Resin->Coupling Coupled_Resin Coupled Peptide-Resin Coupling->Coupled_Resin

Caption: Workflow for the coupling of this compound.

Final Cleavage and Deprotection

After the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on tyrosine) are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).

Cleavage Cocktail: A typical cleavage cocktail consists of HF with scavengers to prevent side reactions. For a peptide containing Tyr(Bzl), a common cocktail is:

  • HF:p-cresol:p-thiocresol (90:5:5)

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail at 0°C for 1-2 hours in a specialized HF cleavage apparatus.

  • Work-up: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide with cold diethyl ether.

  • Purification: Wash the peptide precipitate with cold ether to remove scavengers. Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes typical parameters and expected outcomes for the incorporation of a sterically hindered N-methylated amino acid like this compound in Boc-SPPS. These values are illustrative and can vary based on the peptide sequence and synthesis scale.

ParameterTypical Value/RangeNotes
Resin Substitution 0.3 - 0.8 mmol/gMerrifield or PAM resins are commonly used.
Amino Acid Equivalents 3 - 4 eq.Relative to resin loading.
Coupling Reagent Equivalents 3 - 4 eq.HATU, PyAOP, or PyBOP/HOAt are recommended.
Base (DIEA) Equivalents 6 - 8 eq.For activation and neutralization.
Coupling Time 2 - 4 hoursMay require longer times or double coupling.
Coupling Efficiency ~95-98%Dependent on the sequence and coupling conditions.
Overall Crude Peptide Yield 50 - 70%Highly dependent on peptide length and sequence.

Conclusion

This compound is an indispensable building block for the synthesis of N-methylated peptides with potential therapeutic applications. While its incorporation presents challenges due to steric hindrance, the use of optimized protocols and potent coupling reagents allows for its efficient integration into peptide chains. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this important amino acid derivative in their synthetic endeavors.

Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine basics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine

Introduction

Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine is a synthetically modified amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery.[1][2] Its structure is characterized by three key modifications to the parent L-tyrosine molecule: a tert-butyloxycarbonyl (Boc) group protecting the alpha-amino nitrogen, a benzyl (Bzl) group protecting the side-chain hydroxyl function, and a methyl group on the alpha-nitrogen. These protecting groups provide enhanced stability and allow for controlled, stepwise reactions, making it an invaluable reagent for constructing complex peptides and pharmaceutical intermediates.[1] The N-methylation, in particular, is a common strategy in medicinal chemistry to improve metabolic stability and modify the conformational properties of peptides, which can lead to enhanced biological activity and bioavailability. This guide provides a technical overview of its properties, synthesis, and applications for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine are fundamental to its handling, storage, and reactivity in synthetic protocols. The compound typically appears as a white to off-white powder.

PropertyValueReference(s)
CAS Number 64263-81-6
Molecular Formula C₂₂H₂₇NO₅
Molecular Weight 385.5 g/mol (or 385.45, 385.50)
Melting Point 130-140 °C (also cited as 130-134 °C)
Appearance White to off-white powder
Purity ≥ 98% (by HPLC)
Optical Rotation [a]D20 = -65 ± 2º (c=1% in Ethyl Acetate)
Boiling Point 533.0 ± 50.0 °C at 760 mmHg (Predicted)
Density 1.2 ± 0.1 g/cm³ (also cited as 1.174 g/cm³ Predicted)
Storage Conditions 0-8 °C (also cited as 0-5 °C and 2-8 °C)
InChI Key FSNRGORPOYPIJC-IBGZPJMESA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Synthesis and Chemical Workflow

The synthesis of Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine involves a multi-step process starting from L-tyrosine. While specific, detailed protocols are proprietary or published within specialized literature, the general synthetic strategy involves the sequential protection of the functional groups. This typically includes:

  • O-benzylation : Protection of the phenolic hydroxyl group on the tyrosine side chain with a benzyl group, often via Williamson ether synthesis.

  • N-Boc protection : Protection of the alpha-amino group using di-tert-butyl dicarbonate ((Boc)₂O).

  • N-methylation : Introduction of the methyl group onto the Boc-protected nitrogen, for which a suitable methylating agent like iodomethane can be used.

The strategic placement of the Boc and benzyl protecting groups is central to the utility of this compound, particularly in Solid-Phase Peptide Synthesis (SPPS). The Boc group is acid-labile and can be removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl group is more stable and requires strong acids like hydrofluoric acid (HF) for cleavage. This differential lability is the cornerstone of the Boc/Bzl protection strategy in peptide chemistry.

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA Treatment) Resin->Deprotection 1. Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Nα-Boc-AA-OH + Activator) Neutralization->Coupling 3. Wash Wash Step Coupling->Wash 4. Wash->Deprotection Repeat for next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (HF) Wash->Cleavage Final Step

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Drug Development

Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine is a versatile tool leveraged across several areas of scientific research and development, primarily due to its role as a specialized building block.

Application AreaDescriptionRationaleReference(s)
Peptide Synthesis Serves as a key building block for incorporating a protected, N-methylated tyrosine residue into a growing peptide chain using SPPS.The orthogonal Boc and Benzyl protecting groups allow for controlled, sequential addition of amino acids. The N-methyl group provides resistance to enzymatic degradation and constrains peptide backbone conformation.
Drug Development Employed in the synthesis of novel drug candidates, particularly peptidomimetics and complex organic molecules for therapeutic areas like oncology and neurology. It is a valuable scaffold for creating compounds that target specific biological receptors.The N-methyl and O-benzyl modifications can improve crucial drug properties such as stability, solubility, and bioavailability. Modifications can lead to improved efficacy and reduced side effects in targeted therapies.
Bioconjugation Used in processes to attach drugs, probes, or imaging agents to biomolecules such as antibodies.The compound's structure facilitates its use as a linker or part of a larger conjugate, enabling the creation of targeted therapies and diagnostic agents with enhanced specificity.

The logical flow from this chemical building block to a potential therapeutic agent highlights its importance in the drug discovery pipeline.

drug_discovery_flow cluster_discovery Drug Discovery & Development Pathway A Nα-Boc-O-benzyl- Nα-methyl-L-tyrosine (Protected Building Block) B Peptide Synthesis or Organic Synthesis A->B C Synthesis of Peptidomimetics or Complex Molecules B->C Incorporation D Lead Compound Identification C->D Screening & Optimization E Preclinical & Clinical Development D->E F Therapeutic Agent E->F

Caption: Role of Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine in drug discovery.

Conclusion

Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine is more than a mere chemical intermediate; it is a precisely engineered tool for molecular construction. Its well-defined protecting group strategy and the presence of an N-methyl group provide chemists and drug developers with fine control over synthetic outcomes. This enables the creation of novel peptides and peptidomimetics with potentially superior therapeutic properties, such as enhanced stability and bioavailability. As research in fields like oncology and neurology continues to demand more sophisticated and targeted molecules, the utility of such specialized amino acid derivatives remains indispensable.

References

In-Depth Technical Guide: Physicochemical Properties of Boc-N-Me-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the core physicochemical properties of Nα-Boc-Nα-methyl-O-benzyl-L-tyrosine, commonly abbreviated as Boc-N-Me-Tyr(Bzl)-OH. This compound is a crucial building block in peptide synthesis, particularly for introducing N-methylated and O-benzylated tyrosine residues into peptide sequences. Such modifications are of significant interest to researchers and drug development professionals for their potential to enhance peptide stability, bioactivity, and pharmacokinetic profiles.

Quantitative Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for accurate experimental design, including stoichiometric calculations for synthesis and analytical characterization.

ParameterValueReference
Molecular Formula C22H27NO5[1][2][3]
Molecular Weight 385.45 g/mol [1][3]
Synonym Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine
CAS Number 64263-81-6

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical techniques in organic chemistry.

1. Mass Spectrometry for Molecular Weight Determination:

  • Objective: To determine the accurate mass of the molecule.

  • Methodology: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed.

    • A sample of this compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol).

    • The solution is introduced into the mass spectrometer.

    • The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

    • The resulting spectrum will show a prominent peak corresponding to the molecular ion [M+H]+ or other adducts, from which the exact molecular weight can be calculated.

2. Elemental Analysis for Molecular Formula Determination:

  • Objective: To determine the empirical and molecular formula by quantifying the percentage composition of each element.

  • Methodology:

    • A precisely weighed sample of the compound is combusted in a controlled environment.

    • The combustion products (CO2, H2O, N2) are collected and measured.

    • The percentage of Carbon, Hydrogen, and Nitrogen in the original sample is calculated from the masses of the combustion products.

    • The percentage of Oxygen is typically determined by difference.

    • These percentages are used to derive the empirical formula. Combined with the molecular weight from mass spectrometry, the molecular formula is confirmed.

Visualization of Molecular Structure

The following diagram illustrates the key functional groups that constitute the this compound molecule.

G A Boc Group (tert-Butoxycarbonyl) F This compound A->F protects amine B N-Methyl Group B->F modifies amine C Tyrosine Backbone C->F core structure D Benzyl Group (Bzl) D->F protects hydroxyl E Carboxylic Acid (-OH) E->F functional group

Figure 1: Functional components of this compound.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Bzl Protecting Groups in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) remains a fundamental technique in the construction of peptides for a vast array of applications, from therapeutic development to basic research. The choice of protecting group strategy is paramount to the success of SPPS, dictating the reagents, reaction conditions, and ultimately, the purity and yield of the final product. The tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting group strategy, often referred to as the Boc/Bzl strategy, represents one of the original and most robust approaches to SPPS.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for employing Boc and Bzl protecting groups in SPPS.

Core Principles: A Symphony of Graduated Acid Lability

The Boc/Bzl strategy is elegantly designed around the principle of differential acid lability.[2][3] This means that different protecting groups can be selectively removed by varying the strength of the acidic conditions.

  • Nα-Amino Protection (Temporary): The α-amino group of the incoming amino acid is protected with the tert-butyloxycarbonyl (Boc) group. The Boc group is highly sensitive to moderately strong acids and is typically removed at each cycle of the synthesis using trifluoroacetic acid (TFA).[3]

  • Side-Chain Protection (Permanent): The reactive side chains of amino acids are protected with more acid-stable groups, most commonly benzyl (Bzl)-based ethers, esters, and carbamates. These "permanent" protecting groups are stable to the repeated TFA treatments used for Boc deprotection and are only removed at the final stage of the synthesis.

  • Final Cleavage: The simultaneous removal of the side-chain protecting groups and cleavage of the completed peptide from the solid support is achieved using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

This quasi-orthogonal protection scheme, where the temporary protecting group is removed under conditions that leave the permanent protecting groups intact, is the cornerstone of the Boc/BPS strategy.

Quantitative Data Summary

Effective SPPS relies on precise control of reaction conditions. The following tables summarize key quantitative data for the Boc/Bzl strategy.

Table 1: Reagents and Typical Concentrations for Boc-SPPS Cycle

StepReagentTypical Concentration/RatioPurpose
Nα-Boc Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)Removal of the Nα-Boc protecting group.
Neutralization Diisopropylethylamine (DIEA) in DCM5-10% (v/v)Conversion of the N-terminal ammonium salt to a free amine.
Amino Acid Coupling Boc-Amino Acid3 equivalents (relative to resin loading)Introduction of the next amino acid in the sequence.
Coupling Reagent (e.g., DCC, HBTU)3 equivalents (relative to resin loading)Activation of the carboxylic acid for peptide bond formation.

Table 2: Common Side-Chain Protecting Groups in Boc-SPPS

Amino AcidSide-Chain Protecting GroupAbbreviation
Serine, ThreonineBenzylBzl
Tyrosine2-Bromobenzyloxycarbonyl2-Br-Z
Lysine2-Chlorobenzyloxycarbonyl2-Cl-Z
Aspartic Acid, Glutamic AcidBenzyl esterOBzl
Cysteine4-MethylbenzylMeb
ArginineTosylTos
HistidineDinitrophenylDnp

Table 3: Final Cleavage Cocktails and Conditions

ReagentTypical CompositionConditionsNotes
Hydrogen Fluoride (HF) HF:anisole (9:1 v/v)0 °C, 1-2 hoursHighly effective but extremely hazardous; requires specialized apparatus.
"Low-High" HF Low: HF/DMS (1:3 v/v) with scavenger; High: Neat HF with scavengerLow: 0 °C, 2-4 hours; High: 0 °C, 1 hourTwo-step procedure to minimize side reactions.
Trifluoromethanesulfonic Acid (TFMSA) TFMSA/TFA/DCM with scavengers0 °C to room temperatureA strong acid alternative to HF.

Experimental Protocols

The following protocols provide a detailed methodology for manual Boc-SPPS.

Protocol 1: Manual Boc-SPPS Cycle (0.1 mmol scale)

This protocol outlines the steps for a single cycle of amino acid addition.

  • Resin Swelling:

    • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

    • Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM (~5 mL) to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 20-30 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining. Perform the following washes in sequence:

      • DCM (3 x 5 mL)

      • Isopropanol (IPA) (2 x 5 mL)

      • DCM (3 x 5 mL)

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (3 x 5 mL).

  • Amino Acid Coupling (DCC/HOBt Activation):

    • In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF.

    • Add DCC (0.3 mmol, 3 equivalents) dissolved in DCM.

    • Allow the activation to proceed for 10-15 minutes at 0°C.

    • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

    • Add the filtered solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring Coupling Efficiency (Optional but Recommended):

    • Perform a qualitative ninhydrin (Kaiser) test. A yellow color indicates complete coupling (>99.5%), while a blue color indicates incomplete coupling.

    • If the coupling is incomplete, the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).

  • Repeat Cycle:

    • Return to step 2 for the addition of the next amino acid.

Protocol 2: Final Cleavage and Deprotection using HF

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Resin Preparation:

    • After the final Nα-Boc deprotection and washing, dry the peptide-resin thoroughly under vacuum.

    • Transfer the dried peptide-resin to the HF reaction vessel.

  • Cleavage Reaction:

    • Add a magnetic stir bar and the appropriate scavengers to the reaction vessel (e.g., anisole for peptides containing Met or Trp).

    • Cool the vessel to -78 °C using a dry ice/acetone bath.

    • Carefully distill anhydrous HF into the reaction vessel. A typical ratio is 9 mL of HF to 1 mL of scavenger per gram of peptide-resin.

    • Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

  • HF Removal:

    • Remove the HF by evaporation under a stream of dry nitrogen or by vacuum. This must be done with appropriate trapping systems for the acidic vapor.

  • Peptide Precipitation and Isolation:

    • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

    • Filter the peptide and wash the precipitate several times with cold diethyl ether to remove scavengers and organic-soluble byproducts.

    • Dry the crude peptide under vacuum.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize to obtain the final peptide product.

Visualizing the Workflow and Chemical Pathways

Diagrams are essential for understanding the logical flow of SPPS and the underlying chemical transformations.

Boc_SPPS_Cycle Resin Resin-Bound Peptide (Nα-Boc Protected) Deprotection Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Washing2->Coupling Washing3 Washing (DCM, DMF) Coupling->Washing3 NextCycle Ready for Next Cycle Washing3->NextCycle NextCycle->Deprotection Repeat for each amino acid

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Boc_Deprotection_Mechanism BocProtected Boc-Protected Amine R-NH-Boc Protonation Protonation Carbonyl oxygen is protonated by TFA BocProtected->Protonation TFA CarbocationFormation Carbocation Formation Loss of tert-butyl cation and formation of carbamic acid Protonation->CarbocationFormation Decarboxylation Decarboxylation Carbamic acid releases CO2 CarbocationFormation->Decarboxylation FreeAmine Free Amine (as TFA salt) R-NH3+ TFA- Decarboxylation->FreeAmine

Caption: The acid-catalyzed mechanism of Nα-Boc deprotection.

Final_Cleavage PeptideResin Fully Protected Peptide on Resin CleavageStep Strong Acid Cleavage (e.g., HF or TFMSA) + Scavengers PeptideResin->CleavageStep CleavageProducts Cleavage Mixture: - Free Peptide - Cleaved Protecting Groups - Resin CleavageStep->CleavageProducts Precipitation Precipitation in Cold Ether CleavageProducts->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: Workflow for the final cleavage and deprotection in Boc-SPPS.

References

Technical Guide: Boc-N-Me-Tyr(Bzl)-OH for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides comprehensive information on the procurement, purity, and analysis of Boc-N-Me-Tyr(Bzl)-OH, a key building block in peptide synthesis and medicinal chemistry.

Introduction

Nα-Boc-Nα-methyl-O-benzyl-L-tyrosine, commonly known as this compound, is a protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The presence of the N-methyl group can impart unique conformational constraints on peptides, influencing their biological activity, metabolic stability, and pharmacokinetic properties. The benzyl group serves as a protecting group for the tyrosine hydroxyl function, while the tert-butyloxycarbonyl (Boc) group protects the α-amino group. Accurate information on suppliers and purity is critical for the successful synthesis of target peptides and reliable experimental outcomes.

Supplier and Purity Information

A critical aspect of utilizing this compound is sourcing high-purity material. Several chemical suppliers offer this compound, with purity typically assessed by High-Performance Liquid Chromatography (HPLC). The following table summarizes information from various suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityAnalytical Method
Sigma-Aldrich 64263-81-6C22H27NO5385.45≥98.0%HPLC
APExBIO 64263-81-6C22H27NO5385.5≥98.00%Not specified
MedChemExpress 64263-81-6C22H27NO5385.46Not specifiedNot specified[1]
Achemtek 64263-81-6C22H27NO5385.45Not specifiedNot specified[2]
Aapptec Peptides 64263-81-6C22H27NO5385.5Not specifiedNot specified

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of its precursor, Boc-Tyr(Bzl)-OH. A general and effective method for the N-methylation of Boc-protected amino acids involves the use of a strong base and a methylating agent in an aprotic solvent. The following protocol is adapted from established procedures for N-methylation.

Materials:

  • Boc-Tyr(Bzl)-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH3I)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

  • Ice bath

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with argon or nitrogen gas.

  • Dissolution: The starting material, Boc-Tyr(Bzl)-OH, is dissolved in anhydrous THF.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of Methylating Agent: Iodomethane is added to the cooled solution.

  • Deprotonation and Methylation: Sodium hydride is added portion-wise to the stirred solution at 0 °C. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow to control the reaction rate.

  • Reaction Progression: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature.

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding isopropanol, followed by water, to consume any unreacted sodium hydride.

  • Workup:

    • The THF is removed under reduced pressure.

    • The aqueous residue is acidified to a pH of approximately 3-4 with 1 M HCl.

    • The product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine.

    • The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of this compound is most commonly determined by RP-HPLC. This technique separates the target compound from any impurities based on their hydrophobicity.

Typical RP-HPLC Parameters:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed to elute the compound. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where the aromatic rings of the tyrosine and benzyl groups absorb, typically around 214 nm and 254 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

Visualizing Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the synthesis and purification workflows.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Boc-Tyr(Bzl)-OH in THF add_reagents Add NaH and CH3I at 0°C start->add_reagents react Stir overnight at RT add_reagents->react quench Quench with iPrOH and H2O react->quench rotovap Remove THF quench->rotovap acidify Acidify with 1M HCl rotovap->acidify extract Extract with EtOAc acidify->extract dry Dry with Na2SO4 extract->dry rotovap2 Concentrate dry->rotovap2 chromatography Silica Gel Chromatography rotovap2->chromatography product Pure this compound chromatography->product

Caption: Synthetic workflow for this compound.

hplc_workflow sample_prep Dissolve Sample in Acetonitrile/Water injection Inject Sample sample_prep->injection hplc_system RP-HPLC System (C18 Column) separation Gradient Elution (Water/Acetonitrile/TFA) hplc_system->separation injection->hplc_system detection UV Detection (214/254 nm) separation->detection analysis Data Analysis (Purity Assessment) detection->analysis

Caption: Experimental workflow for RP-HPLC purity analysis.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Boc-N-Me-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a critical strategy in modern drug discovery and development. N-methylation can significantly enhance the therapeutic potential of peptides by increasing their proteolytic stability, improving membrane permeability, and constraining their conformation to favor bioactive structures. Boc-N-Me-Tyr(Bzl)-OH is a key building block for introducing N-methylated tyrosine residues into peptide sequences using the robust and well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

This document provides a detailed protocol for the solid-phase synthesis of peptides containing this compound. It addresses the unique challenges associated with the coupling of sterically hindered N-methylated amino acids and outlines optimized procedures for deprotection, coupling, cleavage, and purification to ensure high-purity and high-yield synthesis of the target peptide.

Data Presentation: Synthesis Efficiency

The synthesis of peptides containing N-methylated amino acids, such as this compound, often presents challenges in achieving quantitative coupling efficiencies due to steric hindrance. The following table summarizes representative quantitative data for the synthesis of a model peptide containing an N-methylated tyrosine residue. These values are illustrative and can vary depending on the specific peptide sequence, length, and the efficiency of each synthesis step.

ParameterRepresentative ValueNotes
Resin Substitution 0.4 - 0.8 mmol/gMerrifield or PAM resins are commonly used for Boc-SPPS.
Coupling Efficiency (Standard Amino Acids) >99%Monitored by the Kaiser test.
Coupling Efficiency (this compound) ~95-98%Often requires double coupling or the use of potent activating agents like HATU or PyAOP. Monitored by the Isatin test.
Crude Peptide Yield (Post-Cleavage) 50 - 75%Dependent on the peptide length and the number of challenging couplings.
Crude Peptide Purity (by RP-HPLC) 40 - 60%Purification is typically required to remove deletion and truncated sequences.
Final Purified Peptide Yield 15 - 30%Post-purification yield of the desired peptide.

Experimental Protocols

Resin Selection and Preparation

For the synthesis of C-terminal carboxylic acid peptides using the Boc/Bzl strategy, Merrifield or PAM (phenylacetamidomethyl) resins are the preferred solid supports.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours, followed by washing with dimethylformamide (DMF) (3 x 10 mL/g of resin).

Boc Solid-Phase Peptide Synthesis Cycle

The synthesis cycle consists of repetitive steps of deprotection, neutralization, and coupling.

The N-terminal Boc protecting group is removed using trifluoroacetic acid (TFA).

  • Wash the resin-bound peptide with DCM (3 x 10 mL/g).

  • Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes (pre-wash).

  • Treat the resin with a fresh solution of 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL/g), isopropanol (IPA) (2 x 10 mL/g), and then DCM (3 x 10 mL/g).

The protonated N-terminal amine is neutralized to the free amine to enable the subsequent coupling reaction.

  • Wash the resin with DMF (3 x 10 mL/g).

  • Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (v/v) for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5 x 10 mL/g).

  • In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and an activating agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

Due to steric hindrance, the coupling of N-methylated amino acids requires more potent activation and longer reaction times.

  • In a separate vessel, dissolve this compound (3 equivalents) and a more potent activating agent such as HATU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours, or overnight for particularly difficult couplings.

  • Monitor the coupling reaction using the Isatin test, as the Kaiser test will be negative for the secondary amine of the N-methylated residue. A negative result (reddish-brown beads) indicates the presence of a free secondary amine (incomplete coupling). If the test is positive (blue-black beads), the coupling is considered complete. Double coupling is often necessary to achieve a high degree of incorporation.

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed after the coupling of a challenging amino acid.

  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

  • Wash the resin thoroughly with DCM and DMF.

Final Cleavage and Deprotection

After the final coupling and deprotection cycle, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the fully assembled peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) to protect sensitive residues from side reactions.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether, wash several times with cold ether, and dry under vacuum.

Alternative Cleavage: As an alternative to the hazardous HF, trifluoromethanesulfonic acid (TFMSA) can be used.

Purification and Analysis

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Monitor the elution profile at 220 nm and collect the fractions corresponding to the main peak.

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the identity and purity of the final peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Experimental Workflow and Signaling Pathway Diagrams

SPPS_Workflow cluster_resin_prep 1. Resin Preparation cluster_synthesis_cycle 2. Peptide Synthesis Cycle (Repeat n times) cluster_final_steps 3. Final Steps Resin Merrifield or PAM Resin Swell Swell in DCM Resin->Swell Wash_DMF1 Wash with DMF Swell->Wash_DMF1 Boc_Deprotection Boc Deprotection (50% TFA in DCM) Wash_DMF1->Boc_Deprotection Neutralization Neutralization (10% DIEA in DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HATU, DIEA) Neutralization->Coupling Monitoring Monitoring (Kaiser/Isatin Test) Coupling->Monitoring Wash_Cycle Wash with DMF/DCM Monitoring->Wash_Cycle Wash_Cycle->Boc_Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) Wash_Cycle->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS and Analytical HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Peptide Final Purified Peptide Lyophilization->Final_Peptide

Caption: General workflow for the Boc-SPPS of a peptide containing this compound.

Biological Context: N-Methyl-Tyrosine Containing Peptides and NOP Receptor Signaling

N-methylated amino acids, including N-methyl-tyrosine, are of significant interest in the design of neuropeptide analogs. For instance, analogs of Nociceptin/Orphanin FQ (N/OFQ) containing N-methylated residues can exhibit altered receptor binding affinity and signaling properties at the Nociceptin Opioid Peptide (NOP) receptor, a G-protein coupled receptor (GPCR) involved in pain modulation, mood, and memory. The following diagram illustrates the canonical signaling pathway of the NOP receptor.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand N-Me-Tyr Peptide (N/OFQ Analog) NOPR NOP Receptor (GPCR) Ligand->NOPR Binds G_protein Gαi/oβγ NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits G_beta_gamma Gβγ G_protein->G_beta_gamma cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB_p p-CREB CREB->CREB_p Translocates Gene_Expression Gene Expression (e.g., related to pain, mood) CREB_p->Gene_Expression Ca_channel Ca2+ Channels G_beta_gamma->Ca_channel Inhibits K_channel K+ Channels G_beta_gamma->K_channel Activates Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux

Caption: NOP receptor signaling pathway activated by an N-methyl-tyrosine containing peptide.

Application Notes: Incorporating Boc-N-Me-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methylated amino acids are critical building blocks in modern peptide-based drug discovery. The incorporation of a methyl group on the backbone amide nitrogen imparts significant pharmacological advantages, including enhanced resistance to enzymatic degradation by proteases, improved membrane permeability, and constrained conformational flexibility.[1][2][3][4] These properties can lead to therapeutics with superior bioavailability and in vivo stability.[2]

This document provides detailed application notes and protocols for the incorporation of Boc-N-Me-Tyr(Bzl)-OH into a peptide sequence using Boc/Bzl solid-phase peptide synthesis (SPPS). This strategy utilizes an acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and a more robust benzyl (Bzl) ether for side-chain protection, which is removed during the final cleavage step with strong acid.

The primary challenge in coupling N-methylated amino acids is the steric hindrance imposed by the N-methyl group, which significantly slows the kinetics of peptide bond formation. This necessitates the use of specialized, highly potent coupling reagents and optimized protocols to achieve high efficiency and minimize the formation of deletion sequences.

Data Presentation

Quantitative data for the successful incorporation of this compound is summarized below. The efficiency of the coupling step is highly dependent on the choice of coupling reagent.

Table 1: Comparative Analysis of Coupling Reagents for this compound

Coupling ReagentMolar Equivalents (Reagent/Amino Acid)Base & EquivalentsTypical Coupling TimeExpected EfficiencySuitability for N-Me Amino Acids
HBTU / HCTU3 - 4DIEA (6 - 8)2 - 12 hoursLow to ModerateNot Recommended
HATU 3 - 4 DIEA (6 - 8) 2 - 4 hours High (>98%) Highly Recommended
PyAOP / PyBOP 3 - 4 DIEA (6 - 8) 2 - 4 hours High (>98%) Highly Recommended

Table 2: Standard Boc-SPPS Cycle Parameters for Incorporating this compound

StepReagent / SolventDurationPurpose
1. SwellingDichloromethane (DCM) or Dimethylformamide (DMF)30 - 60 minPrepares resin for synthesis
2. Boc Deprotection25-50% Trifluoroacetic Acid (TFA) in DCM20 - 30 minRemoves Nα-Boc group
3. WashingDCM, Isopropanol (IPA), DMF~5 min totalRemoves residual TFA
4. Neutralization5-10% DIEA in DCM or DMF2 x 5 minNeutralizes N-terminal ammonium salt
5. WashingDMF or DCM~5 min totalRemoves excess base
6. CouplingThis compound, HATU, DIEA in DMF/NMP2 - 4 hoursForms peptide bond
7. WashingDMF or DCM~5 min totalRemoves excess reagents and byproducts

Experimental Protocols

This section provides a detailed methodology for the manual incorporation of this compound into a peptide sequence on a 0.1 mmol scale using a standard Boc-SPPS workflow.

Materials and Reagents:

  • Resin: Merrifield or PAM resin (for C-terminal acid) or MBHA resin (for C-terminal amide), with a substitution of 0.5-1.0 mmol/g.

  • Amino Acids: this compound and other required Boc-protected amino acids.

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Isopropanol (IPA), Diethyl ether (cold).

  • Deprotection Reagent: 50% Trifluoroacetic Acid (TFA) in DCM (v/v).

  • Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v).

  • Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • Cleavage Reagents: Anhydrous Hydrogen Fluoride (HF), Anisole, p-Cresol.

  • Monitoring: Bromophenol blue solution in DMF.

Protocol Steps:

  • Resin Preparation:

    • Place the resin (e.g., 200 mg at 0.5 mmol/g for 0.1 mmol scale) into a fritted reaction vessel.

    • Swell the resin in DCM (~5 mL) for 30-60 minutes with gentle agitation. Drain the solvent.

  • Nα-Boc Deprotection:

    • Add 50% TFA in DCM (~5 mL) to the resin. Agitate for 1-2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 25-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization:

    • Add 10% DIEA in DMF (~5 mL) to the resin and agitate for 5 minutes. Drain.

    • Repeat the neutralization step once more.

    • Wash the resin thoroughly with DMF (5x) to remove all excess base.

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF or NMP (~3 mL). Add DIEA (8 eq, 0.8 mmol) to the mixture.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution will typically change color.

    • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Coupling Monitoring:

    • The standard ninhydrin (Kaiser) test is ineffective for secondary amines like N-methylated residues.

    • Use the Bromophenol Blue test: Remove a small sample of resin beads and wash with methanol. Add the bromophenol blue test solution.

    • Interpretation: A yellow color indicates the absence of free amine and a complete coupling. A blue or green color indicates an incomplete reaction. If the coupling is incomplete, drain the reaction solution and repeat the coupling step ("double coupling").

  • Chain Elongation:

    • After successful coupling of this compound, repeat steps 2-5 for each subsequent amino acid in the sequence. Standard coupling reagents (e.g., HBTU) can be used for non-methylated residues.

  • Final Cleavage and Deprotection (HF Cleavage):

    • Warning: This procedure involves highly toxic anhydrous Hydrogen Fluoride and must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

    • After the final coupling, wash the peptide-resin with DMF, DCM, and methanol, then dry thoroughly under vacuum.

    • Transfer the dried resin to the HF reaction vessel. Add scavengers (e.g., a mixture of p-cresol and thioanisole, ~1 mL).

    • Cool the vessel to -78 °C (dry ice/acetone bath). Distill anhydrous HF (~10 mL) into the vessel.

    • Allow the reaction to stir at 0 °C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Work-up:

    • Wash the resin residue with cold diethyl ether to remove scavengers.

    • Precipitate the crude peptide by adding a larger volume of cold diethyl ether to the filtrate.

    • Collect the peptide precipitate by centrifugation, wash several times with cold ether, and dry under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm identity and purity. Note that N-methylated peptides can sometimes show broad or multiple peaks on HPLC due to the slow interconversion of cis/trans amide bond isomers.

Visualizations

Diagram 1: SPPS Workflow for N-Methylated Residues

SPPS_Workflow Start Start: Boc-Peptide-Resin Deprotection Step 1: Deprotection (50% TFA in DCM) Start->Deprotection Wash_1 Wash (DCM/IPA/DMF) Deprotection->Wash_1 Neutralization Step 2: Neutralization (10% DIEA in DMF) Wash_1->Neutralization Wash_2 Wash (DMF) Neutralization->Wash_2 Coupling Step 3: Coupling This compound + HATU + DIEA Wash_2->Coupling Wash_3 Wash (DMF) Coupling->Wash_3 Cycle_End Next Cycle or Final Cleavage Wash_3->Cycle_End Cycle_End->Deprotection Repeat for next AA Cleavage Final Cleavage (Anhydrous HF) Cycle_End->Cleavage Final Step Purify Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purify

Caption: Boc-SPPS cycle for incorporating N-methylated amino acids.

Diagram 2: HATU-Mediated Coupling Reaction

Coupling_Mechanism cluster_activation Pre-activation (2-5 min) AA This compound ActivatedEster Activated OAt Ester (Highly Reactive) AA->ActivatedEster Activation HATU HATU + DIEA PeptideResin H₂N-Peptide-Resin CoupledPeptide Boc-N-Me-Tyr(Bzl)-NH-Peptide-Resin PeptideResin->CoupledPeptide ActivatedEster->CoupledPeptide Nucleophilic Attack

Caption: Simplified schematic of the HATU activation and coupling step.

Diagram 3: Overcoming Steric Hindrance in N-Methyl Coupling

Problem_Solution Problem Problem: Steric Hindrance of N-Methyl Group Consequence1 Slow Reaction Kinetics Problem->Consequence1 Consequence2 Incomplete Coupling (Deletion Sequences) Problem->Consequence2 Solution1 Solution 1: Use Potent Coupling Reagents (e.g., HATU, PyAOP) Consequence2->Solution1 Solution2 Solution 2: Extend Coupling Time (2-4 hours or longer) Consequence2->Solution2 Solution3 Solution 3: Monitor Reaction Completion (Bromophenol Blue Test) Consequence2->Solution3 Solution4 Solution 4: Perform Double Coupling if Necessary Consequence2->Solution4

Caption: Logic diagram for addressing challenges in N-methyl coupling.

References

Application Notes and Protocols for Boc-N-Me-Tyr(Bzl)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the coupling of N-tert-butyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine (Boc-N-Me-Tyr(Bzl)-OH), a sterically hindered amino acid derivative commonly used in peptide synthesis. The N-methylation significantly reduces the nucleophilicity of the secondary amine and increases steric bulk, making amide bond formation more challenging than with standard amino acids. This document outlines recommended coupling reagents, optimized reaction conditions, and a general protocol to achieve successful coupling.

Introduction to Coupling Sterically Hindered Amino Acids

The primary challenge in coupling N-methylated amino acids is the slower reaction kinetics, which can lead to incomplete reactions and potential side reactions, such as racemization. To overcome these hurdles, highly efficient coupling reagents are necessary. These reagents rapidly activate the carboxylic acid group, making it highly susceptible to nucleophilic attack by the amino group of the growing peptide chain. The choice of solvent, temperature, and additives also plays a crucial role in maximizing yield and purity.

Recommended Coupling Reagents and Conditions

The selection of the appropriate coupling reagent is critical for the successful incorporation of this compound. Reagents are typically categorized as phosphonium salts, aminium/uronium salts, or carbodiimides. Below is a summary of recommended reagents and general reaction conditions.

Table 1: Recommended Coupling Reagents for this compound
Reagent ClassReagent NameAcronymKey Features
Phosphonium Salts (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHigh reactivity; requires careful handling due to toxic byproducts.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPSimilar to BOP but with less toxic byproducts; highly effective for hindered couplings.
(7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPEven more reactive than PyBOP with reduced risk of racemization.
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUVery common and effective coupling reagent.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUGenerally considered one of the most effective reagents for hindered couplings due to the 7-aza-benzotriazole group.
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHCTUA more reactive and cost-effective alternative to HATU.
Carbodiimides N,N'-DicyclohexylcarbodiimideDCCCommonly used but can lead to insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.
N,N'-DiisopropylcarbodiimideDICSimilar to DCC, but the diisopropylurea byproduct is more soluble, simplifying purification. Often used with additives.
Table 2: General Reaction Conditions for this compound Coupling
ParameterRecommended ConditionNotes
Solvent N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or N-Methyl-2-pyrrolidone (NMP)DMF is the most common solvent. NMP can be beneficial for less soluble protected peptides.
Temperature 0 °C to Room Temperature (25 °C)The reaction is typically started at 0 °C during the activation step and then allowed to warm to room temperature.
Reaction Time 2 - 24 hoursReaction progress should be monitored (e.g., by TLC or LC-MS) to determine completion.
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineA non-nucleophilic base is essential to neutralize the reaction mixture without causing unwanted side reactions.
Equivalents of Reagents See protocol belowTypically, a slight excess of the amino acid and coupling reagent is used relative to the amine component.

Experimental Workflow for Peptide Coupling

The following diagram illustrates the general workflow for the coupling of a Boc-protected amino acid to a peptide chain.

G cluster_0 Peptide Coupling Workflow A Start with Resin-Bound Peptide (with free N-terminus) E Add Activated Amino Acid to Peptide-Resin A->E B Prepare this compound Solution (in DMF/DCM) D Pre-activation (5-15 minutes at 0°C) B->D C Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) C->D D->E F Couple for 2-24 hours at Room Temperature E->F G Wash Resin to Remove Excess Reagents F->G H Monitor Reaction Completion (e.g., Kaiser Test) G->H I Proceed to Next Step (Deprotection or Cleavage) H->I Complete J Incomplete Reaction H->J Incomplete K Recouple J->K K->F

Caption: General workflow for solid-phase peptide synthesis coupling.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound to a resin-bound peptide with a free N-terminal amine. Optimization may be required based on the specific peptide sequence.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Washing solvents (e.g., DCM, Methanol)

  • Reaction vessel with shaker

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • If the N-terminus is protected, perform the necessary deprotection step (e.g., with TFA for Boc group removal or piperidine for Fmoc group removal) followed by thorough washing and neutralization.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (1.5 - 3.0 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 1.5 - 3.0 eq.) to the amino acid solution.

    • Add the base (e.g., DIPEA, 3.0 - 6.0 eq.) to the mixture.

    • Allow the mixture to pre-activate for 5-15 minutes at 0 °C.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Shake the reaction vessel at room temperature for 2-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress using a qualitative test such as the Kaiser test. Note that the Kaiser test may give a false negative with N-methylated amino acids; other methods like a chloranil test may be more appropriate.

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove any unreacted reagents and byproducts.

    • Dry the resin under vacuum.

  • Next Steps:

    • The peptide is now ready for the next deprotection and coupling cycle or for cleavage from the resin and final deprotection.

Disclaimer: The provided protocol is a general guideline. The optimal conditions, including the choice of coupling reagent, equivalents, and reaction time, may vary depending on the specific peptide sequence and scale of the synthesis. It is highly recommended to perform small-scale test reactions to optimize the conditions for your specific application.

Application Notes and Protocols: Deprotection of Boc Group from N-methylated Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of peptidomimetics. Its widespread use stems from its stability under a broad range of chemical conditions and its facile removal under acidic conditions. N-methylated amino acids, such as N-methyl-L-tyrosine, are of significant interest in medicinal chemistry as they can impart favorable properties to peptides, including increased metabolic stability, enhanced cell permeability, and altered conformational preferences.

This document provides detailed application notes and protocols for the deprotection of the Boc group from N-methylated tyrosine. It covers the most common acidic deprotection methods, potential side reactions and their mitigation, and alternative milder approaches. The information herein is intended to guide researchers in selecting and optimizing the deprotection strategy best suited for their specific N-methyl-L-tyrosine-containing substrates.

General Considerations for Boc Deprotection

The standard mechanism for acid-catalyzed Boc deprotection involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.

A critical consideration during the deprotection of Boc-N-methyl-L-tyrosine is the potential for side reactions involving the electron-rich phenolic side chain of tyrosine. The liberated tert-butyl cation is an electrophile that can alkylate the tyrosine ring, leading to undesired byproducts. This is a well-documented side reaction in peptide chemistry. The use of "scavengers," such as anisole, thioanisole, or cresol, is highly recommended to trap the tert-butyl cation and prevent this side reaction.

Standard Deprotection Protocols

The two most widely employed methods for Boc deprotection utilize trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. The choice between these reagents often depends on the other functional groups present in the molecule and the desired salt form of the product amine.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally rapid method for Boc deprotection.

Experimental Protocol:

  • Dissolve the Boc-N-methyl-L-tyrosine substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • To the solution, add a scavenger such as anisole (5-10 equivalents).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until complete consumption of the starting material is observed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting product will be the TFA salt of N-methyl-L-tyrosine. For isolation of the free amine, proceed with a basic work-up.

Basic Work-up (Optional):

  • Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is also highly effective and often preferred when a hydrochloride salt of the amine is desired.[1][2]

Experimental Protocol:

  • Dissolve the Boc-N-methyl-L-tyrosine substrate in anhydrous 1,4-dioxane (approximately 0.1 M).

  • To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically complete within 30 minutes to 2 hours).[1]

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of N-methyl-L-tyrosine.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

While specific quantitative data for the deprotection of Boc-N-methyl-L-tyrosine is not extensively reported in the literature, the following table provides representative conditions for the deprotection of Boc-protected amino acids, which are expected to be analogous. High yields are generally achieved with both TFA and HCl methods.

Deprotection MethodReagent(s)SolventTemperature (°C)TimeTypical YieldReference(s)
Acidolysis50% TFADichloromethane0 to RT1-2 h>95% (general)[3]
Acidolysis4 M HCl1,4-DioxaneRT0.5-2 h>95% (general)[4]
Mild Acidolysisp-Toluenesulfonic acid (pTSA)Ethyl Acetate50-60VariableGood
Lewis Acid CatalysisBismuth(III) trichlorideAcetonitrile/Water55VariableExcellent
Thermal-Methanol or TFE120-24030 minSubstrate dependent

Milder Deprotection Methods

For substrates that are sensitive to strong acidic conditions, several milder deprotection methods have been developed. These can be particularly useful when other acid-labile protecting groups are present in the molecule.

  • p-Toluenesulfonic Acid (pTSA): Heating with a stoichiometric amount of pTSA in a solvent like ethyl acetate can effectively remove the Boc group.

  • Lewis Acids: A variety of Lewis acids, such as Sn(OTf)₂, BiCl₃, and ZnBr₂, have been reported to cleave the Boc group under milder conditions than strong Brønsted acids.

  • Thermal Deprotection: In some cases, particularly for N-Boc protected amino acids, thermal deprotection in a suitable solvent like methanol or trifluoroethanol (TFE) at elevated temperatures can be achieved without the need for an acid catalyst.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection of N-Methylated Tyrosine cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Dissolve Boc-N-methyl-tyrosine in anhydrous solvent add_scavenger Add Scavenger (e.g., anisole) start->add_scavenger cool Cool to 0°C (for TFA method) add_scavenger->cool add_acid Add Acid (TFA or HCl/dioxane) cool->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react concentrate Concentrate in vacuo react->concentrate precipitate Precipitate/Triturate (for HCl salt) concentrate->precipitate basic_workup Basic Work-up (for free amine) concentrate->basic_workup product Isolate Product precipitate->product basic_workup->product

Caption: Experimental workflow for the deprotection of Boc-N-methyl-tyrosine.

Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Boc_amine Boc-N-methyl-tyrosine Protonated_Boc Protonated Carbamate Boc_amine->Protonated_Boc H+ Carbamic_acid Carbamic Acid + t-Butyl Cation Protonated_Boc->Carbamic_acid Fragmentation Free_amine N-methyl-tyrosine + CO2 Carbamic_acid->Free_amine Decarboxylation Scavenger Scavenger (e.g., Anisole) Carbamic_acid->Scavenger Trapping of t-Butyl Cation Alkylated_tyrosine Alkylated Tyrosine (Side Product) Carbamic_acid->Alkylated_tyrosine Side Reaction Alkylated_scavenger Alkylated Scavenger Scavenger->Alkylated_scavenger

Caption: Mechanism of Boc deprotection and the role of scavengers.

Troubleshooting and Side Reactions

  • Incomplete Deprotection: If monitoring indicates incomplete reaction, extend the reaction time or add a slight excess of the acidic reagent. Ensure that the starting material is fully dissolved and that the reagents are of good quality.

  • Alkylation of Tyrosine: The primary side reaction is the alkylation of the electron-rich aromatic ring of tyrosine by the tert-butyl cation. This can be minimized by the addition of scavengers like anisole, thioanisole, or cresol to the reaction mixture.

  • Formation of TFA Adducts: In some cases, trifluoroacetylation of the free amine can occur as a side reaction when using TFA. A basic work-up can typically remove this adduct.

  • Racemization: While generally not an issue for Boc deprotection of a single amino acid, care should be taken in the context of a larger peptide to avoid harsh conditions that could lead to epimerization of adjacent chiral centers.

By carefully selecting the deprotection method and employing appropriate scavengers, the Boc group can be efficiently removed from N-methylated tyrosine, providing the desired free amine in high yield and purity for subsequent synthetic transformations.

References

Application Notes and Protocols for the Cleavage of Boc-N-Me-Tyr(Bzl)-OH from Merrifield Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing Merrifield resin is a cornerstone of peptide and peptidomimetic drug development.[1][2][3][4] The final cleavage of the synthesized peptide from the solid support is a critical step that significantly impacts the overall yield and purity of the target molecule. This document provides detailed application notes and protocols for the cleavage of a specific N-methylated and benzyl-protected tyrosine derivative, Boc-N-Me-Tyr(Bzl)-OH, from Merrifield resin. The protocols outlined below describe common cleavage methods, including procedures utilizing hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5] The selection of the appropriate cleavage cocktail is crucial and depends on the stability of the protecting groups on the peptide chain.

Data Presentation: Comparison of Cleavage Cocktails

The following table summarizes the key quantitative parameters for the most common methods used to cleave peptides from Merrifield resin. These conditions are applicable to the cleavage of this compound and can be optimized for specific peptide sequences.

Cleavage MethodReagent CompositionTemperature (°C)Reaction Time (min)Key Considerations
Standard HF Cleavage Anhydrous HF, Anisole (scavenger)0 - 530 - 60Requires specialized HF-resistant apparatus. Effective for most peptides.
Low-High HF Cleavage Low: HF/DMS/p-cresol (25:65:10 v/v) High: Anhydrous HF0Low: 120 High: 30 - 60Two-step procedure to minimize side reactions. The "low" step removes most side-chain protecting groups, followed by the "high" step for final cleavage.
TFMSA Cleavage TFMSA/TFA/Thioanisole0 - 560 - 120An alternative to the highly toxic HF, but may require longer reaction times. Does not require specialized equipment.
TMSOTf Cleavage TMSOTf/TFA/Thioanisole060 - 120Another alternative to HF that is reported to produce fewer side reactions.

Experimental Protocols

Materials
  • Peptide-resin: this compound attached to Merrifield resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfide (DMS)

  • p-Cresol

  • Anisole

  • Thioanisole

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • HF cleavage apparatus

  • Round-bottom flask

  • Sintered glass funnel

  • Nitrogen gas source

  • Ice bath

  • Magnetic stirrer and stir bar

Protocol 1: Standard HF Cleavage

This protocol outlines the standard procedure for cleaving a peptide from Merrifield resin using a high concentration of HF.

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add the appropriate scavenger, typically anisole (1.0 mL), to the reaction vessel.

  • Apparatus Assembly: Securely assemble the HF apparatus according to the manufacturer's instructions.

  • Cooling: Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.

  • HF Distillation: Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.

  • Reaction: Stir the mixture at 0-5°C for 30-60 minutes.

  • HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas.

  • Peptide Precipitation: Wash the resin with a small amount of TFA. Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by filtration through a fine sintered glass funnel, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Low-High HF Cleavage

This two-stage procedure is designed to minimize side reactions by first removing labile side-chain protecting groups under milder "low HF" conditions before the final cleavage with "high HF".

Procedure:

Part A: Low HF Treatment

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) in the HF apparatus reaction vessel.

  • Scavenger Addition: Add a mixture of dimethyl sulfide (DMS, 6.5 mL) and p-cresol (1.0 mL).

  • HF Distillation: Cool the vessel and distill 2.5 mL of HF into it.

  • Reaction: Stir the mixture at 0°C for 2 hours.

  • HF and DMS Removal: Evaporate the HF and DMS under vacuum at 0°C.

  • Resin Washing: Wash the resin with DCM or ethyl acetate to remove by-products.

Part B: High HF Cleavage

  • Scavenger Addition: Return the resin to the reaction vessel and add p-cresol (1 mL).

  • HF Distillation: Cool the vessel and distill 10 mL of HF into it.

  • Reaction: Stir the mixture at 0-5°C for 30-60 minutes.

  • Work-up: Follow steps 7-9 of the Standard HF Cleavage protocol.

Protocol 3: TFMSA Cleavage

This protocol provides an alternative to HF cleavage using the strong acid TFMSA.

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.

  • Scavenger Addition: Add thioanisole (100 µL).

  • Cooling: Cool the flask in an ice bath.

  • Reagent Addition: Slowly add a pre-chilled mixture of TFMSA (100 µL) and TFA (1.0 mL) while stirring vigorously to dissipate heat.

  • Reaction: Stir the mixture at room temperature for 90-120 minutes.

  • Filtration: Filter the resin using a fine sintered glass funnel and wash with a small amount of TFA.

  • Peptide Precipitation and Isolation: Combine the filtrates and precipitate the peptide with cold diethyl ether as described in the Standard HF Cleavage protocol (steps 8-9).

Protocol 4: TMSOTf Cleavage

This method utilizes TMSOTf, another strong acid alternative to HF.

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 1 gram) in a round-bottom flask with a stir bar and cool in an ice bath.

  • Cleavage Mixture Preparation: In a separate flask, prepare the cleavage cocktail by mixing TMSOTf (1.8 mL), TFA (7.0 mL), and thioanisole (1.2 mL). Cool this mixture in an ice bath.

  • Reaction: Add the chilled cleavage mixture to the peptide-resin. Stir the suspension at 0°C for 1-2 hours.

  • Work-up: Follow steps 6-7 of the TFMSA Cleavage protocol to isolate the crude peptide.

Mandatory Visualizations

Cleavage_Workflow Resin Peptide-Resin (this compound on Merrifield) Cleavage Cleavage Cocktail Addition (e.g., HF, TFMSA, or TMSOTf) + Scavengers Resin->Cleavage Step 1 Reaction Stirring at Controlled Temperature and Time Cleavage->Reaction Step 2 Filtration Filtration to Remove Resin Reaction->Filtration Step 3 Precipitation Precipitation of Peptide in Cold Diethyl Ether Filtration->Precipitation Step 4 Isolation Collection and Washing of Crude Peptide Precipitation->Isolation Step 5 Crude_Peptide Crude Peptide Product Isolation->Crude_Peptide Final Product

Caption: Experimental workflow for the cleavage of a peptide from Merrifield resin.

Caption: General mechanism of acid-catalyzed cleavage from Merrifield resin.

References

Application Notes and Protocols for HATU-Mediated Activation of Boc-N-Me-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in medicinal chemistry for enhancing pharmacological properties. The N-methyl group provides conformational constraint and increases resistance to enzymatic degradation, leading to improved bioavailability and in vivo stability. Boc-N-Me-Tyr(Bzl)-OH is a key building block in the synthesis of peptide-based therapeutics, particularly in oncology and neurology. However, the steric hindrance presented by the N-methyl group poses a significant challenge during peptide synthesis, often resulting in low coupling yields and potential racemization.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling reagent for overcoming the challenges associated with sterically hindered amino acids. Its high efficiency, rapid reaction kinetics, and ability to suppress racemization make it the reagent of choice for the activation of N-methylated amino acids like this compound. This document provides detailed application notes and protocols for the effective use of HATU in this context.

Mechanism of HATU Activation

The efficacy of HATU in forming a peptide bond involves a two-step process: the activation of the carboxylic acid and the subsequent coupling with the amine. This process is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) and in the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA).

  • Carboxylic Acid Activation: The base deprotonates the carboxylic acid of this compound to form a carboxylate anion.

  • Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate. This is rapidly converted to a more stable OAt-active ester.[1]

  • Amide Bond Formation: The N-terminal amine of the peptide chain attacks the active ester, forming the desired peptide bond and releasing the HOAt byproduct.

The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded transition state, which contributes to the high coupling efficiencies observed with HATU.[1]

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the HATU-mediated coupling of this compound in solid-phase peptide synthesis (SPPS). These values are representative and may require optimization based on the specific peptide sequence and resin.

ParameterValueNotes
Reagents
This compound2.0 - 4.0 equivalentsRelative to resin loading.
HATU1.9 - 3.9 equivalentsA slight excess relative to the amino acid can be beneficial.
DIPEA4.0 - 8.0 equivalentsA 2-fold excess relative to the amino acid is common.
Reaction Conditions
SolventDMF or NMPAnhydrous solvent is recommended.
Pre-activation Time2 - 10 minutesAt room temperature.
Coupling Time1 - 4 hoursCan be extended for particularly difficult couplings.
TemperatureRoom Temperature
Monitoring
Completion TestChloranil or Bromophenol Blue TestThe Kaiser test gives a false negative with secondary amines.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines the coupling of this compound to a resin-bound peptide with a free N-terminal amine using the Boc/Bzl protection strategy.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection (if applicable):

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Filter and wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with DMF (3 times).

    • Treat the resin with a 5-10% solution of DIPEA in DMF for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF to remove excess base.

  • Pre-activation of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents) and HATU (1.9-3.9 equivalents) in anhydrous DMF.

    • Add DIPEA (4-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-10 minutes at room temperature.

  • Coupling:

    • Drain the DMF from the neutralized resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel under an inert atmosphere (Nitrogen or Argon) for 1-4 hours at room temperature.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Monitoring:

    • Perform a Chloranil or Bromophenol Blue test to confirm the completion of the coupling. If the test indicates an incomplete reaction, a second coupling may be necessary.

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes the coupling of this compound to an amine in solution.

Materials:

  • This compound (1.0 equivalent)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0-1.2 equivalents)

  • HATU (1.0-1.2 equivalents)

  • DIPEA or Triethylamine (TEA) (2.0-3.0 equivalents)

  • Anhydrous DMF, DCM, or Acetonitrile (ACN)

  • Standard work-up and purification reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add HATU (1.0-1.2 equivalents) and the base (DIPEA or TEA, 2.0-3.0 equivalents).

    • Stir the mixture at room temperature for approximately 15 minutes to allow for pre-activation.

  • Addition of Amine:

    • Add the amine component (1.0-1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-18 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired peptide.

Visualizations

HATU_Activation_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling This compound This compound Active_Ester OAt-Active Ester This compound->Active_Ester HATU, DIPEA, DMF HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Coupled_Peptide Coupled Peptide Active_Ester->Coupled_Peptide 1-4 hours, RT Resin_Peptide Resin-Bound Peptide (Free N-Terminus) Resin_Peptide->Coupled_Peptide

Caption: Workflow for HATU-mediated activation and coupling.

SPPS_Cycle start deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DMF) deprotection->neutralization coupling Coupling with Activated This compound neutralization->coupling washing Washing (DMF, DCM) coupling->washing washing->deprotection Next Cycle end washing->end Cycle Complete

Caption: A single cycle in Boc-SPPS.

Potential Side Reactions and Mitigation

A primary concern when using HATU is the potential for guanidinylation of the N-terminal amine of the peptide chain. This occurs when the free amine attacks the guanidinium carbon of HATU, leading to a capped and unreactive peptide. This side reaction is more prevalent when HATU is used in a large excess or when the coupling reaction is slow. To mitigate this, pre-activation of the carboxylic acid is recommended, and the stoichiometry of the reagents should be carefully controlled.

Conclusion

HATU is a highly effective reagent for the activation of sterically hindered N-methylated amino acids such as this compound. Its use, in conjunction with optimized protocols, allows for high coupling efficiencies and minimal side reactions. The provided application notes and protocols serve as a comprehensive guide for researchers to successfully incorporate this valuable building block into peptide-based drug discovery and development programs.

References

Application Notes and Protocols: Solubility of Boc-N-Me-Tyr(Bzl)-OH in DMF and DCM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-tyrosine (Boc-N-Me-Tyr(Bzl)-OH) is a crucial amino acid derivative employed in solid-phase peptide synthesis (SPPS) and as a building block in the development of therapeutic peptides and other pharmaceutical agents. Its solubility in common organic solvents is a critical parameter for reaction setup, purification, and formulation. This document provides detailed information on the solubility of this compound in dimethylformamide (DMF) and dichloromethane (DCM), along with standardized protocols for solubility determination.

Data Presentation

The solubility of this compound in DMF and DCM is summarized in the table below. It is important to note that while some quantitative data is available, solubility is often reported qualitatively.

Compound NameCAS NumberMolecular FormulaMolecular WeightSolventSolubilityCitation
This compound64263-81-6C₂₂H₂₇NO₅385.45 g/mol Dichloromethane (DCM)Soluble[1]
This compound64263-81-6C₂₂H₂₇NO₅385.45 g/mol Dimethylformamide (DMF)≥ 150 g/L (Clear solution observed)[1]

Note on Data: The solubility in DMF is reported as a clear solution is formed when 0.3 grams are dissolved in 2 mL of DMF, which corresponds to a concentration of 150 g/L.[1] This indicates good solubility, but may not represent the saturation point. For DCM, the solubility is qualitatively described as "soluble".[1] For precise quantitative applications, it is recommended to determine the solubility under the specific experimental conditions.

Experimental Protocols

To ensure accurate and reproducible solubility data, the following protocols are provided.

Protocol 1: Qualitative Solubility Determination

This method is a rapid assessment to determine if a compound is soluble in a particular solvent.

Materials:

  • This compound

  • Dimethylformamide (DMF), analytical grade

  • Dichloromethane (DCM), analytical grade

  • Small test tubes or vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Spatula

Procedure:

  • Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

  • Add 0.5 mL of the solvent (DMF or DCM) to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound dissolves, add another 10 mg of the solid and repeat steps 3 and 4 until the solid no longer dissolves to get a semi-quantitative estimate.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Dimethylformamide (DMF), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (e.g., add 50 mg to 1 mL of solvent). The exact amount should be enough to ensure undissolved solid remains after equilibration.

    • Add a precise volume of the solvent (DMF or DCM) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A consistent temperature is crucial as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization

The following diagram illustrates the experimental workflow for the quantitative determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered solution filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

References

Application Notes and Protocols for the Final Cleavage of Bzl Group in Boc-N-Me-Tyr(Bzl)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-methyltyrosine, into peptide structures is a critical strategy for enhancing their therapeutic potential. N-methylation can significantly improve metabolic stability, increase membrane permeability, and provide conformational constraints, leading to peptides with improved pharmacokinetic profiles and biological activity. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust approach for the solid-phase peptide synthesis (SPPS) of such modified peptides. A crucial final step in this process is the global deprotection of the peptide, which includes the cleavage of the benzyl (Bzl) ether from the tyrosine side chain and the removal of the peptide from the solid support. This document provides detailed application notes and protocols for the efficient and high-fidelity final cleavage of the Bzl group from peptides containing Boc-N-Me-Tyr(Bzl)-OH.

Principles of Benzyl Group Cleavage

The O-benzyl ether of tyrosine is a stable protecting group that is resistant to the moderately acidic conditions used for the repetitive cleavage of the Nα-Boc group during SPPS. However, its removal requires more stringent conditions, which can be broadly categorized into two main approaches: strong acid cleavage and catalytic transfer hydrogenation.

Strong Acid Cleavage (Acidolysis)

Strong acids, such as anhydrous hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA), are commonly used for the final cleavage in Boc-SPPS.[1] These acids effectively cleave the benzyl ether bond through an SN1 mechanism, which involves the formation of a benzyl carbocation.[2] While effective, this method can lead to side reactions if the reactive carbocations are not properly scavenged.

Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation offers a milder alternative for the removal of benzyl protecting groups. This method utilizes a catalyst, typically palladium on carbon (Pd/C), and a hydrogen donor, such as formic acid or ammonium formate, to reduce the benzyl ether to toluene and the free tyrosine hydroxyl group.[3] CTH is particularly advantageous for peptides containing sensitive residues that may be degraded by strong acids.

Potential Side Reactions and Mitigation

The primary challenge during the final cleavage of Tyr(Bzl)-containing peptides is the management of the benzyl carbocation generated during acidolysis. This reactive intermediate can lead to several side reactions:

  • O- to C-Alkylation (Benzyl Migration): The benzyl carbocation can re-alkylate the electron-rich aromatic ring of the deprotected tyrosine, leading to the formation of 3-benzyltyrosine.

  • Alkylation of Other Sensitive Residues: Other nucleophilic residues, such as methionine and tryptophan, are also susceptible to alkylation by the benzyl carbocation.

To minimize these side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic species that competitively trap the carbocations. Common scavengers include:

  • p-Cresol and Thioanisole: Effective carbocation scavengers.

  • 1,2-Ethanedithiol (EDT): Particularly useful for protecting tryptophan residues.

  • Dimethyl Sulfide (DMS): Can suppress side reactions and aid in the removal of certain protecting groups.[4]

Data Presentation: Comparison of Cleavage Methods

The selection of the optimal cleavage method depends on the specific peptide sequence and the desired purity profile. The following table summarizes a qualitative comparison of the common methods for the deprotection of Tyr(Bzl) residues.

Cleavage MethodReagentsAdvantagesDisadvantagesTypical Crude Purity
High HF Cleavage Anhydrous HF, p-cresol, thioanisoleHigh cleavage efficiency for most protecting groups.[2]Requires specialized, hazardous equipment; can cause side reactions.60-80%
Low-High HF Cleavage Step 1: Low HF, DMS, p-thiocresol; Step 2: High HF, p-cresolMinimizes side reactions by employing a milder initial deprotection step.More complex procedure; still requires HF apparatus.70-90%
TFMSA Cleavage TFMSA, TFA, thioanisole, m-cresolDoes not require specialized HF apparatus.Can lead to salt formation with the peptide; TFMSA is non-volatile.60-75%
Catalytic Transfer Hydrogenation 10% Pd/C, HCOOH or HCOONH₄Mild conditions, suitable for sensitive peptides.May not be effective for all protecting groups; catalyst can be difficult to remove.75-95%

Experimental Protocols

Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These protocols must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: High HF Cleavage

This protocol is suitable for the simultaneous cleavage of the peptide from the resin and deprotection of the this compound and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail: 90% HF, 5% p-cresol, 5% thioanisole (v/v)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Glacial acetic acid

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin (typically 100-500 mg) into the reaction vessel of the HF apparatus.

  • Add the scavenger mixture (e.g., 0.5 mL of p-cresol and 0.5 mL of thioanisole per gram of resin).

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

  • Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

  • Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers.

  • Extract the peptide from the resin with glacial acetic acid.

  • Precipitate the crude peptide by adding the acetic acid solution to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: TFMSA Cleavage

This protocol provides an alternative to HF cleavage that does not require a specialized apparatus.

Materials:

  • Peptide-resin (dried)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavenger cocktail: Thioanisole, m-cresol

  • Round-bottom flask

  • Cold diethyl ether

  • Glacial acetic acid

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin in a round-bottom flask.

  • Add the scavenger cocktail (e.g., 1 part thioanisole, 1 part m-cresol per 10 parts TFA).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a pre-chilled solution of TFMSA in TFA (e.g., 1:10 v/v) to the resin.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Filter the resin and wash with a small amount of TFA.

  • Precipitate the peptide from the combined filtrate by adding it to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Dissolve the peptide in a suitable solvent and lyophilize.

  • Purify the peptide by RP-HPLC.

Protocol 3: Catalytic Transfer Hydrogenation

This protocol is a mild method for the selective cleavage of the benzyl ether from Tyr(Bzl) without cleaving the peptide from the resin or removing other acid-labile protecting groups. This is useful for solution-phase deprotection after the peptide has been cleaved from the resin.

Materials:

  • Protected peptide containing N-Me-Tyr(Bzl)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

  • Methanol or another suitable solvent

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the protected peptide in a suitable solvent such as methanol.

  • Add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Under an inert atmosphere, add the hydrogen donor (e.g., a large excess of formic acid or ammonium formate).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The deprotected peptide can then be further purified by RP-HPLC.

Visualizations

Experimental and Logical Workflows

Boc_SPPS_Workflow cluster_synthesis Boc-SPPS Cycles cluster_cleavage Final Cleavage & Deprotection Start Start Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., HBTU/HOBt) Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Wash->Deprotection Repeat n-1 times Final_Wash Final Wash & Dry Wash->Final_Wash Cleavage Strong Acid Cleavage (e.g., HF or TFMSA) + Scavengers Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: General workflow for Boc-SPPS and final peptide cleavage.

Cleavage_Workflow Start Dried Peptide-Resin Add_Scavengers Add Scavenger Cocktail (e.g., p-cresol, thioanisole) Start->Add_Scavengers Cool_Vessel Cool Reaction Vessel (0°C or -78°C) Add_Scavengers->Cool_Vessel Add_Acid Add Strong Acid (HF or TFMSA) Cool_Vessel->Add_Acid Reaction Stir at 0°C (1-4 hours) Add_Acid->Reaction Remove_Acid Evaporate Acid Reaction->Remove_Acid Wash_Ether Wash with Cold Ether Remove_Acid->Wash_Ether Extract_Peptide Extract Peptide (e.g., Acetic Acid) Wash_Ether->Extract_Peptide Precipitate Precipitate with Ether Extract_Peptide->Precipitate Collect_Peptide Collect Crude Peptide (Centrifuge/Filter) Precipitate->Collect_Peptide Lyophilize Lyophilize Collect_Peptide->Lyophilize Purify RP-HPLC Purification Lyophilize->Purify End Pure Peptide Purify->End

Caption: Detailed workflow for strong acid-mediated final cleavage.

Troubleshooting_Cleavage cluster_solutions_incomplete Solutions for Incomplete Cleavage cluster_solutions_side_products Solutions for Side Products cluster_solutions_low_yield Solutions for Low Yield Start Problem Detected in Crude Product (HPLC/MS) Incomplete_Cleavage Incomplete Cleavage/ Deprotection Start->Incomplete_Cleavage Protected peptide observed Side_Products Significant Side Products Start->Side_Products Unexpected peaks observed Low_Yield Low Yield Start->Low_Yield Low recovery of peptide Increase_Time Increase reaction time Incomplete_Cleavage->Increase_Time Increase_Temp Slightly increase temperature (e.g., from 0°C to 4°C) Incomplete_Cleavage->Increase_Temp Check_Reagents Check acid quality and age Incomplete_Cleavage->Check_Reagents Optimize_Scavengers Optimize scavenger cocktail (increase concentration or add others) Side_Products->Optimize_Scavengers Lower_Temp Lower reaction temperature Side_Products->Lower_Temp Use_Low_High_HF Use Low-High HF protocol Side_Products->Use_Low_High_HF Consider_CTH Consider Catalytic Transfer Hydrogenation (CTH) Side_Products->Consider_CTH Optimize_Precipitation Optimize precipitation conditions (e.g., solvent, temperature) Low_Yield->Optimize_Precipitation Check_Extraction Ensure complete extraction from resin Low_Yield->Check_Extraction

Caption: Troubleshooting guide for common final cleavage issues.

References

Application Notes and Protocols for the Synthesis of N-methylated Peptides using the Boc/Bzl Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can significantly improve metabolic stability by providing resistance to enzymatic degradation, increase cell permeability, and constrain peptide conformation, which can lead to increased receptor affinity and selectivity.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS) is a robust and well-established method that can be adapted for the synthesis of these modified peptides.

This document provides detailed application notes and protocols for the synthesis of N-methylated peptides using the Boc/Bzl strategy. It covers the key challenges, optimized protocols for coupling sterically hindered N-methylated amino acids, and procedures for deprotection and cleavage.

The Boc/Bzl Strategy: An Overview

The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group and benzyl-based protecting groups for the side chains.[1][2][3] A typical synthesis cycle involves the following steps:

  • Boc Deprotection: The N-terminal Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[1]

  • Neutralization: The resulting protonated N-terminal amine is neutralized to the free amine to enable the subsequent coupling reaction.

  • Coupling: The next Boc-protected amino acid is coupled to the N-terminal of the growing peptide chain.

  • Final Cleavage: Upon completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Challenges in the Synthesis of N-methylated Peptides

The primary challenge in incorporating N-methylated amino acids lies in the steric hindrance posed by the N-methyl group. This steric bulk significantly slows down the coupling reaction kinetics, often leading to incomplete reactions and the formation of deletion sequences. Consequently, specialized protocols with highly efficient coupling reagents and potentially longer reaction times or double coupling steps are required to achieve high yields and purity.

Data Presentation: Quantitative Analysis of N-methylated Peptide Synthesis

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide containing an N-methylated amino acid residue using the Boc/Bzl strategy. These values are illustrative and can vary based on the specific peptide sequence, the N-methylated residue, and the coupling conditions.

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.
Coupling Efficiency (Standard Amino Acids)>99%Monitored by the Kaiser test.
Coupling Efficiency (N-methylated Amino Acid)~95-98%May require optimized coupling reagents (e.g., PyAOP, PyBroP) and/or double coupling. Monitored by the Isatin test as the Kaiser test is negative for secondary amines.
Overall Crude Peptide Yield60 - 80%Dependent on the peptide length and sequence.
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required.
Final Purified Peptide Yield15 - 40%Highly dependent on the crude purity and the difficulty of purification.

Experimental Protocols

Protocol 1: Synthesis of Boc-N-methyl Amino Acids

This protocol describes a general method for the N-methylation of a Boc-protected amino acid.

Materials:

  • Boc-amino acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I) or deuterated iodomethane (CD₃I)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dry a round-bottom flask with a stir bar. Flush the flask with an inert gas (e.g., argon).

  • Dissolution: Add the Boc-amino acid to the flask and dissolve it in anhydrous THF.

  • Cooling and Reagent Addition: Cool the solution in an ice bath. Add iodomethane to the solution.

  • Deprotonation: Add sodium hydride in small portions over a few hours. Vigorous bubbling will be observed.

  • Reaction: After the addition of NaH is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Workup: Carefully quench the reaction with water. Transfer the mixture to a separatory funnel.

  • Acidification: Acidify the aqueous layer with 1 M HCl to a pH of 2-3. This will protonate the carboxylate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. The resulting solid or oil is the Boc-N-methyl-amino acid, which can be further purified by chromatography if necessary.

Protocol 2: Solid-Phase Synthesis of N-methylated Peptides (Boc/Bzl Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a Boc-N-methylated amino acid on a Merrifield or PAM resin.

Materials:

  • Merrifield or PAM resin

  • Boc-amino acids

  • Boc-N-methyl-amino acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or PyAOP/HOAt for N-methylated residues)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., p-cresol, thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Filter the resin and wash thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Wash the resin with DMF.

    • Add a solution of 5-10% DIEA in DMF and agitate for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF.

  • Coupling of Standard Boc-Amino Acids:

    • In a separate vial, pre-activate the Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (incomplete coupling), repeat the coupling step.

  • Coupling of Boc-N-methylated Amino Acids:

    • Due to steric hindrance, a more potent coupling reagent is recommended. In a separate vial, dissolve the Boc-N-methyl-amino acid (3 equivalents), PyAOP (3 equivalents), and HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents).

    • Add the activated N-methylated amino acid solution to the resin and agitate for 2-4 hours, or even longer.

    • Monitor the coupling reaction using the Isatin test (the Kaiser test will be negative for the secondary amine). If the coupling is incomplete, a second coupling may be necessary.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry it under a vacuum.

    • HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. After cleavage, the HF is carefully evaporated.

    • TFMSA Cleavage: As an alternative to HF, treat the resin with a solution of TFMSA, TFA, and scavengers.

    • Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Visualizations

G cluster_workflow Boc/Bzl SPPS Workflow for N-methylated Peptides start Start with Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization coupling Coupling of Boc-AA-OH neutralization->coupling Standard AA nm_coupling Coupling of Boc-N-Me-AA-OH (e.g., with PyAOP) neutralization->nm_coupling N-methylated AA wash Wash coupling->wash nm_coupling->wash wash->deprotection Next cycle final_cleavage Final Cleavage and Side-Chain Deprotection (HF or TFMSA) wash->final_cleavage Final cycle purification Purification (RP-HPLC) final_cleavage->purification end Pure N-methylated Peptide purification->end

Caption: Overall workflow for Boc/Bzl solid-phase synthesis of N-methylated peptides.

G cluster_cycle Key Chemical Transformations in a Synthesis Cycle peptide_resin_boc Boc-AA-Peptide-Resin peptide_resin_nh3 H₂N⁺-AA-Peptide-Resin peptide_resin_boc->peptide_resin_nh3 TFA/DCM peptide_resin_nh2 H₂N-AA-Peptide-Resin peptide_resin_nh3->peptide_resin_nh2 DIEA new_peptide_resin_boc Boc-N-Me-AA-AA-Peptide-Resin peptide_resin_nh2->new_peptide_resin_boc Coupling activated_aa Activated Boc-N-Me-AA activated_aa->new_peptide_resin_boc

Caption: Key chemical transformations within a single coupling cycle for an N-methylated amino acid.

References

Application Note: HPLC Purification of Peptides Containing Boc-N-Me-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development. N-methylation and side-chain protections are common modifications that can enhance metabolic stability, cell permeability, and binding affinity. Boc-N-Me-Tyr(Bzl)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), featuring three key protective groups: a tert-butyloxycarbonyl (Boc) group on the N-methylated amine, and a benzyl (Bzl) ether protecting the tyrosine hydroxyl group. While essential for synthesis, these modifications introduce significant challenges for purification, primarily due to a dramatic increase in the peptide's hydrophobicity.

This application note provides a detailed protocol for the purification of peptides containing the this compound residue using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It outlines the common challenges, method development strategies, and a step-by-step protocol for achieving high purity.

Principle of Separation

Reversed-Phase HPLC is the predominant technique for peptide purification.[1] It separates molecules based on their hydrophobic character through differential interactions with a nonpolar stationary phase (e.g., C8 or C18 alkyl chains) and a polar mobile phase. Peptides are loaded onto the column in a mobile phase with a high aqueous content and are selectively eluted by increasing the concentration of an organic solvent, such as acetonitrile (ACN).[1] Peptides with greater hydrophobicity, such as those containing this compound, interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.

Key Challenges in Purification

The purification of peptides containing this compound presents several distinct challenges:

  • Extreme Hydrophobicity : The combination of the Boc, N-methyl, and benzyl groups makes the peptide highly nonpolar. This leads to very strong retention on standard RP-HPLC columns, which can result in broad peaks and require high concentrations of organic solvent for elution.[2]

  • Poor Aqueous Solubility : Fully protected peptides often exhibit poor solubility in the aqueous mobile phases typically used for RP-HPLC.[3] This can cause the peptide to precipitate upon injection, leading to low recovery and column clogging.

  • Peptide Aggregation : The increased hydrophobicity can promote peptide aggregation, which complicates purification and can result in poor peak shape and reduced yield.[4]

  • Risk of Premature Deprotection : While the Boc group is generally stable, the use of acidic mobile phase modifiers like trifluoroacetic acid (TFA), especially when combined with elevated temperatures during solvent evaporation, can cause partial deprotection.

  • Difficult Separation of Impurities : Impurities generated during synthesis, such as deletion sequences or incompletely protected peptides, may have very similar hydrophobic profiles to the target peptide, making separation challenging.

Experimental Protocols

This section provides detailed protocols for the analytical and preparative purification of a model peptide containing this compound.

1. Materials and Equipment

  • HPLC System (Analytical and Preparative scale) with UV Detector

  • RP-HPLC Columns (e.g., C8 or C18, wide-pore 300 Å, 5 µm particle size)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water

  • Mobile Phase Additive: Trifluoroacetic Acid (TFA), sequencing grade

  • Sample Solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Lyophilizer (Freeze-dryer)

  • Vortex Mixer and Centrifuge

2. Sample Preparation

Proper sample preparation is critical to prevent precipitation and ensure efficient purification.

  • Weigh the crude, lyophilized peptide powder.

  • Add a minimal volume of 100% DMF or DMSO to dissolve the peptide completely. Vortex gently.

  • Dilute the dissolved sample with Mobile Phase A (0.1% TFA in water) to a final concentration suitable for injection (e.g., 1-5 mg/mL). The final concentration of DMF/DMSO should be kept as low as possible.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to an HPLC vial for injection.

3. HPLC Method Development and Execution

A two-stage approach is recommended: an initial analytical run to determine the retention profile, followed by a scaled-up preparative run for purification.

Logical Flow for Method Development

G start Start: Crude Peptide Sample analytical 1. Analytical HPLC Run (Scouting Gradient) start->analytical evaluate 2. Evaluate Chromatogram - Identify Target Peak - Assess Purity & Resolution analytical->evaluate evaluate->analytical Poor Resolution? optimize 3. Optimize Gradient for Prep HPLC - Shallow gradient around target peak evaluate->optimize Good Separation? preparative 4. Preparative HPLC Run - Inject larger sample mass optimize->preparative collect 5. Collect Fractions - Pool high-purity fractions preparative->collect analysis 6. Purity Analysis of Fractions (Analytical HPLC) collect->analysis analysis->preparative Purity < 95%? process 7. Post-Processing - Solvent Evaporation - Lyophilization analysis->process Purity > 95%? final_product End: Purified Peptide process->final_product

Caption: Workflow for HPLC method development and peptide purification.

HPLC Operating Conditions

The following tables summarize recommended starting conditions for HPLC analysis and purification.

Table 1: Analytical HPLC Conditions

Parameter Setting
Column C8, 300 Å, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV at 220 nm & 280 nm
Column Temp. 30°C
Injection Vol. 10-20 µL

| Gradient | 30-80% B over 30 minutes |

Table 2: Preparative HPLC Conditions

Parameter Setting
Column C8, 300 Å, 5 µm, 21.2 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)
Flow Rate 20.0 mL/min
Detection UV at 220 nm & 280 nm
Column Temp. Ambient
Sample Load 50-150 mg (depending on column capacity)

| Gradient | Optimized shallow gradient based on analytical run (e.g., 55-70% B over 45 minutes) |

4. Post-Purification Processing

  • Combine the high-purity fractions as determined by analytical HPLC.

  • Reduce the volume of acetonitrile using a rotary evaporator. Crucially, maintain a low temperature (<30°C) to minimize the risk of TFA-mediated Boc deprotection.

  • Freeze the remaining aqueous solution using a dry ice/acetone bath or a freezer.

  • Lyophilize the frozen sample until a dry, fluffy powder is obtained.

  • Store the final product at -20°C or lower.

Data Presentation and Expected Results

Following the protocol, a crude peptide containing this compound with an initial purity of ~65% can be purified to >98%.

Table 3: Representative Purification Data Summary

Sample Retention Time (min) Peak Area (%) Purity Goal
Crude Sample 18.5 (Target Peak) 65.2% >95%

| Purified Pool | 18.6 | 98.7% | Achieved |

Troubleshooting

Table 4: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks - Peptide aggregation- Secondary interactions with silica - Lower the sample concentration.- Add organic modifiers (e.g., isopropanol) to the sample solvent.- Ensure 0.1% TFA is present in the mobile phase to mask silanol groups.
Low Recovery - Peptide precipitation on injection- Poor solubility in mobile phase - Dissolve the sample in a stronger organic solvent (DMF, DMSO) before dilution.- Inject a smaller sample volume/mass.
Multiple Peaks Close to Target - Closely eluting impurities from synthesis- On-column degradation - Use a shallower, slower gradient to improve resolution.- Check the stability of the peptide in the mobile phase.

| Loss of Boc Group in Final Product | - Exposure to strong acid- High temperature during solvent evaporation with TFA present | - Avoid harsh acidic conditions.- Use a low temperature (<30°C) for rotary evaporation.- Consider using a different acid modifier like formic acid if compatible. |

Visualization of Purification Challenges

The challenges in purifying peptides with this compound are interconnected, stemming primarily from the high hydrophobicity conferred by its protecting groups.

G main_cause High Hydrophobicity (from Boc, Bzl, N-Me groups) strong_retention Strong Column Retention main_cause->strong_retention poor_solubility Poor Aqueous Solubility main_cause->poor_solubility aggregation Peptide Aggregation main_cause->aggregation broad_peaks Broad / Tailing Peaks strong_retention->broad_peaks high_acn Requires High % ACN for Elution strong_retention->high_acn low_recovery Low Recovery / Yield poor_solubility->low_recovery clogging Column Clogging / Precipitation poor_solubility->clogging aggregation->broad_peaks aggregation->low_recovery

Caption: Interrelated challenges in the HPLC purification of hydrophobic peptides.

References

Troubleshooting & Optimization

Overcoming steric hindrance of Boc-N-Me-Tyr(Bzl)-OH in coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during peptide synthesis, with a specific focus on the sterically hindered amino acid, Boc-N-Me-Tyr(Bzl)-OH.

Troubleshooting Guide: Coupling of this compound

Low coupling efficiency and incomplete reactions are common hurdles when incorporating the sterically hindered N-methylated amino acid, this compound. The N-methyl group and the bulky Boc and benzyl protecting groups create significant steric hindrance around the secondary amine, slowing down the acylation reaction rate.[1][2] This guide provides a systematic approach to troubleshooting and optimizing these challenging coupling steps.

Problem: Low or No Coupling Yield

Potential Cause Troubleshooting Steps & Solutions
Insufficient Reagent Reactivity The primary challenge with N-methylated amino acids is their reduced reactivity due to steric hindrance.[1] Standard coupling reagents may not be potent enough. Solution: Employ highly efficient coupling reagents known to be effective for sterically hindered couplings.[1][3] Recommended options include uronium/aminium salts like HATU or phosphonium salts like PyAOP and PyBroP.
Inadequate Activation Time The bulky nature of this compound can slow down the formation of the activated species. Solution: Increase the pre-activation time before adding the activated amino acid to the resin. A typical pre-activation of 5 minutes at room temperature is a good starting point.
Short Coupling Time Due to slower reaction kinetics, standard coupling times may be insufficient. Solution: Extend the coupling reaction time. For difficult couplings, reaction times of 2-4 hours or even longer may be necessary. Consider performing a double coupling, where the coupling procedure is repeated with a fresh solution of the activated amino acid.
Suboptimal Solvent Choice The choice of solvent can impact reaction rates and solubility of reagents. Solution: N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are generally effective solvents. In cases of aggregation, adding a chaotropic salt or switching to a solvent mixture might be beneficial.
Incomplete Deprotection of the N-terminus If the N-terminal amine of the growing peptide chain is not fully deprotected, the subsequent coupling reaction will be incomplete. Solution: Ensure complete removal of the preceding Boc group using standard procedures (e.g., 25-50% TFA in DCM). Following deprotection, thorough neutralization of the resulting TFA salt is crucial before coupling.

Workflow for Optimizing Coupling of this compound

G cluster_0 Troubleshooting Workflow start Low Coupling Yield with this compound check_deprotection Verify Complete N-terminal Deprotection and Neutralization start->check_deprotection reagent Switch to High-Efficiency Coupling Reagent (e.g., HATU, PyAOP, PyBroP) extend_time Extend Coupling Time (2-4h or longer) reagent->extend_time double_couple Perform Double Coupling extend_time->double_couple monitor Monitor Reaction Progress (Bromophenol Blue Test) double_couple->monitor success Successful Coupling monitor->success Complete failure Re-evaluate Strategy monitor->failure Incomplete check_deprotection->reagent

Caption: A decision-making workflow for troubleshooting low coupling yields with sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

A1: For sterically hindered N-methylated amino acids like this compound, highly reactive coupling reagents are necessary to achieve good yields. Uronium/aminium salts and phosphonium salts are generally the most effective.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely used and generally more reactive and efficient than HBTU for hindered couplings, often resulting in faster reactions and reduced epimerization.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): These are highly effective phosphonium salt-based reagents. PyBroP is noted for its high reactivity and is often employed for particularly difficult couplings.

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This organophosphorus reagent is a good choice when minimizing epimerization is a primary concern.

Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling Reagent Reagent Type Relative Reactivity Epimerization Risk Notes
HATU Uronium SaltHighLow to ModerateMore efficient than HBTU for hindered couplings.
HBTU Uronium SaltModerateModerateLess effective than HATU for N-methyl amino acids.
PyAOP Phosphonium SaltVery HighLowHighly effective for coupling N-methyl amino acids.
PyBroP Phosphonium SaltVery HighModerateExtremely reactive, but may increase racemization with prolonged coupling times.
DEPBT OrganophosphorusModerateVery LowExcellent for minimizing epimerization.
T3P® Phosphonic AnhydrideHighLowA "green" and efficient alternative with simplified work-up.

Q2: How can I monitor the progress of the coupling reaction?

A2: Standard monitoring methods like the Kaiser test are not reliable for N-methylated amino acids as they give a weak or no color change. The bromophenol blue test is a suitable alternative for monitoring the presence of free primary and secondary amines on the resin. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling that may require a second coupling step.

Q3: What are the potential side reactions when coupling this compound and how can they be minimized?

A3: The prolonged reaction times and forcing conditions often required for coupling sterically hindered amino acids can increase the likelihood of side reactions.

  • Epimerization/Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity. This risk is elevated with longer reaction times.

    • Mitigation: Use coupling reagents with racemization-suppressing additives like HOAt (present in HATU and PyAOP) or HOBt. DEPBT is also known for causing very little epimerization.

  • Guanidinylation: Uronium/aminium coupling reagents like HATU and HBTU can react with the unprotected N-terminus of the peptide to form a guanidinium group, which terminates the peptide chain.

    • Mitigation: Pre-activate the protected amino acid with the coupling reagent before adding the mixture to the resin. In situ neutralization protocols can also suppress this side reaction in Boc-based synthesis.

  • Migration of the Benzyl Group: During the repeated acidic conditions of Boc deprotection, a small portion of the benzyl protecting groups on the tyrosine side chain may migrate from the oxygen atom to the aromatic ring.

    • Mitigation: For long peptides where the tyrosine residue is early in the sequence, consider using a more acid-stable protecting group like 2,6-dichlorobenzyl (2,6-Cl2Bzl).

Logical Relationship of Side Reactions and Mitigation Strategies

G cluster_1 Side Reactions and Mitigation issue1 Epimerization solution1a Use Reagents with Suppressing Additives (HOAt, HOBt) issue1->solution1a solution1b Employ DEPBT issue1->solution1b issue2 Guanidinylation solution2 Pre-activate Amino Acid issue2->solution2 issue3 Bzl Group Migration solution3 Use More Acid-Stable Protecting Group (e.g., 2,6-Cl2Bzl) issue3->solution3

Caption: Common side reactions in the coupling of this compound and their respective mitigation strategies.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell the resin in DMF or NMP. Perform N-terminal Boc deprotection using standard procedures (e.g., 25-50% TFA in DCM for 20-30 minutes). Wash the resin thoroughly with DCM, followed by isopropanol, and then the coupling solvent (DMF or NMP). Neutralize the resin with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes, then wash again with the coupling solvent.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU in the coupling solvent (approximately 10 mL per gram of resin). Add 8 equivalents of DIEA to the solution.

  • Pre-activation: Gently mix the solution at room temperature for 5 minutes.

  • Coupling: Add the activated amino acid solution to the prepared resin.

  • Reaction: Shake the resin suspension at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin, wash it, and perform the bromophenol blue test to check for completion.

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with the coupling solvent, followed by DCM.

  • Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 2-7.

Protocol 2: PyBroP-Mediated Coupling in SPPS

  • Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and neutralization. After the final wash, suspend the resin in DCM (10 mL per gram of resin).

  • Amino Acid Addition: Dissolve 2 equivalents of this compound in DCM or DMF and add it to the resin suspension.

  • Reagent Addition and Cooling: Add 2 equivalents of PyBroP® to the mixture and cool it to 0°C.

  • Base Addition and Reaction: Add 6 equivalents of DIEA. Mix for 1 minute at 0°C, then continue mixing for 1 hour at room temperature.

  • Washing: Filter the resin and wash thoroughly with DCM.

  • Monitoring and Recoupling: As in Protocol 1, monitor the reaction and recouple if necessary.

References

Preventing benzyl group migration from tyrosine side chain

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with benzyl group migration from the tyrosine side chain during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is O- to C-benzyl group migration in tyrosine and why is it problematic?

A: O- to C-benzyl group migration is an acid-catalyzed side reaction where the benzyl group protecting the phenolic hydroxyl group of a tyrosine residue relocates to the C3 position of the aromatic ring.[1][2] This intramolecular rearrangement results in the formation of a 3-benzyltyrosine impurity in the final peptide product.[1][3] This side reaction is problematic because the resulting impurity can be difficult to separate from the desired peptide, leading to lower yields and potentially altered biological activity of the final product.

Q2: Under which experimental conditions is this side reaction most likely to occur?

A: This side reaction is most prevalent during the acid-catalyzed deprotection steps in peptide synthesis.[1] It is a known issue during the removal of N-terminal Boc (tert-butyloxycarbonyl) protecting groups with strong acids like trifluoroacetic acid (TFA). The phenolic benzyl ether in O-benzyltyrosine is significantly more labile to acid than the benzyl ethers of serine or threonine, making it susceptible to cleavage and subsequent rearrangement even during repeated Boc deprotection cycles. The use of strong acids like HF or HBr in TFA for final cleavage from the resin can also exacerbate this problem.

Q3: Are there alternative protecting groups for the tyrosine hydroxyl function that can prevent this migration?

A: Yes, several alternative protecting groups have been developed to mitigate or avoid ring alkylation.

  • Halogenated Benzyl Derivatives: Derivatives like 2,6-dichlorobenzyl (Bzl(2,6-Cl₂)) are significantly more stable to acid. For instance, H-Tyr[Bzl(2,6-Cl₂)]-OH is approximately 5000 times more stable to 50% TFA/CH₂Cl₂ treatment than the standard O-benzyltyrosine.

  • tert-Butyl (tBu) Ether: In Fmoc-based solid-phase peptide synthesis, the tert-butyl (tBu) ether is the preferred protecting group for the tyrosine sidechain. It is stable to the basic conditions used for Fmoc removal and is cleanly cleaved during the final acidolytic step (e.g., with TFA).

  • Alkyl Ethers: Cyclohexyl and pent-3-yl ethers have proven effective in avoiding ring alkylation. After final HF cleavage in the presence of 10% anisole, less than 0.5% of the rearranged product is detected.

The choice of the protecting group depends on the overall synthetic strategy, particularly whether a Boc/Bzl or Fmoc/tBu approach is being used.

Troubleshooting Guide: 3-Benzyltyrosine Impurity Detected

This guide provides a systematic approach to troubleshooting the formation of 3-benzyltyrosine during your peptide synthesis workflow.

Workflow: Identifying and Mitigating Benzyl Group Migration

Troubleshooting Benzyl Group Migration cluster_0 Problem Identification cluster_1 Cause Analysis & Solution Implementation cluster_2 Prevention for Future Syntheses start Impurity Detected: 3-Benzyltyrosine cause1 Assess Deprotection Conditions start->cause1 cond1 Are you using strong acid (e.g., neat TFA, HF, HBr)? cause1->cond1 sol1 Modify Acid Cocktail: - Use TFA/H2O (7:3) or TFA/Acetic Acid (7:3). - Use HBr in phenol/p-cresol instead of HBr in TFA. cond1->sol1 Yes cond2 Are scavengers being used? cond1->cond2 No sol1->cond2 sol2 Add/Optimize Scavengers: - Thioanisole-TFA system. - Phenol or p-cresol. cond2->sol2 No/Insufficient cond3 Is the peptide sensitive to hydrogenation? cond2->cond3 Yes sol2->cond3 prevent1 Consider Alternative Protecting Groups: - Bzl(2,6-Cl2) for Boc strategy. - tBu for Fmoc strategy. cond3->prevent1 sol3 Alternative Deprotection: Use catalytic hydrogenation (Pd/C) for benzyl ether cleavage. end Problem Resolved: Pure Peptide sol3->end prevent1->end

Caption: A decision tree for troubleshooting and preventing 3-benzyltyrosine formation.

Quantitative Data on Prevention Strategies

The effectiveness of different deprotection cocktails in suppressing O- to C-benzyl migration has been evaluated. Modifying the acidolytic conditions can significantly reduce the formation of the 3-benzyltyrosine byproduct.

Deprotection Reagent/CocktailKey ObservationOutcome on MigrationReference
HBr in Trifluoroacetic Acid (TFA) Standard condition that can lead to significant migration.High potential for side reaction.
HBr in Phenol/p-Cresol The phenolic scavengers effectively suppress migration.Migration is significantly reduced.
TFA / Acetic Acid (7:3 mixture) Used for Boc group removal.Suppresses the loss of O-benzyl protection and formation of 3-benzyltyrosine.
Thioanisole-TFA System Deprotects O-benzyltyrosine quantitatively at 25°C within 3 hours.Prevents O-to-C rearrangements through a "push-pull" mechanism.
HF with 10% Anisole Used for final cleavage with alternative protecting groups.With cyclohexyl ether protection, <0.5% of rearrangement product is detected.

Key Experimental Protocols

Protocol 1: N-Protection of L-Tyrosine with Benzyloxycarbonyl (Cbz) Group

This protocol describes the protection of the α-amino group of L-tyrosine, a common preliminary step before side-chain protection.

  • Dissolution: Dissolve L-Tyrosine in an aqueous solution of a suitable base, such as sodium carbonate, while cooling in an ice bath.

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution, maintaining the temperature between 0-5 °C and keeping the pH basic.

  • Reaction: Allow the reaction to stir for several hours at room temperature. Monitor completion by Thin Layer Chromatography (TLC).

  • Work-up: Wash the reaction mixture with an organic solvent like diethyl ether to remove unreacted Cbz-Cl.

  • Acidification & Isolation: Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the N-Cbz-L-tyrosine. Collect the precipitate by filtration, wash with cold water, and dry under a vacuum.

Protocol 2: Benzyl Deprotection via Catalytic Hydrogenation

This method is the preferred way to cleave the O-benzyl ether in solution-phase synthesis as it completely prevents ring alkylation. It is also effective for removing Nα-benzyl and Cbz groups.

Catalytic Hydrogenation Workflow sub Dissolve Benzyl-Protected Substrate in Solvent (e.g., MeOH, EtOH) cat Carefully Add 10% Pd/C Catalyst (5-10 mol%) sub->cat purge Purge System with Inert Gas (N₂ or Ar) cat->purge h2 Introduce Hydrogen Gas (1-4 bar or balloon) purge->h2 react Stir Vigorously at Room Temperature h2->react monitor Monitor Reaction by TLC or LC-MS react->monitor filter Filter Through Celite® to Remove Catalyst monitor->filter concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate product Obtain Deprotected Product concentrate->product

Caption: General workflow for benzyl group deprotection using catalytic hydrogenation.

  • Dissolution: Dissolve the benzyl-protected substrate in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add the 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

  • Inert Atmosphere: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas (H₂), either via a balloon or a pressurized hydrogenation apparatus.

  • Reaction Monitoring: Stir the mixture vigorously and monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the system with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle the catalyst with care and do not allow it to dry completely in the air.

References

Minimizing epimerization of Boc-N-Me-Tyr(Bzl)-OH during activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization of Boc-N-Me-Tyr(Bzl)-OH during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound activation?

A1: Epimerization is a chemical process where the stereochemistry at the alpha-carbon of the amino acid is inverted, converting the L-amino acid into a mixture of L- and D-isomers.[1][2] During the activation of the carboxyl group of this compound for peptide bond formation, this chiral center can lose its configuration, leading to the incorporation of the incorrect D-isomer into the peptide chain.[1][3] This can significantly impact the final peptide's structure, biological activity, and immunogenicity.

Q2: What are the primary factors that contribute to the epimerization of this compound?

A2: Several factors during the activation and coupling steps can increase the risk of epimerization:

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others.

  • Type and Amount of Base: The basicity and concentration of the tertiary amine used can significantly influence the rate of epimerization.

  • Solvent Polarity: Polar solvents can increase the rate of epimerization.

  • Reaction Temperature: Higher temperatures generally accelerate the rate of epimerization.

  • Pre-activation Time: Longer times between the activation of the amino acid and its reaction with the amine component can increase the likelihood of epimerization.

  • Steric Hindrance: The inherent steric bulk of the N-methyl group on the tyrosine derivative slows down the coupling reaction, which can provide more opportunity for epimerization to occur.

Q3: Which coupling reagents are recommended to minimize epimerization for N-methylated amino acids?

A3: For sterically hindered and epimerization-prone amino acids like this compound, the following classes of coupling reagents are recommended:

  • Phosphonium Salts: Reagents like PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) and PyAOP are highly efficient for sterically demanding couplings.

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are robust and widely used options. HATU is often preferred as it is known to react faster with less epimerization.

  • Organophosphorus Reagents: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to be remarkably resistant to promoting racemization.

  • Third-Generation Uronium Reagents: COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate) offers high coupling efficiency with reduced epimerization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-isomer detected after coupling Inappropriate coupling reagent: Some reagents are known to be more "racemization-prone".Switch to a low-epimerization coupling reagent such as HATU, HCTU, PyAOP, or DEPBT.
Excessive base concentration or strong base: The base can abstract the α-proton, leading to epimerization.Use a weaker base or reduce the amount of base (e.g., DIPEA) used. Consider using a non-nucleophilic base like 2,4,6-collidine.
Prolonged pre-activation time: The activated amino acid is susceptible to epimerization over time.Minimize the pre-activation time before adding the amine component. Ideally, perform the activation in situ.
High reaction temperature: Increased temperature accelerates epimerization.Perform the activation and coupling steps at a lower temperature, such as 0°C.
Use of a polar solvent: Solvents like DMF can promote epimerization.If possible, use a less polar solvent like dichloromethane (DCM) or a mixture of DCM and DMF.
Low coupling efficiency Steric hindrance: The N-methyl group on the amino acid slows down the reaction rate.Increase the reaction time, while carefully monitoring for epimerization. Use a more potent coupling reagent like HATU or COMU. Consider a double coupling protocol.
Difficulty purifying the final peptide Presence of diastereomers: The L- and D-isomers of the peptide have very similar physical properties.Optimize the coupling conditions to minimize epimerization from the start. Utilize high-resolution chiral HPLC for purification.

Quantitative Data on Coupling Reagent Performance

While specific data for this compound is limited, the following table provides a comparative analysis of epimerization for other sterically hindered and racemization-prone Boc-protected amino acids, which can serve as a useful guide. The data shows the L:D ratio of the resulting dipeptide after activation and coupling.

Coupling ReagentL:D Ratio (Boc-Ser(Bzl)-OH)L:D Ratio (Boc-Cys(4MB)-OH)
PyBroP65:3580:20
HATU84:1692:8
HBTU79:2188:12
BOP85:1590:10
DEPBT95:598:2

Data adapted from a study on the coupling of Boc-Ser(Bzl)-OH and Boc-Cys(4MB)-OH. This data is indicative of the relative racemization potential of these reagents.

Experimental Protocols

Protocol 1: Low-Epimerization Coupling using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal amount of DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for no more than 2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated this compound solution to the resin.

    • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction using a suitable test (e.g., bromophenol blue test, as the Kaiser test is unreliable for secondary amines).

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (3 times), Dichloromethane (DCM) (3 times), and finally Methanol (2 times).

    • Dry the resin under vacuum.

Protocol 2: Coupling in Solution Phase using DEPBT

This protocol is suitable for solution-phase peptide synthesis.

  • Reactant Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine component (1 equivalent) and this compound (1.05 equivalents) in an anhydrous solvent (e.g., DMF or DCM).

    • Cool the solution to 0°C.

  • Coupling Reaction:

    • Add DEPBT (1.1 equivalents) to the solution.

    • Add DIPEA (2 equivalents) dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

EpimerizationMechanism cluster_0 Activation and Epimerization Pathway cluster_1 Desired Coupling Pathway Boc_AA This compound Activated_Ester Activated Ester/Intermediate Boc_AA->Activated_Ester + Coupling Reagent + Base Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Ester->Oxazolone - H⁺ (Epimerization) D_Isomer D-Isomer Oxazolone->D_Isomer + H⁺ L_Isomer L-Isomer Oxazolone->L_Isomer + H⁺ Activated_Ester_2 Activated Ester/Intermediate Peptide Desired Peptide (L-configuration) Activated_Ester_2->Peptide + Amine Component

Caption: Mechanism of epimerization via an oxazolone intermediate.

Workflow start Start: Coupling of this compound reagent Select Coupling Reagent start->reagent low_risk Use Low-Epimerization Reagent (e.g., HATU, DEPBT, COMU) reagent->low_risk High Risk of Epimerization high_risk Use Standard Reagent with Caution (e.g., HBTU, BOP) reagent->high_risk Low to Moderate Risk conditions Optimize Reaction Conditions low_risk->conditions high_risk->conditions temp Low Temperature (0°C) conditions->temp time Minimize Pre-activation Time conditions->time base Use Weak Base / Less Equivalents conditions->base solvent Use Less Polar Solvent (DCM) conditions->solvent coupling Perform Coupling Reaction temp->coupling time->coupling base->coupling solvent->coupling analysis Analyze for Epimerization (Chiral HPLC) coupling->analysis end End: Pure Peptide analysis->end

Caption: Workflow for minimizing epimerization during coupling.

TroubleshootingFlowchart start High Epimerization Detected q1 Is the coupling reagent known for low epimerization? start->q1 a1_no Change to HATU, DEPBT, or COMU q1->a1_no No q2 Was the reaction run at low temperature (e.g., 0°C)? q1->q2 Yes end Re-run experiment and analyze a1_no->end a2_no Lower the reaction temperature q2->a2_no No q3 Was pre-activation time minimized? q2->q3 Yes a2_no->end a3_no Perform in situ activation or reduce pre-activation time q3->a3_no No q4 Was the amount and type of base optimized? q3->q4 Yes a3_no->end a4_no Reduce base equivalents or use a weaker base q4->a4_no No q4->end Yes a4_no->end

Caption: Troubleshooting flowchart for high epimerization.

References

Troubleshooting incomplete coupling of N-methylated amino acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting challenges in solid-phase peptide synthesis (SPPS) involving N-methylated amino acids. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and comparative data to help you overcome common hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary challenge stems from steric hindrance. The methyl group on the amide nitrogen significantly increases the bulk around the nitrogen nucleophile, which impedes the approach of the activated carboxyl group of the incoming amino acid.[1][2] This steric hindrance slows down the reaction rate, making the formation of the peptide bond more difficult compared to coupling with a primary amine.[1] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue, often leading to incomplete couplings, lower yields, and the formation of deletion sequences.[1][2]

Q2: What are the initial signs of an incomplete or difficult coupling reaction?

A2: Several indicators can signal poor coupling efficiency with N-methylated residues:

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free secondary amines. A complete reaction is signified by a yellow color. Note that the standard Kaiser test is unreliable for N-methylated amines as it gives little to no color change.

  • Low Final Yield: The overall yield of the purified peptide is significantly lower than anticipated.

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product reveals peptides that are missing the N-methylated residue.

  • Multiple Peaks on HPLC: The HPLC chromatogram of the crude product shows multiple peaks, which can correspond to the desired peptide along with deletion sequences and other side products.

Q3: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?

A3: Standard uronium-based coupling reagents like HBTU and HCTU are often not reactive enough to overcome the steric hindrance of N-methylated amino acids. It is highly recommended to switch to more potent coupling reagents. Phosphonium salts and specialized uronium/aminium reagents generally provide better results. The choice of reagent is critical for success.

Q4: What is "double coupling" and how can it help?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents immediately after the first coupling. This strategy helps to drive the reaction to completion, especially for very difficult couplings like those involving sterically demanding residues such as N(Me)-Val and N(Me)-Ile. If a bromophenol blue test indicates an incomplete reaction, performing a second or even third coupling is a common and effective solution.

Q5: Can reaction conditions like solvent and temperature be optimized?

A5: Yes, optimizing reaction conditions can significantly improve coupling efficiency:

  • Solvent: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used and effective solvents for SPPS. They efficiently solvate the resin and the growing peptide chain, which is crucial for successful synthesis. In some cases of peptide aggregation, solvent mixtures containing DMSO have been employed.

  • Temperature: Increasing the temperature can improve the coupling efficiency for some difficult sequences. Microwave-assisted SPPS, for instance, can drive difficult couplings of bulky amino acids to completion quickly and efficiently. However, for certain residues like Fmoc-Arg(Pbf)-OH, elevated temperatures can lead to side reactions like lactam formation, so room temperature may be preferable.

Q6: What is on-resin N-methylation, and when should I consider it?

A6: On-resin N-methylation is an alternative strategy where the methylation is performed on the resin-bound peptide after the non-methylated amino acid has been coupled. This approach bypasses the difficult coupling step of a sterically hindered N-methylated amino acid. A common method involves a three-step process: protection of the N-terminal amine with a group like o-nitrobenzenesulfonyl (o-NBS), methylation of the resulting sulfonamide, and subsequent deprotection to reveal the N-methylated amine. This can be a valuable strategy when direct coupling of an Fmoc-N-methylated amino acid fails.

Coupling Reagent Performance

The selection of an appropriate coupling reagent is critical for the successful incorporation of N-methylated amino acids. Below is a comparison of commonly used reagents for sterically hindered couplings.

Coupling ReagentClassRecommended for N-Methylated AA?Key Characteristics
HATU Aminium/Uronium SaltYes, Highly Highly efficient and fast-acting; often the first choice for difficult couplings.
PyAOP Phosphonium SaltYes, Highly Especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.
PyBOP Phosphonium SaltYes A very effective phosphonium-based reagent, often used with additives like HOAt for hindered couplings.
COMU Aminium/Uronium SaltYes A modern, highly efficient reagent with coupling efficiencies comparable to HATU; incorporates Oxyma Pure, making it a safer alternative to explosive HOBt/HOAt-based reagents.
DEPBT PhosphoryloxyYes Known to minimize epimerization, making it a good choice when stereochemical integrity is a primary concern.
HBTU / HCTU Aminium/Uronium SaltNo, Less Effective Generally considered less effective for N-methylated residues due to insufficient reactivity to overcome steric hindrance.
DIC/HOAt Carbodiimide + AdditiveYes The use of HOAt as an additive with a carbodiimide like DIC can improve performance for hindered couplings.

Note: The effectiveness of coupling reagents is highly dependent on the specific peptide sequence.

Troubleshooting Workflow

If you detect an incomplete coupling, follow this systematic approach to resolve the issue.

G cluster_0 start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) double_couple Perform a Double Coupling with fresh reagents. start->double_couple monitor_again Monitor Coupling Completion (Bromophenol Blue Test) double_couple->monitor_again is_complete Is Coupling Complete? monitor_again->is_complete change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP, COMU) is_complete->change_reagent No success Proceed to Next Step in Synthesis is_complete->success Yes change_reagent->double_couple Retry optimize Optimize Conditions: - Increase reaction time - Use microwave heating - Change solvent (NMP) change_reagent->optimize alternative Consider Alternative Strategy: On-Resin N-Methylation change_reagent->alternative optimize->double_couple Retry

Troubleshooting workflow for incomplete couplings.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-N-Methylated Amino Acids using HATU

This protocol describes a general method for solid-phase peptide synthesis (SPPS) of peptides containing N-methylated residues using HATU, a highly effective reagent for such couplings.

  • Resin Swelling & Deprotection:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection by treating the resin with a 20% piperidine in DMF solution. Agitate for 5 minutes, drain, add fresh solution, and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF again (5 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid/HATU solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours. Extended coupling times are often necessary for N-methylated residues.

  • Monitoring and Washing:

    • Perform a bromophenol blue test to check for reaction completion. If the coupling is incomplete (beads are blue or green), a second coupling (recoupling) should be performed.

    • Once the coupling is complete (beads are yellow), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

  • Repeat Synthesis Cycle:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide chain.

Protocol 2: Bromophenol Blue Test for Monitoring

This test is used to qualitatively assess the presence of free secondary amines on the resin.

  • Reagent Preparation: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.

  • Test Procedure:

    • Remove a small sample of resin beads from the reaction vessel.

    • Wash the beads thoroughly with methanol.

    • Add 2 ml of the bromophenol blue test solution to the washed beads.

    • Observe the color of the suspension.

      • Yellow: Coupling is complete.

      • Blue to Green: Coupling is incomplete, and a recoupling is necessary.

Protocol 3: On-Resin N-Methylation via o-NBS Protection

This protocol provides an alternative to direct coupling of Fmoc-N-methylated amino acids.

G cluster_0 start Deprotected Peptide-Resin (Free N-terminal -NH2) sulfonylation Step 1: Sulfonylation Add o-NBS-Cl and DMAP in NMP to form sulfonamide. start->sulfonylation Protection methylation Step 2: Methylation Add Dimethyl Sulfate and DBU in NMP to alkylate. sulfonylation->methylation Alkylation desulfonylation Step 3: Desulfonylation Remove o-NBS group to reveal the N-methylated amine. methylation->desulfonylation Deprotection result N-Methylated Peptide-Resin Ready for next coupling desulfonylation->result

Workflow for on-resin N-methylation.
  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • In a separate vial, pre-activate by dissolving 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 4-dimethylaminopyridine (DMAP) in NMP.

    • Add the activated solution to the resin and agitate.

    • Wash the resin with NMP.

  • Methylation:

    • To the sulfonamide-resin, add a solution of dimethyl sulfate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

    • Agitate for 5-10 minutes.

    • Wash the resin with NMP.

  • Desulfonylation:

    • Remove the o-NBS protecting group to yield the N-methylated peptide-resin.

    • Wash the resin thoroughly with NMP and then DCM to prepare it for the next coupling step.

References

Side reactions associated with Boc-N-Me-Tyr(Bzl)-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-N-Me-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of peptides containing this compound.

Problem 1: Incomplete coupling or low yield of the desired peptide.

  • Symptom: Mass spectrometry analysis reveals deletion sequences (peptides missing the N-Me-Tyr(Bzl) residue or subsequent amino acids). The overall yield of the final peptide is lower than expected.

  • Potential Cause: The primary challenge with N-methylated amino acids like this compound is the steric hindrance caused by the N-methyl group, which can significantly slow down the coupling reaction.[1][2] Standard coupling protocols may not be sufficient to achieve complete acylation.

  • Solutions:

    • Use stronger coupling reagents: Employ more potent activating reagents such as HATU, HCTU, or PyAOP to enhance the coupling efficiency.[1]

    • Extend coupling times: Increase the reaction time for the coupling step of this compound and the subsequent amino acid to ensure the reaction goes to completion.

    • Perform a double coupling: After the initial coupling reaction, repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion.[1]

    • Monitor the coupling reaction: While the Kaiser test is unreliable for N-methylated amines, other qualitative tests can be used to monitor the presence of unreacted secondary amine.[1]

Problem 2: Unexpected mass in the final peptide corresponding to modification of the Tyrosine residue.

  • Symptom: Mass spectrometry analysis of the cleaved peptide shows a mass that does not correspond to the desired peptide, but rather to a peptide with a modified Tyr residue.

  • Potential Cause: The benzyl (Bzl) protecting group of the tyrosine side chain can be partially unstable under the repeated acidic conditions used for Boc deprotection (e.g., 50% TFA in DCM). This can lead to two main side reactions:

    • Benzyl group migration: The benzyl group can migrate from the hydroxyl group to the aromatic ring of the tyrosine residue. This side reaction is more prevalent when the Tyr(Bzl) residue is located closer to the N-terminus of a long peptide, as it is exposed to more Boc deprotection cycles.

    • Premature deprotection: The benzyl group can be partially cleaved during the synthesis, leaving a free hydroxyl group that could potentially be acylated or modified in subsequent steps.

  • Solutions:

    • Use a more acid-stable protecting group: For long peptides or sequences where the Tyr residue is near the N-terminus, consider using a tyrosine derivative with a more robust side-chain protecting group, such as 2,6-dichlorobenzyl (2,6-Cl2Bzl).

    • Minimize Boc deprotection times: Use the minimum time required for complete Boc removal to reduce the exposure of the Bzl group to acid.

    • Optimize cleavage: Ensure that the final cleavage from the resin is performed under conditions that efficiently remove the Bzl group without causing other side reactions.

Problem 3: Presence of by-products due to tert-butyl cation formation.

  • Symptom: Mass spectrometry reveals adducts on sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).

  • Potential Cause: During the Boc deprotection step with TFA, highly reactive tert-butyl cations are generated. These carbocations can alkylate nucleophilic side chains of other amino acids in the peptide sequence.

  • Solutions:

    • Use scavengers: Always include scavengers in the Boc deprotection solution and in the final cleavage cocktail to trap the tert-butyl cations. Common scavengers include dithiothreitol (DTT), dithioethane (DTE), or triisopropylsilane (TIS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges of using this compound in SPPS?

The primary challenges are the slow and often incomplete coupling reactions due to the steric hindrance of the N-methyl group, and potential side reactions related to the partial lability of the benzyl protecting group on the tyrosine side chain under acidic conditions.

Q2: Why is the Kaiser test not suitable for monitoring the coupling of this compound?

The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a dark blue color. N-methylated amino acids are secondary amines and therefore give a very weak or no color change with the Kaiser reagent, making it an unreliable method for monitoring coupling completion.

Q3: What are the recommended coupling reagents for this compound?

High-efficiency uronium or phosphonium salt-based coupling reagents are recommended. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate).

Q4: Can the benzyl (Bzl) protecting group be removed with TFA?

The Bzl group is only partially removed by the moderate acidic conditions (e.g., 50% TFA in DCM) used for Boc deprotection. Complete removal of the Bzl group requires treatment with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.

Q5: Are there alternative protecting groups for the Tyrosine side chain in Boc-SPPS?

Yes, for situations where the Bzl group shows instability, more acid-stable protecting groups can be used. A common alternative is the 2,6-dichlorobenzyl (2,6-Cl2Bzl) group, which offers greater stability to the repeated TFA treatments during synthesis.

Summary of Side Reactions and Mitigation Strategies

Side Reaction Description Mitigation Strategies
Incomplete Coupling Failure to form the peptide bond due to steric hindrance from the N-methyl group, leading to deletion sequences.Use high-efficiency coupling reagents (HATU, HCTU, PyAOP), extend reaction times, and perform double coupling.
Benzyl Group Migration The benzyl group moves from the hydroxyl to the aromatic ring of tyrosine during Boc deprotection.Use a more acid-stable protecting group like 2,6-Cl2Bzl, especially for Tyr residues near the N-terminus.
Side-chain Alkylation Alkylation of sensitive residues (Trp, Met, Cys) by tert-butyl cations generated during Boc deprotection.Add scavengers (e.g., DTT, DTE, TIS) to the deprotection and cleavage solutions.
Peptide Fragmentation Cleavage of the peptide backbone, particularly between consecutive N-methylated amino acids, during final acidolysis.Optimize cleavage time and conditions.
Diketopiperazine (DKP) Formation Intramolecular cyclization of a dipeptide unit, leading to chain termination. This can be an issue with N-methylated residues.Use 2-chlorotrityl chloride resin or pre-formed dipeptides for coupling.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a general cycle for solid-phase peptide synthesis using Boc chemistry.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes. Include appropriate scavengers if sensitive residues are present.

  • Washes: Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

  • Washes: Wash the resin with DCM (3x).

  • Coupling: Add the Boc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in a suitable solvent like N,N-Dimethylformamide (DMF). Agitate for 1-2 hours.

  • Washes: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for complete coupling before proceeding to the next cycle.

Protocol 2: Modified Coupling Protocol for this compound

This protocol is optimized for the challenging coupling of N-methylated amino acids.

  • Follow steps 1-5 of the Standard Boc-SPPS Cycle.

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents) and a high-efficiency coupling reagent like HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate for an extended period, typically 2-4 hours.

  • Monitoring: As the Kaiser test is not reliable, assume the reaction may be incomplete and proceed with a double coupling.

  • Double Coupling: After the initial coupling, wash the resin with DMF (3x) and repeat the coupling step (step 3) with a fresh solution of pre-activated this compound.

  • Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

Visualizations

Boc_Deprotection_Mechanism cluster_products Products & By-products Boc_Peptide Boc-NH-Peptide-Resin TFA + TFA Protonated_Boc Protonated Boc-Peptide TFA->Protonated_Boc Protonation Deprotected_Peptide H2N-Peptide-Resin Protonated_Boc->Deprotected_Peptide Loss of CO2 & t-Butyl Cation tButyl_Cation tert-Butyl Cation CO2 CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene Deprotonation Alkylated_Residue Alkylated Side-Product (e.g., on Trp, Met) tButyl_Cation->Alkylated_Residue Side Reaction (Alkylation) Scavenger Scavenger (e.g., TIS, DTT) tButyl_Cation->Scavenger Prevention Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Boc deprotection mechanism and associated side reactions.

Troubleshooting_Workflow Start Start SPPS with This compound Check_Coupling Monitor Coupling Step Start->Check_Coupling Incomplete Incomplete Coupling? Check_Coupling->Incomplete Yes_Incomplete Yes Incomplete->Yes_Incomplete Incomplete No_Incomplete No Incomplete->No_Incomplete Complete Solution_Coupling Implement Solutions: - Stronger coupling reagents - Double coupling - Extend reaction time Yes_Incomplete->Solution_Coupling Continue_Synth Continue Synthesis No_Incomplete->Continue_Synth Solution_Coupling->Check_Coupling Final_Cleavage Final Cleavage & Purification Continue_Synth->Final_Cleavage Check_Purity Analyze Final Peptide (LC-MS) Final_Cleavage->Check_Purity Pure Desired Product? Check_Purity->Pure Yes_Pure Yes Pure->Yes_Pure Pure No_Pure No Pure->No_Pure Impure End Synthesis Complete Yes_Pure->End Identify_Side_Product Identify Side Product No_Pure->Identify_Side_Product Bzl_Migration Bzl Migration/ Premature Deprotection? Identify_Side_Product->Bzl_Migration Yes_Bzl Yes Bzl_Migration->Yes_Bzl Yes No_Bzl No Bzl_Migration->No_Bzl No Solution_Bzl Solution: Use Boc-Tyr(2,6-Cl2Bzl)-OH Yes_Bzl->Solution_Bzl Alkylation Alkylation by t-Butyl Cations? No_Bzl->Alkylation Yes_Alkylation Yes Alkylation->Yes_Alkylation Yes Solution_Alkylation Solution: Use Scavengers Yes_Alkylation->Solution_Alkylation

Caption: Troubleshooting workflow for SPPS with this compound.

References

Technical Support Center: Optimizing TFA Cleavage for Peptides with Boc-N-Me-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing the modified amino acid Boc-N-Me-Tyr(Bzl)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound?

The primary challenge lies in the efficient removal of the benzyl (Bzl) protecting group from the tyrosine side chain and the Boc group from the N-methylated N-terminus without causing unwanted side reactions. The electron-donating effect of the N-methyl group can influence the stability of the peptide backbone and the lability of protecting groups under acidic conditions.

Q2: Are standard TFA cleavage cocktails suitable for peptides with this compound?

In many cases, standard TFA cleavage cocktails can be effective for peptides containing N-methylated residues.[1] However, the presence of the N-methyl group, particularly at the N-terminus, may necessitate optimization to prevent specific side reactions.[2][3]

Q3: What are the most common side reactions observed during the TFA cleavage of these peptides?

Common side reactions include:

  • Incomplete removal of the Benzyl (Bzl) group: This results in a modified peptide with residual protection.

  • Alkylation of the tyrosine ring: The benzyl cation generated during cleavage can re-attach to the electron-rich tyrosine ring at an alternative position.[4][5]

  • Peptide fragmentation: The peptide bond C-terminal to the N-methylated residue can be susceptible to acid-catalyzed hydrolysis, leading to peptide backbone cleavage.

  • Loss of the N-terminal residue: If the N-terminal residue is N-methylated and acylated (e.g., with Boc), it can be susceptible to cleavage and loss during the TFA treatment.

  • Oxidation of sensitive residues: If other sensitive amino acids like methionine or tryptophan are present, they can be oxidized during cleavage.

Q4: Why is the choice of scavengers critical?

During TFA cleavage, reactive carbocations are generated from the protecting groups (e.g., benzyl and tert-butyl cations). Scavengers are nucleophilic agents added to the cleavage cocktail to "trap" these reactive species, preventing them from modifying the desired peptide. For peptides containing Tyr(Bzl), scavengers are crucial to prevent re-attachment of the benzyl cation to the tyrosine side chain.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection of Tyr(Bzl) Insufficient cleavage time or TFA concentration.Increase the cleavage reaction time in increments of 1-2 hours and monitor by HPLC. Ensure the TFA is of high quality and the concentration is at least 95%.
Steric hindrance around the Tyr(Bzl) residue.Consider a stronger acid system if TFA is insufficient, though this increases the risk of other side reactions. A trial with a different scavenger cocktail may also be beneficial.
Observation of a +90 Da mass addition Alkylation of the Tyrosine side chain by the cleaved benzyl group.Increase the concentration and/or change the type of scavengers. A combination of scavengers is often more effective. See the scavenger cocktail table below for recommendations.
Low peptide yield and presence of smaller fragments Acid-catalyzed hydrolysis of the peptide backbone, particularly at the N-methylated residue.Reduce the cleavage time and/or temperature. Perform a time-course study to find the optimal balance between deprotection and fragmentation. Consider using a milder cleavage cocktail if complete deprotection can still be achieved.
Loss of the N-terminal Boc-N-Me-Tyr residue Instability of the N-terminal acylated N-methylated residue in strong acid.Minimize the cleavage time. In some cases, cleavage with pure TFA for a shorter duration might yield better results than cocktails containing water.
Oxidation of sensitive residues (e.g., Met, Trp) Presence of atmospheric oxygen or reactive species generated during cleavage.Add reducing scavengers like 1,2-ethanedithiol (EDT) to the cleavage cocktail. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).

Recommended Cleavage Cocktails

The selection of an appropriate cleavage cocktail is crucial for maximizing yield and purity. The following table summarizes commonly used cocktails that can be adapted for peptides containing this compound. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for a specific peptide.

Reagent CocktailComposition (v/v/v)Key Applications & Remarks
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with sensitive residues like Tyr, Trp, Cys, and Met. The combination of scavengers provides broad protection.
Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2)A lower-odor alternative to Reagent K. TIS is an effective scavenger for tert-butyl cations.
Standard TFA/TIS/H₂O TFA / TIS / Water (95:2.5:2.5)A good starting point for peptides without highly sensitive residues. Low odor and simple to prepare.
TFA/EDT TFA / EDT (95:5)Particularly useful for preventing reattachment of protecting groups to C-terminal Trp residues and can help with Tyr protection.

Experimental Protocols

Protocol 1: Standard TFA Cleavage Procedure

This protocol provides a general procedure for the cleavage of a peptide containing this compound from the solid support and removal of side-chain protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Phenol, Thioanisole)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Reaction vessel

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and other solvents. Dry the resin under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail. A recommended starting cocktail is TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel. Gently swirl the vessel to ensure the resin is fully suspended. Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads, collecting the filtrate into a cold centrifuge tube containing a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.

  • Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleaved protecting groups. Centrifuge and decant the ether after each wash.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and mass spectrometry to confirm the identity, purity, and completeness of deprotection.

Visualizations

TroubleshootingWorkflow start Start: Analyze Crude Peptide (HPLC, MS) incomplete_deprotection Incomplete Deprotection (e.g., +C7H7 for Tyr(Bzl)) start->incomplete_deprotection Mass indicates residual protecting group low_yield Low Yield / Fragmentation start->low_yield Low peptide recovery and/or smaller fragments side_product Unexpected Side Product (e.g., +90 Da) start->side_product Unexpected mass observed oxidation Oxidation (+16 Da for Met) start->oxidation Mass indicates oxidation success Successful Cleavage: High Purity & Correct Mass start->success Desired outcome action_increase_time Increase Cleavage Time (e.g., 2 -> 4 hours) incomplete_deprotection->action_increase_time Yes action_stronger_acid Consider Stronger Acid (Caution!) incomplete_deprotection->action_stronger_acid If still incomplete action_reduce_time Reduce Cleavage Time/Temp low_yield->action_reduce_time Yes action_milder_cocktail Use Milder Cocktail low_yield->action_milder_cocktail If fragmentation persists action_optimize_scavengers Optimize Scavengers (Increase concentration/type) side_product->action_optimize_scavengers Yes action_reducing_scavenger Add Reducing Scavenger (EDT) & Use Inert Atmosphere oxidation->action_reducing_scavenger Yes action_increase_time->start Re-analyze action_stronger_acid->start Re-analyze action_reduce_time->start Re-analyze action_milder_cocktail->start Re-analyze action_optimize_scavengers->start Re-analyze action_reducing_scavenger->start Re-analyze

Caption: Troubleshooting workflow for common TFA cleavage issues.

ExperimentalWorkflow start Start: Dried Peptide-Resin wash_resin 1. Wash Resin with DCM start->wash_resin dry_resin 2. Dry Resin Under Vacuum wash_resin->dry_resin cleavage 4. Add Cocktail to Resin (2-3h at RT) dry_resin->cleavage prepare_cocktail 3. Prepare Fresh Cleavage Cocktail prepare_cocktail->cleavage filter_precipitate 5. Filter and Precipitate in Cold Diethyl Ether cleavage->filter_precipitate isolate_wash 6. Isolate and Wash Peptide Pellet filter_precipitate->isolate_wash dry_peptide 7. Dry Crude Peptide isolate_wash->dry_peptide analyze 8. Analyze by HPLC/MS dry_peptide->analyze

Caption: General experimental workflow for TFA cleavage.

References

Technical Support Center: Double Coupling Strategy for Boc-N-Me-Tyr(Bzl)-OH Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-N-Me-Tyr(Bzl)-OH in solid-phase peptide synthesis (SPPS). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the double coupling strategy for this sterically hindered amino acid.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the incorporation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete First Coupling Steric Hindrance: The N-methyl group and the bulky Tyr(Bzl) side chain impede the coupling reaction.[1][2][3]Implement a Double Coupling Strategy: Immediately after the first coupling, repeat the coupling step with fresh reagents to drive the reaction to completion.[1][4]
Inefficient Coupling Reagent: Standard reagents like HBTU and HCTU are often less effective for N-methylated amino acids.Utilize More Potent Coupling Reagents: Switch to phosphonium or specialized uronium/aminium reagents such as HATU, PyAOP, or PyBOP/HOAt.
Presence of Deletion Sequences in Final Peptide Incomplete Coupling: Failure to achieve complete coupling of this compound leads to peptides lacking this residue.Perform a Double or Triple Coupling: This ensures the reaction goes to completion. Monitor Coupling Completion: Use a qualitative method like the bromophenol blue test to confirm the absence of free amines before proceeding.
Persistent Incomplete Coupling After Double Coupling Capping of Unreacted Amines: If a second coupling is unsuccessful, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
Racemization of the Amino Acid Over-activation or Extended Reaction Times: Highly reactive coupling reagents can sometimes lead to epimerization.Minimize Pre-activation Time: For reagents like HATU, keep pre-activation times to a minimum. Consider a Weaker Base: Use N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).
Multiple Peaks on HPLC Analysis of Crude Product Presence of Deletion Sequences and Other Side Products: Incomplete coupling and side reactions contribute to a complex mixture.Optimize Coupling and Monitoring: Implement a robust double coupling protocol and carefully monitor each step. Purification: Utilize reverse-phase HPLC to isolate the desired peptide.
Cis/Trans Isomers: N-methylation can lead to the presence of slowly converting conformers, resulting in multiple peaks.This is an inherent property of N-methylated peptides. HPLC method optimization may be required to resolve or merge these peaks.

Frequently Asked Questions (FAQs)

Q1: Why is a double coupling strategy often necessary for this compound?

A1: The incorporation of this compound is challenging primarily due to steric hindrance. The methyl group on the alpha-nitrogen, combined with the bulky benzyl-protected tyrosine side chain, significantly slows down the coupling reaction compared to non-methylated amino acids. A single coupling reaction may not be sufficient to achieve a quantitative reaction, leading to incomplete incorporation and the formation of deletion sequences. The double coupling strategy provides a second opportunity for the reaction to proceed to completion, ensuring a higher yield of the desired full-length peptide.

Q2: Which coupling reagents are most effective for the double coupling of this compound?

A2: Standard coupling reagents are often inefficient for sterically hindered N-methylated amino acids. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU, HCTU, PyAOP, and PyBOP, often used with an additive like HOAt or Oxyma, have demonstrated high efficiency in these difficult couplings. For particularly challenging couplings, PyBroP and BOP-Cl have also been shown to be effective.

Q3: How can I monitor the completeness of each coupling step?

A3: The completion of the coupling reaction should be monitored to ensure all free amines have reacted. The bromophenol blue test is a reliable method for this purpose. A small sample of the resin is washed, and the test solution is added. A yellow color indicates a complete reaction, while a blue or green color signifies the presence of unreacted amines, indicating an incomplete coupling.

Q4: What should I do if the coupling is still incomplete after a double coupling?

A4: If a double coupling fails to drive the reaction to completion, as indicated by a positive bromophenol blue test, it is crucial to "cap" the unreacted amines. This is typically done by acetylating the unreacted N-termini with acetic anhydride and a base like DIPEA. Capping prevents the unreacted chains from participating in subsequent coupling steps, which would otherwise lead to the formation of deletion peptides that can be difficult to separate from the target peptide during purification.

Q5: Can microwave-assisted SPPS improve the incorporation of this compound?

A5: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be a valuable tool for incorporating sterically hindered amino acids like this compound. The use of microwave energy can accelerate the coupling reaction, driving it more effectively to completion and potentially reducing the need for extended reaction times or multiple coupling cycles.

Experimental Protocols

Protocol 1: Standard Double Coupling for this compound

This protocol outlines a standard double coupling procedure using HATU as the coupling reagent.

  • Resin Preparation: Swell the resin in DMF or NMP.

  • Boc Deprotection: Remove the Nα-Boc protecting group using standard conditions (e.g., 25-50% TFA in DCM).

  • Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF.

  • First Coupling:

    • Pre-activate a solution of this compound (3-4 equivalents), HATU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF or NMP for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a bromophenol blue test. If the beads are yellow, the coupling is complete. If blue or green, proceed to the second coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove any byproducts.

  • Second Coupling:

    • Repeat step 4 with a fresh solution of activated this compound.

    • Agitate for another 1-2 hours.

  • Final Monitoring: Perform a final bromophenol blue test to confirm completion.

  • Final Washing: Wash the resin thoroughly with DMF and DCM before proceeding to the next deprotection step.

Protocol 2: Capping of Unreacted Amines

This protocol is for capping unreacted amines after an incomplete double coupling.

  • Resin Washing: After the second coupling and a positive bromophenol blue test, wash the resin with DMF (3-5 times).

  • Capping Solution Preparation: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 10 equivalents of acetic anhydride and 20 equivalents of DIPEA).

  • Capping Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess capping reagents.

Visualizations

Double_Coupling_Workflow start Resin with N-terminal amine first_coupling First Coupling (this compound, HATU, DIPEA) start->first_coupling wash1 DMF Wash first_coupling->wash1 monitoring1 Bromophenol Blue Test wash1->monitoring1 second_coupling Second Coupling (Fresh Reagents) monitoring1->second_coupling Incomplete (Blue/Green) next_deprotection Proceed to Next Deprotection monitoring1->next_deprotection Complete (Yellow) wash2 DMF Wash second_coupling->wash2 monitoring2 Bromophenol Blue Test wash2->monitoring2 capping Capping (Acetic Anhydride, DIPEA) monitoring2->capping Incomplete (Blue/Green) monitoring2->next_deprotection Complete (Yellow) capping->next_deprotection

Caption: Workflow for the double coupling strategy.

Troubleshooting_Logic start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) double_coupling Perform Double Coupling start->double_coupling check_completion Check for Completion double_coupling->check_completion change_reagent Switch to More Potent Coupling Reagent (e.g., HATU, PyAOP) check_completion->change_reagent No capping Cap Unreacted Amines check_completion->capping Still No, after reagent change proceed Proceed with Synthesis check_completion->proceed Yes change_reagent->double_coupling capping->proceed

Caption: Troubleshooting decision tree for incomplete coupling.

References

Impact of N-methylation on peptide aggregation during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during the synthesis of N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of N-methylation in peptide chemistry?

N-methylation, the substitution of a backbone amide proton with a methyl group, is a key modification in peptide chemistry.[1][2][3][4] It is utilized to enhance the pharmacokinetic properties of peptides, including metabolic stability, membrane permeability, and oral bioavailability.[1] This modification can also modulate the bioactivity and selectivity of peptides.

Q2: How does N-methylation influence peptide aggregation during synthesis?

N-methylation has a dual role in peptide aggregation. On one hand, it can disrupt the hydrogen bonds required for the formation of β-sheet structures, which are often associated with aggregation, thereby increasing solubility. On the other hand, N-methylation increases the hydrophobicity of the peptide, which can promote self-association and aggregation to minimize contact with aqueous environments. It can also induce conformational changes that expose hydrophobic residues, further contributing to aggregation.

Q3: What are the main challenges encountered during the synthesis of N-methylated peptides?

The primary challenges stem from the steric hindrance introduced by the N-methyl group. This can lead to:

  • Inefficient Coupling Reactions: The bulky methyl group can impede the coupling of subsequent amino acids, leading to lower yields and deletion sequences.

  • Increased Aggregation: As mentioned, the increased hydrophobicity can cause the peptide to aggregate on the solid support, further hindering reactions.

  • Side Reactions: The synthesis of N-methyl-rich peptides can be prone to side reactions such as diketopiperazine formation and fragmentation between consecutive N-methylated amino acids during TFA cleavage.

Q4: Can N-methylation be strategically used to prevent aggregation?

Yes, strategic N-methylation is a common tactic to inhibit aggregation. By replacing a backbone amide proton with a methyl group, N-methylation disrupts the hydrogen-bonding network essential for the formation of β-sheets, a common cause of aggregation in many peptides. This can significantly improve the solubility and reduce the aggregation tendency of the peptide.

Troubleshooting Guides

Problem 1: Low coupling efficiency after an N-methylated amino acid.

Potential CauseTroubleshooting StepExpected Outcome
Steric Hindrance Use specialized coupling reagents known to be effective for hindered couplings, such as PyAOP or PyBOP/HOAt. Consider using microwave-assisted synthesis to provide additional energy for the reaction.Improved coupling yields and reduced deletion byproducts.
On-Resin Aggregation Switch to a more polar solvent system like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (DMSO) to the DMF. Perform coupling at an elevated temperature (e.g., 50-60°C) or use sonication to disrupt aggregates.Increased swelling of the resin and better accessibility of the reactive sites, leading to higher coupling efficiency.

Problem 2: The N-methylated peptide is aggregating on the resin during synthesis.

Potential CauseTroubleshooting StepExpected Outcome
Interchain Hydrogen Bonding Wash the resin with a chaotropic salt solution (e.g., 1M LiCl in DMF) before coupling to disrupt hydrogen bonds.Disruption of secondary structures on the resin, leading to improved reaction kinetics.
Hydrophobic Collapse Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a nearby amino acid to prevent hydrogen bonding.Reduced aggregation and improved synthesis efficiency. The protecting group is removed during final cleavage.
Sequence-Specific Issues If the sequence allows, introduce pseudoproline dipeptides at Ser or Thr residues to disrupt beta-sheet formation.The kinked structure of the pseudoproline disrupts aggregation-prone conformations.

Problem 3: The cleaved N-methylated peptide precipitates and is difficult to purify.

Potential CauseTroubleshooting StepExpected Outcome
Poor Solubility Initially, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the purification buffer.The peptide dissolves in the organic solvent and remains in solution upon the addition of the aqueous buffer.
Aggregation in Solution If the peptide remains insoluble, use strong denaturing agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea to dissolve the aggregates.The peptide is solubilized, allowing for subsequent purification, though these agents will need to be removed.
Incorrect pH Adjust the pH of the buffer. Acidic peptides may require a basic buffer for dissolution, while basic peptides may need an acidic one.The peptide's charge state is altered, leading to improved solubility.

Quantitative Data Summary

The following table summarizes the impact of N-methylation on peptide properties based on published data.

Peptide SequenceN-Methylation Site(s)Observed Effect on AggregationImpact on SolubilityReference
Aβ(1-40)Multiple sites within KLVFF motifInhibition of Aβ aggregationIncreased
asyn(71-82) derived peptidesV(74) or V(82)Inhibition of α-synuclein aggregationNot specified
cyclo(-PFwKTF-)Tri-N-methylated analogNot specifiedIncreased intestinal permeability

Experimental Protocols

Protocol 1: On-Resin N-Methylation of a Peptide

This protocol describes a general method for the N-methylation of a peptide on a solid support using the nosyl (o-nitrobenzenesulfonyl) protection strategy.

Materials:

  • Peptide-resin

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl)

  • Collidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • β-mercaptoethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • Nosylation: Swell the peptide-resin in DMF. Treat the resin with a solution of Ns-Cl and collidine in DCM to protect the backbone amide nitrogen.

  • Methylation: Treat the nosylated peptide-resin with a solution of PPh3, DEAD, and MeOH in THF. This is a Mitsunobu reaction where methanol acts as the nucleophile to methylate the nosyl-protected nitrogen.

  • Nosyl Deprotection: Remove the nosyl protecting group by treating the resin with a solution of β-mercaptoethanol and DBU in DMF.

  • Repeat: Repeat steps 1-3 for each residue that requires N-methylation.

  • Continue Synthesis: After N-methylation, continue with the standard solid-phase peptide synthesis (SPPS) protocol to elongate the peptide chain.

Protocol 2: Thioflavin T (ThT) Assay for Quantifying Amyloid-like Aggregates

This fluorescence-based assay is used to detect the formation of β-sheet-rich amyloid fibrils.

Materials:

  • N-methylated peptide stock solution

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Thioflavin T (ThT) stock solution (in assay buffer)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Sample Preparation: Prepare the peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.

  • ThT Addition: Add ThT from the stock solution to each well to a final concentration of 10-25 µM.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, to promote aggregation.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils.

Visualizations

Impact of N-Methylation on Peptide Aggregation cluster_synthesis Peptide Synthesis cluster_properties Structural Consequences cluster_outcomes Aggregation Propensity Peptide Linear Peptide Chain (on solid support) N_Methylation N-Methylation Peptide->N_Methylation Modification Disruption Disruption of Backbone H-Bonding N_Methylation->Disruption Hydrophobicity Increased Hydrophobicity N_Methylation->Hydrophobicity Conformation Altered Conformation N_Methylation->Conformation Reduced_Aggregation Reduced Aggregation (Inhibition of β-sheets) Disruption->Reduced_Aggregation Increased_Aggregation Increased Aggregation (Hydrophobic collapse) Hydrophobicity->Increased_Aggregation Conformation->Increased_Aggregation Exposure of hydrophobic cores Final_Peptide Final Peptide State (Soluble or Aggregated) Reduced_Aggregation->Final_Peptide Favors Solubility Increased_Aggregation->Final_Peptide Favors Aggregation

Caption: Logical workflow of N-methylation's dual impact on peptide aggregation.

Troubleshooting Workflow for Peptide Aggregation Start Aggregation Observed During Synthesis Check_Solvent Optimize Solvent System? (e.g., NMP, DMSO) Start->Check_Solvent Check_Temp Increase Temperature or Use Sonication? Check_Solvent->Check_Temp No Success Aggregation Reduced Continue Synthesis Check_Solvent->Success Yes Check_Reagents Use Stronger Coupling Reagents? (PyAOP/PyBOP) Check_Temp->Check_Reagents No Check_Temp->Success Yes Check_Additives Use Chaotropic Salts or Backbone Protection? Check_Reagents->Check_Additives No Check_Reagents->Success Yes Check_Additives->Success Yes Failure Aggregation Persists Re-evaluate Sequence/Strategy Check_Additives->Failure No

Caption: Decision-making workflow for troubleshooting on-resin peptide aggregation.

References

Technical Support Center: HF Cleavage of Peptides with O-benzyl Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing hydrogen fluoride (HF) for the cleavage of synthetic peptides containing O-benzyl tyrosine (Tyr(Bzl)).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when cleaving peptides containing O-benzyl tyrosine with HF?

A1: The major side reaction is the acid-catalyzed rearrangement of the O-benzyl group to the tyrosine ring, resulting in the formation of 3-benzyltyrosine, a permanent and difficult-to-remove modification of the desired peptide. This occurs because the benzyl cation (C₆H₅CH₂⁺) generated during the cleavage of the benzyl ether can act as an electrophile and attack the electron-rich aromatic ring of the deprotected tyrosine.

Q2: How do scavengers prevent the formation of 3-benzyltyrosine?

A2: Scavengers are nucleophilic compounds added to the HF cleavage cocktail to trap reactive carbocations, such as the benzyl cation, before they can alkylate sensitive amino acid residues like tyrosine. By reacting with the benzyl cation, the scavenger forms a stable, soluble byproduct that can be easily washed away during the peptide workup.

Q3: What are the most commonly used scavengers for HF cleavage of Tyr(Bzl)-containing peptides?

A3: The most common scavengers include anisole, p-cresol, and dimethyl sulfide (DMS). Thioanisole is also used, particularly in cocktails for peptides containing other sensitive residues, but should be used with caution in the presence of tryptophan.

Q4: What is the difference between a "standard" HF cleavage and a "low-high" HF cleavage procedure?

A4: A "standard" HF cleavage uses a high concentration of liquid HF (typically 90-95%) to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups. A "low-high" HF cleavage is a two-step procedure designed to minimize side reactions. The "low" step uses a lower concentration of HF (around 25%) in a solution with a high concentration of scavengers like dimethyl sulfide (DMS). This condition favors an SN2 mechanism for deprotection, which reduces the formation of carbocations. The subsequent "high" step uses a high concentration of HF to cleave the more acid-resistant protecting groups and the peptide from the resin.

Q5: When should I choose a "low-high" HF cleavage procedure?

A5: The "low-high" HF procedure is highly recommended for peptides containing O-benzyl tyrosine and other sensitive residues like tryptophan, methionine, and cysteine. It significantly reduces the risk of alkylation side reactions and generally leads to a cleaner crude product.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Presence of a significant peak corresponding to 3-benzyltyrosine in the crude peptide analysis (HPLC, Mass Spectrometry). Insufficient or ineffective scavenging of benzyl cations during HF cleavage.- Increase the concentration of the primary scavenger (e.g., anisole or p-cresol) in the cleavage cocktail.- Switch to a "low-high" HF cleavage protocol to minimize carbocation formation.- Ensure the scavenger is fresh and of high purity.
Incomplete removal of the O-benzyl protecting group from tyrosine. - Insufficient cleavage time or temperature.- Inefficient HF cleavage conditions.- Increase the HF cleavage reaction time (e.g., from 1 hour to 1.5-2 hours) at 0°C.- Ensure the reaction temperature is maintained between 0 and 5°C.- Verify the quality and anhydrous nature of the HF.
Low overall yield of the desired peptide. - Strong adherence of the peptide to the resin after cleavage.- Loss of peptide during workup due to precipitation issues.- Side reactions leading to degradation of the target peptide.- After cleavage and ether precipitation, ensure thorough extraction of the peptide from the resin using an appropriate solvent like 10-30% aqueous acetic acid or a suitable organic solvent mixture.- Optimize the precipitation step by using pre-chilled diethyl ether and ensuring a sufficient volume to fully precipitate the peptide.- Employ a "low-high" cleavage strategy with an optimized scavenger cocktail to minimize side reactions that consume the desired product.
Presence of other unexpected side products. - Alkylation of other sensitive residues (e.g., Trp, Met, Cys).- Oxidation of methionine to methionine sulfoxide.- Use a scavenger cocktail tailored to the specific amino acid composition of your peptide. For example, include thioanisole or 1,2-ethanedithiol (EDT) for tryptophan-containing peptides.- The use of dimethyl sulfide (DMS) in the "low-high" HF procedure can help reduce methionine sulfoxide back to methionine.

Scavenger Comparison and Selection

While precise quantitative data for the reduction of 3-benzyltyrosine is not always available in comparative studies, the following table provides a qualitative and functional comparison of common scavengers.

ScavengerPrimary FunctionRecommended for Tyr(Bzl)AdvantagesDisadvantages
Anisole Carbocation scavengerYesEffective at trapping benzyl and t-butyl cations. Readily available and easy to handle.Can lead to anisylation of glutamic acid side chains.
p-Cresol Carbocation scavengerYesSimilar efficacy to anisole in scavenging carbocations. Often used in "low-high" HF procedures.Can be more difficult to remove during workup than anisole.
Dimethyl Sulfide (DMS) Reduces HF acidity, carbocation scavenger, reduces Met(O)Yes (in "low-high" HF)Key component of the "low-high" HF procedure, promoting an SN2 mechanism. Reduces methionine sulfoxide.Strong, unpleasant odor. Used in large quantities in the "low" step.
Thioanisole Carbocation scavenger, protects TrpWith cautionVery effective at preventing alkylation of tryptophan.Can cause modification of the tryptophan indole ring if not used carefully.
1,2-Ethanedithiol (EDT) Protects Trp and CysAs a co-scavengerEffective in preventing tryptophan modification and cysteine side reactions.Strong, unpleasant odor.

Experimental Protocols

Protocol 1: Standard High HF Cleavage

This protocol is suitable for peptides less sensitive to alkylation side reactions.

Materials:

  • Peptide-resin (dried under high vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole or p-cresol)

  • HF cleavage apparatus (Teflon or Kel-F)

  • Magnetic stir bar

  • Dry ice/acetone bath

  • Cold diethyl ether

  • Extraction solvent (e.g., 10% aqueous acetic acid)

Procedure:

  • Place the dried peptide-resin (e.g., 0.2 mmol) and a magnetic stir bar into the reaction vessel of the HF apparatus.

  • Add the scavenger (e.g., 1.0 mL of anisole).

  • Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.

  • Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.

  • Allow the reaction mixture to warm to 0°C and stir for 1-1.5 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen or by vacuum.

  • Precipitate the peptide by adding a sufficient volume of cold diethyl ether to the resin-peptide mixture.

  • Wash the precipitate several times with cold diethyl ether to remove the scavenger and soluble byproducts.

  • Extract the peptide from the resin using a suitable solvent.

  • Lyophilize the peptide solution to obtain the crude product.

Protocol 2: Low-High HF Cleavage

This protocol is recommended for peptides containing O-benzyl tyrosine and other sensitive residues.

Materials:

  • Same as Protocol 1, with the addition of Dimethyl Sulfide (DMS).

Procedure:

Low HF Step:

  • Place the dried peptide-resin (e.g., 0.2 mmol) and a magnetic stir bar into the reaction vessel.

  • Add the scavengers: 6.5 mL of DMS and 1.0 mL of p-cresol.

  • Cool the vessel in a dry ice/acetone bath.

  • Distill 2.5 mL of HF into the vessel.

  • Stir the mixture at 0°C for 2 hours.

  • Remove the HF and DMS under vacuum at 0°C.

High HF Step:

  • To the same reaction vessel containing the peptide-resin, add 1.0 mL of a fresh scavenger (e.g., p-cresol or anisole).

  • Cool the vessel in a dry ice/acetone bath.

  • Distill approximately 9 mL of HF into the vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Remove the HF by evaporation.

  • Proceed with peptide precipitation, washing, extraction, and lyophilization as described in Protocol 1.

Visualizations

HF_Cleavage_Workflow cluster_pre_cleavage Pre-Cleavage cluster_cleavage HF Cleavage cluster_workup Workup Peptide-Resin Peptide-Resin Dry_Resin Dry Peptide-Resin (High Vacuum) Peptide-Resin->Dry_Resin Add_Scavengers Add Scavengers (e.g., Anisole, p-Cresol) Dry_Resin->Add_Scavengers Add_HF Add Anhydrous HF Add_Scavengers->Add_HF Reaction Reaction (0°C, 1-2 hours) Add_HF->Reaction Evaporate_HF Evaporate HF Reaction->Evaporate_HF Precipitate Precipitate with Cold Diethyl Ether Evaporate_HF->Precipitate Wash Wash with Cold Diethyl Ether Precipitate->Wash Extract Extract Peptide Wash->Extract Lyophilize Lyophilize Extract->Lyophilize Crude_Peptide Crude Peptide Lyophilize->Crude_Peptide

Caption: Standard HF Cleavage and Workup Workflow.

Side_Reaction_Pathway cluster_cleavage HF Cleavage of Tyr(Bzl) cluster_alkylation Side Reaction cluster_scavenging Scavenger Action Tyr_Bzl Tyr(O-Bzl) Deprotected_Tyr Deprotected Tyr Tyr_Bzl->Deprotected_Tyr SN1 Benzyl_Cation Benzyl Cation Tyr_Bzl->Benzyl_Cation SN1 HF + HF 3_Benzyl_Tyr 3-Benzyltyrosine (Side Product) Deprotected_Tyr->3_Benzyl_Tyr Electrophilic Attack Benzyl_Cation->3_Benzyl_Tyr Scavenged_Product Scavenged Product Benzyl_Cation->Scavenged_Product Trapping Scavenger Scavenger (e.g., Anisole) Scavenger->Scavenged_Product

Identifying deletion sequences in peptides with N-methylated residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylated peptides. Our goal is to help you overcome common challenges in identifying and characterizing these complex molecules, with a specific focus on distinguishing N-methylation from unexpected deletion sequences.

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry data for a synthesized N-methylated peptide shows an unexpected mass loss. How can I determine if this is a deletion sequence or an analytical artifact?

A1: An unexpected mass loss in your mass spectrometry (MS) data can arise from several sources. A systematic approach is crucial to pinpoint the cause.

First, verify the expected mass of your peptide, accounting for the +14.01565 Da mass shift for each N-methylation.[1] Compare this with the observed mass from your MS1 spectrum. A significant deviation could indicate either a deletion of one or more amino acid residues or incomplete synthesis.

Next, perform tandem mass spectrometry (MS/MS) to fragment the peptide and analyze the resulting b- and y-ion series.[1][2] A deletion will result in a gap in the ion series corresponding to the mass of the missing amino acid. N-methylation will be observed as a +14 Da shift in the fragment ions containing the modified residue.[3]

Troubleshooting Steps:

  • Recalculate Theoretical Mass: Double-check the calculated molecular weight of your target peptide, including all modifications.

  • Analyze MS/MS Fragmentation: Look for uninterrupted b- and y-ion series. A missing amino acid will create a mass gap in the series larger than any single amino acid residue.

  • Consider In-Source Fragmentation: Assess the possibility that the mass loss is due to fragmentation of the peptide in the ion source of the mass spectrometer before MS/MS analysis. This can be investigated by varying the instrument's source conditions.

  • Evaluate Synthesis Purity: Re-examine the purity of your synthetic peptide using an orthogonal method like HPLC to rule out the presence of deletion sequence impurities.

Q2: What is the best fragmentation method to use for identifying the location of N-methylation and potential deletion sequences?

A2: The choice of fragmentation method is critical for accurately sequencing N-methylated peptides. While Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are effective for standard peptides, they can sometimes lead to the loss of labile post-translational modifications.[3]

For N-methylated peptides, Electron Transfer Dissociation (ETD) is often the superior choice. ETD preserves labile modifications like methylation, providing clearer fragmentation spectra for localization. It generates c- and z-ion series, which can be used to pinpoint the exact location of the N-methylated residue and identify any missing residues (deletions).

Fragmentation MethodAdvantages for N-Methylated PeptidesDisadvantages for N-Methylated Peptides
CID/HCD Readily available on most instruments.Can cause loss of the methyl group, complicating data interpretation.
ETD Preserves N-methylation, allowing for precise localization.Requires a multiply charged precursor ion.

Q3: Can Edman degradation be used to confirm a deletion sequence in an N-methylated peptide?

A3: Edman degradation is generally not suitable for sequencing N-methylated peptides. The chemistry of Edman degradation relies on a reaction with the primary amine at the N-terminus of the peptide. N-methylation converts this to a secondary or tertiary amine, which blocks the initial reaction and halts the sequencing process.

If the N-methylation is internal, the sequencing will proceed until it reaches the modified residue and then stop. Therefore, while it might indicate the position of the first N-methylated residue, it cannot be used to sequence beyond that point to confirm a deletion. Mass spectrometry-based methods are the definitive choice for sequencing N-methylated peptides.

Troubleshooting Guides

Issue 1: Ambiguous MS/MS data – I can't distinguish between a deletion and an N-methylated residue at a specific position.

This scenario can occur if the mass of a deleted amino acid is close to the mass of an N-methylated residue. For example, the mass of glycine (57.02 Da) is not dissimilar to the mass of an N-methylated alanine (71.04 Da + 14.02 Da = 85.06 Da) when considering potential combinations of modifications and deletions.

Logical Workflow for Data Interpretation:

start Start: Ambiguous MS/MS Spectrum check_precursor Verify Precursor m/z in MS1 start->check_precursor de_novo Perform De Novo Sequencing check_precursor->de_novo compare_sequences Compare with Expected Sequence de_novo->compare_sequences deletion_hypothesis Hypothesis: Deletion compare_sequences->deletion_hypothesis methylation_hypothesis Hypothesis: N-Methylation compare_sequences->methylation_hypothesis confirm_synthesis Action: Review Synthesis Data deletion_hypothesis->confirm_synthesis reanalyze_etd Action: Re-analyze with ETD methylation_hypothesis->reanalyze_etd conclusion Conclusion confirm_synthesis->conclusion reanalyze_etd->conclusion

Caption: Workflow for resolving ambiguous MS/MS data.

Detailed Steps:

  • Verify Precursor Mass: Ensure the precursor ion mass in the MS1 spectrum accurately matches the theoretical mass of either the peptide with a deletion or the peptide with the N-methylation.

  • De Novo Sequencing: Use de novo sequencing software to interpret the MS/MS spectrum without relying on a database. This will provide an unbiased sequence based on the observed fragment ions.

  • Compare Sequences: Align the de novo sequence with your expected sequence. This will highlight the location of the discrepancy.

  • Formulate Hypotheses:

    • Deletion: If there is a mass gap in the b- and y-ion series that corresponds to an amino acid, a deletion is likely.

    • N-Methylation: If the mass of a residue is shifted by +14.02 Da, this indicates N-methylation.

  • Confirmation:

    • For a suspected deletion, review the synthesis records to check for potential errors in the coupling steps.

    • For suspected N-methylation, re-analyzing the sample using ETD fragmentation can provide clearer data to confirm the modification site.

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis of N-Methylated Peptides using ETD

This protocol outlines a general workflow for identifying and sequencing an N-methylated peptide, with a focus on detecting potential deletion sequences.

1. Sample Preparation:

  • Ensure the peptide sample is purified, preferably by reverse-phase HPLC, to remove any synthetic byproducts.
  • Dissolve the purified peptide in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and formic acid.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Inject the sample onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer.
  • Elute the peptide using a gradient of increasing acetonitrile concentration.

3. Mass Spectrometer Settings:

  • MS1 Scan: Acquire a full scan MS1 spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide.
  • MS2 Scan (ETD):
  • Select the precursor ion corresponding to your peptide for fragmentation.
  • Utilize Electron Transfer Dissociation (ETD) as the fragmentation method.
  • Acquire the MS2 spectrum of the resulting fragment ions.

4. Data Analysis:

  • Use proteomics software to analyze the MS/MS data.
  • Search for c- and z-ion series in the ETD spectrum.
  • Identify the mass shifts of +14.01565 Da to locate N-methylated residues.
  • Look for any mass gaps in the ion series that would indicate a deleted amino acid. The mass difference between two consecutive fragment ions should correspond to the mass of an amino acid residue. A larger than expected mass difference suggests a deletion.

Signaling Pathway Visualization

While there are no direct signaling pathways involved in the identification of peptide sequences, the following diagram illustrates the logical flow of information during the mass spectrometry-based identification process.

Peptide N-Methylated Peptide (with potential deletion) LC LC Separation Peptide->LC MS1 MS1 Analysis (Precursor m/z) LC->MS1 Fragmentation ETD Fragmentation MS1->Fragmentation MS2 MS2 Analysis (Fragment Ions) Fragmentation->MS2 Data_Analysis Data Analysis (De Novo Sequencing) MS2->Data_Analysis Sequence Identified Sequence - N-Methylation Site - Deletion Site Data_Analysis->Sequence

Caption: Experimental workflow for peptide identification.

References

Validation & Comparative

A Head-to-Head Comparison: Boc/Bzl vs. Fmoc/tBu Strategies for the Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a critical tool for enhancing therapeutic properties such as metabolic stability and cell permeability. However, the synthesis of these modified peptides presents unique challenges, primarily due to the steric hindrance of the N-methyl group which can impede coupling reactions. The choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies, Boc/Bzl and Fmoc/tBu, is a pivotal decision that significantly influences the yield, purity, and overall success of the synthesis.

This guide provides an objective comparison of the Boc/Bzl and Fmoc/tBu methodologies for synthesizing N-methylated peptides, supported by representative experimental data and detailed protocols to inform strategic decision-making in your research.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the nature of the temporary Nα-amino protecting group and the chemical conditions required for its removal.

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically benzyl (Bzl)-based protecting groups for the amino acid side chains. The Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), in each cycle. The final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a strong acid, most commonly anhydrous hydrogen fluoride (HF).[1]

  • Fmoc/tBu Strategy: In contrast, the more modern Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl (tBu)-based groups for side-chain protection.[] The Fmoc group is removed with a mild base, typically piperidine. The final cleavage and side-chain deprotection are achieved with a strong acid like TFA.[3][4] This orthogonality, where the Nα and side-chain protecting groups are removed under different conditions, is a key feature of the Fmoc/tBu strategy.[3]

Performance Comparison for N-Methylated Peptides

The synthesis of N-methylated peptides is challenging for both strategies due to the steric hindrance of the N-methyl group, which slows down coupling kinetics. The following table summarizes representative performance metrics for each strategy when applied to the synthesis of N-methylated peptides.

Disclaimer: The following data is compiled from various sources and represents typical values. It is not derived from a single head-to-head comparative study of the same N-methylated peptide.

ParameterBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20% Piperidine in N,N-Dimethylformamide (DMF)
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Reagent Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)Trifluoroacetic Acid (TFA)
Orthogonality Partial (both Boc and Bzl are acid-labile, but require different acid strengths)High (Fmoc is base-labile, tBu is acid-labile)
Coupling Efficiency (N-Me-AA) ~95-98% (may require double coupling or optimized reagents)Challenging, but a wide array of efficient coupling reagents are available (e.g., HATU, PyAOP)
Overall Crude Peptide Yield 60-80% (dependent on peptide length and sequence)Generally comparable to Boc, but highly sequence-dependent
Crude Peptide Purity (by HPLC) 50-70%Can be higher than Boc due to milder deprotection steps
Key Side Reactions Trifluoroacetylation of the N-terminal amine, premature loss of acid-labile side-chain protecting groups.Aspartimide formation, diketopiperazine formation, premature Fmoc deprotection by basic side chains.
Safety Considerations Requires specialized apparatus and extreme caution for handling highly corrosive and toxic HF.Generally safer, as it avoids the use of HF.

Experimental Protocols

Detailed methodologies for the incorporation of N-methylated amino acids using both strategies are provided below.

Boc/Bzl Strategy: Protocol for Incorporating a Boc-N-Me-Amino Acid

This protocol is optimized for the manual solid-phase synthesis of a peptide incorporating a Boc-protected N-methylated amino acid on a Merrifield or PAM resin.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).

    • Drain the solution and add a fresh solution of 25-50% TFA in DCM. Agitate the mixture for 20-30 minutes.

    • Filter the resin and wash thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Wash the peptide-resin with isopropanol (IPA) and then with DCM.

    • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM.

  • Coupling of the Boc-N-Me-Amino Acid:

    • In a separate vial, dissolve the Boc-N-methyl-amino acid (3 equivalents), PyAOP (3 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using the Isatin test (the Kaiser test will be negative for the secondary amine). If the test is positive (indicating an incomplete reaction), a second coupling may be necessary.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

  • Final Deprotection and Cleavage (HF Cleavage):

    • After completing the synthesis, wash the resin thoroughly with DMF and DCM, and dry it under a vacuum.

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

    • After cleavage, evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc/tBu Strategy: Protocol for Incorporating an Fmoc-N-Me-Amino Acid

This protocol is adapted for the manual solid-phase synthesis of a peptide incorporating an Fmoc-protected N-methylated amino acid using HATU as the coupling reagent.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment with fresh piperidine solution for another 10-15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of the Fmoc-N-Me-Amino Acid:

    • In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3-5 equivalents) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours. Longer coupling times or double coupling may be necessary for particularly hindered residues.

    • Monitor the coupling reaction using the Isatin or Chloranil test.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride as described in the Boc protocol.

  • Final Deprotection and Cleavage:

    • After the final Fmoc deprotection, wash the resin with DMF and then DCM, and dry it under a vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative RP-HPLC.

Visualizing the Synthetic Workflows

To better illustrate the core differences between the two strategies, the following diagrams outline the key steps.

Boc_Bzl_Workflow Resin Resin Boc_AA_Coupling Boc-AA Coupling Resin->Boc_AA_Coupling Wash1 Wash Boc_AA_Coupling->Wash1 Boc_Deprotection Boc Deprotection (TFA) Wash1->Boc_Deprotection Wash2 Wash Boc_Deprotection->Wash2 Neutralization Neutralization (DIEA) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Repeat Repeat Cycle Wash3->Repeat Next AA Final_Cleavage Final Cleavage (HF) Wash3->Final_Cleavage Final AA Repeat->Boc_AA_Coupling Purification Purification Final_Cleavage->Purification

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.

Fmoc_tBu_Workflow Resin Resin Fmoc_AA_Coupling Fmoc-AA Coupling Resin->Fmoc_AA_Coupling Wash1 Wash Fmoc_AA_Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (Piperidine) Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat Next AA Final_Cleavage Final Cleavage (TFA) Wash2->Final_Cleavage Final AA Repeat->Fmoc_AA_Coupling Purification Purification Final_Cleavage->Purification N_Me_AA_Incorporation cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Boc_Start Peptide-Resin (Free N-terminus) Boc_Coupling Couple to Peptide-Resin Boc_Start->Boc_Coupling Boc_Activation Activate Boc-N-Me-AA (e.g., PyAOP/HOAt/DIEA) Boc_Activation->Boc_Coupling Boc_Wash Wash Boc_Coupling->Boc_Wash Boc_Deprotect Boc Deprotection (TFA) Boc_Wash->Boc_Deprotect Fmoc_Start Peptide-Resin (Free N-terminus) Fmoc_Coupling Couple to Peptide-Resin Fmoc_Start->Fmoc_Coupling Fmoc_Activation Activate Fmoc-N-Me-AA (e.g., HATU/DIEA) Fmoc_Activation->Fmoc_Coupling Fmoc_Wash Wash Fmoc_Coupling->Fmoc_Wash Fmoc_Deprotect Fmoc Deprotection (Piperidine) Fmoc_Wash->Fmoc_Deprotect Start Start: Peptide-Resin with Free N-terminal Amine Start->Boc_Start Start->Fmoc_Start

References

Navigating the Challenges of N-Methyl-Tyrosine Incorporation in Boc SPPS: A Guide to Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of N-methylated amino acids presents a significant hurdle. The increased steric hindrance of the N-methyl group can impede coupling reactions, leading to lower yields and purity. This guide provides a comparative analysis of alternative protecting groups for the phenolic hydroxyl group of N-methyl-tyrosine in Boc SPPS, supported by experimental insights, to aid in the selection of an optimal synthetic strategy.

The tert-butyloxycarbonyl (Boc) strategy for SPPS remains a robust and widely used method. However, the selection of an appropriate side-chain protecting group for N-methyl-tyrosine is critical to the successful synthesis of peptides containing this modified residue. The ideal protecting group must be stable to the repetitive trifluoroacetic acid (TFA) treatments required for Boc deprotection, yet be readily cleavable under final cleavage conditions without causing side reactions.

This guide focuses on three key protecting groups for the hydroxyl function of N-methyl-tyrosine: the commonly used Benzyl (Bzl) group and two more acid-stable alternatives, 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) and 2-Bromobenzyloxycarbonyl (2-Br-Z).

Comparative Analysis of Protecting Groups

The choice of protecting group for N-methyl-tyrosine's side chain directly impacts coupling efficiency, the potential for side reactions, and the overall success of the peptide synthesis. Below is a summary of the performance of the Benzyl (Bzl), 2,6-Dichlorobenzyl (2,6-Cl₂Bzl), and 2-Bromobenzyloxycarbonyl (2-Br-Z) protecting groups.

Protecting GroupStructureStability to TFAKey AdvantagesPotential Disadvantages
Benzyl (Bzl) -CH₂-PhPartially labile[1][2]Commercially available.Partial cleavage during repeated TFA steps can lead to deletion sequences and side products. Benzyl cation can cause side reactions.[1][2]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) -CH₂-C₆H₃Cl₂High[1]Increased stability to TFA compared to Bzl, minimizing premature deprotection.May require stronger cleavage conditions for complete removal.
2-Bromobenzyloxycarbonyl (2-Br-Z) -C(O)O-CH₂-C₆H₄BrHighHighly stable to TFA.Can be labile to piperidine, limiting its use in mixed Boc/Fmoc strategies.

Table 1: Comparison of Protecting Groups for N-Methyl-Tyrosine in Boc SPPS.

Experimental Insights and Protocols

Due to the steric hindrance of the N-methyl group, the coupling of Boc-N-Me-Tyr(R)-OH derivatives often requires more potent activation methods and longer reaction times compared to their non-methylated counterparts.

General Coupling Protocol for Boc-N-Me-Tyr(R)-OH:

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash), drain, and then treat with fresh 25-50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM, isopropanol, and then DCM.

  • Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes. Wash thoroughly with DCM and DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-N-Me-Tyr(R)-OH (3-4 equivalents), a coupling agent such as HBTU or HATU (3-4 equivalents), and HOBt or HOAt (3-4 equivalents) in DMF or NMP.

    • Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours. For particularly difficult couplings, a second coupling (double coupling) with a fresh solution of activated amino acid may be necessary.

  • Monitoring the Coupling: The completion of the coupling reaction should be monitored. The Kaiser test is not reliable for N-methylated amino acids; the Isatin test or bromophenol blue test are suitable alternatives.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

Final Cleavage Protocols:

The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • HF Cleavage:

    • Apparatus: Use a specialized all-fluorocarbon apparatus.

    • Scavengers: A scavenger cocktail is essential to prevent side reactions. A common mixture is 90% HF, 5% p-cresol, and 5% thioanisole.

    • Procedure: Treat the dried peptide-resin with the scavenger cocktail and liquid HF at 0°C for 1-2 hours. After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether.

  • TFMSA Cleavage:

    • Procedure: As an alternative to HF, treat the resin with a solution of TFMSA, TFA, and a scavenger like thioanisole.

Logical Workflow for Protecting Group Selection

The selection of an appropriate protecting group for N-methyl-tyrosine in Boc SPPS is a critical decision that influences the entire synthesis strategy. The following diagram illustrates a logical workflow to guide this choice.

ProtectingGroupSelection Start Start: Incorporate Boc-N-Me-Tyr-OH PeptideLength Is the peptide sequence long? Start->PeptideLength BzlPG Consider Boc-N-Me-Tyr(Bzl)-OH (Standard Choice) PeptideLength->BzlPG No AcidStablePG Choose an acid-stable protecting group PeptideLength->AcidStablePG Yes CouplingOptimization Optimize Coupling: - Use potent activators (HATU, HBTU) - Consider double coupling - Monitor with Isatin/Bromophenol Blue test BzlPG->CouplingOptimization MixedStrategy Is a mixed Boc/Fmoc strategy required? AcidStablePG->MixedStrategy Cl2BzlPG Use Boc-N-Me-Tyr(2,6-Cl2Bzl)-OH MixedStrategy->Cl2BzlPG No BrZPG Consider Boc-N-Me-Tyr(2-Br-Z)-OH (with caution for piperidine lability) MixedStrategy->BrZPG Yes Cl2BzlPG->CouplingOptimization BrZPG->CouplingOptimization FinalCleavage Final Cleavage: - HF or TFMSA - Use appropriate scavengers CouplingOptimization->FinalCleavage End End: Purified Peptide FinalCleavage->End

Protecting group selection workflow for Boc-N-Me-Tyr-OH.

Conclusion

The successful incorporation of N-methyl-tyrosine in Boc SPPS is achievable with careful consideration of the side-chain protecting group and optimization of coupling conditions. While the Benzyl group is a common choice, its lability to TFA makes it less suitable for longer peptides. For such syntheses, the more acid-stable 2,6-Dichlorobenzyl and 2-Bromobenzyloxycarbonyl protecting groups offer superior performance by minimizing premature deprotection. The increased steric hindrance of the N-methylated residue necessitates the use of potent coupling reagents and diligent monitoring of the reaction progress. By following the guidelines and protocols outlined in this guide, researchers can enhance the yield and purity of complex peptides containing N-methyl-tyrosine.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-N-Me-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of the constituent amino acid derivatives is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Boc-N-Me-Tyr(Bzl)-OH, a key building block in the synthesis of modified peptides. Furthermore, it explores alternative analytical techniques, offering a comprehensive overview for robust quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the industry standard for determining the purity of protected amino acids like this compound.[1][2] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[3]

Standard RP-HPLC Protocol

This protocol is a standard method for the purity assessment of Boc-protected amino acids and is adaptable for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for peptides and their derivatives.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow HPLC Purity Assessment Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Initial Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc_instrument HPLC System with C18 Column prep3->hplc_instrument Prepared Sample injection Inject Sample hplc_instrument->injection separation Gradient Elution injection->separation detection UV Detection at 220 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram Raw Data integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation report Purity Report calculation->report Final Purity Value

Caption: Workflow for HPLC purity analysis of this compound.

Comparison of HPLC Methods

The choice of HPLC column and mobile phase can significantly impact the separation of impurities.

ParameterMethod 1: Standard C18Method 2: Phenyl-Hexyl ColumnMethod 3: Chiral Column
Stationary Phase Octadecyl silane (C18)Phenyl-Hexyle.g., Teicoplanin-based
Separation Principle Primarily hydrophobic interactions.Mixed-mode with hydrophobic and π-π interactions.Enantioselective interactions.
Typical Impurities Detected Non-polar and moderately polar impurities, deletion sequences.Aromatic impurities, isomers with different spatial arrangements.Enantiomeric impurities (e.g., D-isomer).
Resolution High for general impurities.Can offer different selectivity for closely eluting peaks.Baseline separation of enantiomers.
Considerations Most common and versatile for initial purity screening.Useful when standard C18 fails to resolve specific impurities.Critical for ensuring stereochemical purity.[5]

Alternative Purity Assessment Methods

While HPLC is the primary method for purity assessment, other techniques provide complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of the target compound and identifying impurities by their mass-to-charge ratio.

Experimental Protocol (LC-MS):

  • LC System: Use the same HPLC conditions as described above.

  • MS Detector: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Analysis: The eluent from the HPLC column is directly introduced into the mass spectrometer. The mass spectrum of the main peak should correspond to the molecular weight of this compound (385.45 g/mol ). Peaks with other mass-to-charge ratios indicate impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR).

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve a precisely weighed amount of this compound and a certified internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Compare the integral of a characteristic proton signal from this compound to the integral of a known signal from the internal standard. This allows for the calculation of the absolute purity. The presence of unexpected signals can indicate impurities.

Logical Relationship of Analytical Techniques

Analytical_Techniques Interrelation of Purity Assessment Techniques cluster_chromatography Chromatographic Purity cluster_spectrometry Structural Confirmation & Identity cluster_quantification Absolute Quantification HPLC RP-HPLC (Purity Percentage) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Orthogonal Method MS Mass Spectrometry (Molecular Weight) HPLC->MS Confirms Peak Identity NMR NMR Spectroscopy (Chemical Structure) NMR->MS Confirms Structure qNMR Quantitative NMR (qNMR) (Absolute Purity) qNMR->HPLC Provides Absolute Value AAA Amino Acid Analysis (Peptide Content) AAA->HPLC Complements Purity Data

References

Navigating the Maze of N-Methyl-Tyrosine: A Comparative Guide to Peptide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of peptide analysis, the presence of post-translational modifications (PTMs) such as N-methylation presents a significant analytical hurdle. The incorporation of N-methyl-tyrosine into peptides, a modification of growing interest for its potential to enhance therapeutic properties, requires robust and precise analytical methodologies. This guide provides a comprehensive comparison of mass spectrometry-based techniques and the traditional Edman degradation for the analysis of peptides containing N-methyl-tyrosine, supported by experimental data and detailed protocols to inform your analytical strategy.

The N-methylation of amino acids, including tyrosine, can profoundly impact a peptide's conformation, stability, and receptor-binding affinity. As such, accurate characterization of these modified peptides is paramount. While Edman degradation has long been a staple for peptide sequencing, its efficacy is challenged by N-methylation. In contrast, mass spectrometry (MS) has emerged as a powerful and versatile tool for the detailed analysis of such modified peptides.

At a Glance: Performance Comparison

The choice of analytical technique for peptides containing N-methyl-tyrosine hinges on a variety of factors, including the position of the modification, sample complexity, required throughput, and the desired level of detail. Below is a summary of the key performance parameters for the most relevant analytical methods.

FeatureEdman DegradationMass Spectrometry (CID/HCD)Mass Spectrometry (ETD)
Principle Sequential chemical degradation from the N-terminusCollision-Induced Dissociation / Higher-Energy Collisional DissociationElectron Transfer Dissociation
N-terminal N-Methyl-Tyr Sequencing stops at the modified residue[1]Readily identified by mass shiftReadily identified by mass shift
Internal N-Methyl-Tyr Sequencing is significantly hindered or stopped[1]Identifiable, but can lead to ambiguous fragmentationMore effective at preserving the modification and providing clearer fragmentation
Throughput Low; one sample at a time[2]High; suitable for complex mixtures and high-throughput screening[3][4]High; suitable for complex mixtures and high-throughput screening
Sensitivity Picomole rangeFemtomole to attomole rangeFemtomole to attomole range
Sequence Coverage Typically limited to the first 30-50 residuesGood, but can be influenced by peptide sequenceOften provides more extensive sequence coverage, especially for longer peptides
PTM Localization Not suitable for internal modificationsCan be challenging with certain modificationsSuperior for localizing labile PTMs
De Novo Sequencing Direct sequencingPossible with specialized softwarePossible with specialized software
Instrumentation Cost LowerHigherHigher (requires specialized instrumentation)

In-Depth Analysis: Mass Spectrometry Fragmentation Techniques

The fragmentation method employed in tandem mass spectrometry (MS/MS) is a critical determinant of the quality and interpretability of the data obtained for N-methyl-tyrosine-containing peptides.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and its variant, HCD, are the most widely used fragmentation techniques. In these methods, peptide ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide bonds, generating b- and y-type ions. While effective for many standard peptides, CID and HCD can sometimes lead to the neutral loss of the methyl group from N-methyl-tyrosine, complicating spectral interpretation. HCD, performed in an Orbitrap mass analyzer, generally provides higher resolution and more accurate mass fragment ions compared to CID in an ion trap.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor ion. This induces fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications, such as N-methylation, that can be lost during CID/HCD. This often results in more complete fragmentation of the peptide backbone and more confident localization of the N-methyl-tyrosine residue. For peptides with higher charge states, ETD often outperforms CID and HCD in terms of the number of peptide identifications and sequence coverage.

Alternative Method: Edman Degradation

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide. While it has been a cornerstone of protein sequencing for decades, its application to N-methylated peptides is severely limited. If the N-methyl-tyrosine is at the N-terminus, the reaction is blocked, and no sequence information is obtained. For internal N-methyl-tyrosine residues, the degradation process is often hindered, leading to a significant drop in sequencing efficiency or a complete halt.

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for successful mass spectrometric analysis. The goal is to obtain a clean, concentrated sample of the peptide of interest, free from contaminants that can interfere with ionization.

  • Solubilization: Dissolve the synthetic N-methyl-tyrosine-containing peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile.

  • Desalting: If the sample contains salts or other non-volatile buffers, it is essential to desalt it prior to MS analysis. This can be achieved using C18 ZipTips or solid-phase extraction (SPE) cartridges.

  • Concentration: If the peptide concentration is low, the sample can be concentrated using a vacuum centrifuge.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general framework for the analysis of N-methyl-tyrosine-containing peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive ion mode using electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan mass spectra from m/z 300 to 1800.

    • MS/MS Scans: Use a data-dependent acquisition (DDA) method to select the top 5-10 most intense precursor ions for fragmentation by CID, HCD, or ETD.

    • Fragmentation Parameters:

      • CID/HCD: Use a normalized collision energy of 25-35%.

      • ETD: Optimize the electron transfer reaction time and supplemental activation energy.

    • Dynamic Exclusion: Exclude previously fragmented precursor ions for a set period (e.g., 30 seconds) to allow for the detection of lower abundance peptides.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against a database containing the sequence of the N-methyl-tyrosine peptide.

    • Specify the mass shift for N-methylation on tyrosine (+14.01565 Da) as a variable modification.

    • Manually validate the peptide spectrum matches to ensure correct identification and localization of the N-methyl-tyrosine residue.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Synthetic Peptide (with N-Me-Tyr) Solubilization Solubilization (0.1% Formic Acid) Peptide_Synthesis->Solubilization Desalting Desalting (C18 ZipTip/SPE) Solubilization->Desalting Concentration Concentration (Vacuum Centrifuge) Desalting->Concentration LC Nano-LC Separation (C18 Column) Concentration->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Mass) ESI->MS1 Fragmentation MS/MS Fragmentation (CID/HCD or ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Database_Search Database Search (with N-Me-Tyr mod) MS2->Database_Search PSM_Validation PSM Validation Database_Search->PSM_Validation Localization Localization of N-Me-Tyr PSM_Validation->Localization

Caption: Experimental workflow for the analysis of N-methyl-tyrosine containing peptides.

Fragmentation_Comparison cluster_cid_hcd CID / HCD cluster_etd ETD Peptide Precursor Peptide Ion (with N-Me-Tyr) CID_HCD Collision with Inert Gas Peptide->CID_HCD ETD Electron Transfer Peptide->ETD b_y_ions b- and y-type ions CID_HCD->b_y_ions Neutral_Loss Potential Neutral Loss of Methyl Group CID_HCD->Neutral_Loss c_z_ions c- and z-type ions ETD->c_z_ions PTM_Preservation Preservation of N-Methyl Group ETD->PTM_Preservation

Caption: Comparison of CID/HCD and ETD fragmentation for N-methyl-tyrosine peptides.

Decision_Pathway Start Analysis of N-Me-Tyr Peptide Is_N_Terminal N-terminal N-Me-Tyr? Start->Is_N_Terminal Is_Internal Internal N-Me-Tyr? Is_N_Terminal->Is_Internal No Edman Edman Degradation (Sequencing will stop) Is_N_Terminal->Edman Yes High_Throughput High Throughput Needed? Is_Internal->High_Throughput Yes Is_Internal->Edman No (Sequencing hindered) Labile_PTM Concerned about PTM Lability? High_Throughput->Labile_PTM MS Mass Spectrometry High_Throughput->MS No MS_CID_HCD Mass Spectrometry (CID/HCD) Labile_PTM->MS_CID_HCD No MS_ETD Mass Spectrometry (ETD Recommended) Labile_PTM->MS_ETD Yes

Caption: Decision pathway for selecting an analytical method for N-methyl-tyrosine peptides.

References

A Comparative Guide to the NMR Characterization of Peptides Containing Boc-N-Me-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a critical strategy for enhancing therapeutic properties such as proteolytic stability and membrane permeability. However, the structural characterization of these modified peptides, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, can present unique challenges. This guide provides a comparative analysis of the NMR characteristics of peptides containing Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine (Boc-N-Me-Tyr(Bzl)-OH) and its non-methylated counterpart, Boc-Tyr(Bzl)-OH.

This document offers a detailed examination of the expected differences in NMR spectra, provides comprehensive experimental protocols for both peptide synthesis and NMR analysis, and includes visualizations to clarify complex workflows and biological pathways.

Performance Comparison: N-Methylated vs. Non-Methylated Tyrosine Derivatives in Peptides

The introduction of a methyl group on the amide nitrogen of a tyrosine residue within a peptide sequence induces significant and observable changes in its NMR spectra. These changes provide valuable structural and dynamic information. The primary differences are observed in the chemical shifts of the N-methyl group itself, the α-proton, and the backbone conformation, which can be probed by 2D NMR techniques.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

ProtonBoc-Tyr(OH)-OH[1]Boc-Tyr(Bzl)-OH[2]This compound (Expected)
α-H4.23-4.32 (m)~4.4 (m)Shifted, likely downfield
β-H2.81 (dd), 3.04 (dd)~2.9-3.1 (m)Similar to Boc-Tyr(Bzl)-OH
Aromatic-H6.70 (d), 7.03 (d)6.91 (d), 7.10 (d)Similar to Boc-Tyr(Bzl)-OH
Benzyl-CH₂-5.02 (s)Similar to Boc-Tyr(Bzl)-OH
Benzyl Aromatic-H-7.3-7.4 (m)Similar to Boc-Tyr(Bzl)-OH
Boc (CH₃)₃1.39 (s)1.42 (s)~1.4 (s)
N-CH₃--~2.7-3.0 (s)

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

CarbonBoc-Tyr(OH)-OH (in CD₃CN)[1]Boc-Tyr(Bzl)-OH (Expected)This compound (Expected)
C=O (Carboxyl)175.0~174-176~173-175
C=O (Boc)156.9~155-157~155-157
α-C52.5~55Shifted, likely upfield
β-C38.7~37Minor shift
Aromatic-C-~115, 128, 130, 137, 158Similar to Boc-Tyr(Bzl)-OH
Benzyl-CH₂-~70Similar to Boc-Tyr(Bzl)-OH
Boc C(CH₃)₃80.9~80~80
Boc (CH₃)₃28.6, 28.9~28~28
N-CH₃--~30-35

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ac-Gly-N-Me-Tyr(Bzl)-Ala-NH₂) using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Boc-Ala-OH, Boc-Gly-OH, this compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling (Boc-Ala-OH):

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Activate Boc-Ala-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Second Amino Acid Coupling (this compound):

    • Deprotect the Nα-Boc group of the resin-bound alanine using 50% TFA in DCM.

    • Neutralize the resin with 10% DIPEA in DMF.

    • Activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Due to steric hindrance, a stronger coupling agent like HATU may be required for better efficiency.

    • Add the activated amino acid solution to the resin and allow to react for 4-6 hours, or overnight if necessary.

    • Monitor coupling with a bromophenol blue test, as the Kaiser test is not suitable for secondary amines.

  • Third Amino Acid Coupling (Boc-Gly-OH):

    • Repeat the deprotection and neutralization steps.

    • Couple Boc-Gly-OH as described in step 2.

  • N-terminal Acetylation:

    • Deprotect the Nα-Boc group of the resin-bound glycine.

    • Neutralize the resin.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Characterization of the Synthesized Peptide

Sample Preparation:

  • Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the peptide's solubility.

  • Filter the sample into a clean 5 mm NMR tube to remove any particulate matter.

  • For experiments in aqueous solutions (e.g., D₂O with 10% H₂O), adjust the pH to the desired value.

NMR Data Acquisition:

  • ¹H NMR: Acquire a 1D ¹H NMR spectrum to identify the presence of all expected proton signals, including the characteristic N-methyl singlet.

  • ¹³C NMR: Acquire a 1D ¹³C NMR spectrum to confirm the number of unique carbon atoms and identify the N-methyl carbon signal.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which is crucial for assigning protons within each amino acid spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, aiding in the unambiguous identification of amino acid residues.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, facilitating the assignment of carbon signals.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the peptide's three-dimensional conformation and the presence of cis/trans isomers around the N-methylated peptide bond.

Visualizing Workflows and Pathways

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_nmr NMR Characterization resin Resin Swelling coupling1 Coupling 1 (Ala) resin->coupling1 deprotection1 Boc Deprotection coupling1->deprotection1 coupling2 Coupling 2 (N-Me-Tyr) deprotection1->coupling2 deprotection2 Boc Deprotection coupling2->deprotection2 coupling3 Coupling 3 (Gly) deprotection2->coupling3 acetylation N-Acetylation coupling3->acetylation cleavage Cleavage & Deprotection acetylation->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry hplc->ms sample_prep Sample Preparation hplc->sample_prep nmr_1d 1D NMR (¹H, ¹³C) sample_prep->nmr_1d nmr_2d 2D NMR (COSY, TOCSY, HSQC, NOESY) nmr_1d->nmr_2d structure Structure Elucidation nmr_2d->structure

tyrosine_kinase_pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization p_rtk Phosphorylated RTK (pY) rtk->p_rtk Autophosphorylation sh2_protein SH2 Domain Protein p_rtk->sh2_protein Recruitment via pY-SH2 interaction downstream Downstream Signaling Cascade sh2_protein->downstream response Cellular Response downstream->response

References

Navigating the Challenges of N-Methylated Amino Acid Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a key strategy for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability, increase cell permeability, and constrain peptide conformation to optimize biological activity. However, the steric hindrance presented by the N-methyl group poses a significant challenge during solid-phase peptide synthesis (SPPS), often leading to lower coupling yields and an increased risk of racemization. This guide provides an objective comparison of coupling reagents for N-methylated amino acids, supported by experimental data, to facilitate the selection of the most effective synthetic route.

The primary difficulty in acylating N-methylated amino acids lies in the steric bulk around the secondary amine, which impedes the approach of the activated amino acid.[1][2] This reduced reactivity necessitates the use of highly efficient coupling reagents to achieve satisfactory yields.[1] The choice of coupling reagent is therefore a critical parameter for the successful synthesis of N-methylated peptides.[2][3]

Comparative Analysis of Coupling Reagent Performance

The selection of an appropriate coupling reagent is crucial for the efficient incorporation of N-methylated amino acids. While standard reagents may prove ineffective, several powerful alternatives have been developed to overcome the steric challenges. The following table summarizes the performance of various commonly used coupling reagents in promoting the coupling of N-methylated amino acids.

Coupling ReagentPerformance for N-Methylated Amino Acid CouplingKey Characteristics
HATU Highly EffectiveGenerally considered the reagent of choice. Its HOAt-based active ester is more reactive than the HOBt ester formed by HBTU, leading to higher coupling yields.
PyAOP Highly EffectiveA phosphonium salt reagent that is very effective for sterically hindered couplings, including N-methylated amino acids.
PyBOP EffectiveA widely used phosphonium salt reagent, often used with HOAt to improve efficiency and reduce racemization in difficult couplings.
PyBroP Highly EffectiveA bromophosphonium salt that is particularly efficient for coupling N-methylated amino acids, often outperforming HOBt-based reagents.
COMU EffectiveA modern coupling reagent with efficiencies comparable to HATU, offering enhanced safety due to the absence of explosive HOBt/HOAt derivatives.
HBTU/HCTU Less EffectiveGenerally results in low yields and incomplete couplings for N-methylated residues due to insufficient reactivity to overcome steric hindrance.
BOP-Cl EffectiveHas been successfully employed for N-methyl amino acid coupling.
Pivaloyl Anhydride EffectiveA cost-effective reagent that can achieve high yields and suppress racemization under moderate, base-free conditions.

Experimental Protocols

Detailed methodologies are essential for the successful application of these coupling reagents. Below are protocols for key experiments involving the coupling of Fmoc-protected N-methylated amino acids during solid-phase peptide synthesis.

Protocol 1: HATU-Mediated Coupling on Solid Phase

This protocol describes a robust method for coupling an Fmoc-protected amino acid onto an N-methylated amine on a solid support.

  • Resin Preparation: Swell the peptide resin with the N-terminal N-methyl amino acid in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF. This is typically done in two steps: a brief 5-minute treatment followed by a longer 15-minute treatment.

  • Washing: Thoroughly wash the resin with DMF, Dichloromethane (DCM), and then again with DMF to remove residual piperidine and prepare for the coupling reaction.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of Diisopropylethylamine (DIEA) to the solution. Allow this activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature. The extended reaction time is often necessary for sterically hindered N-methylated residues.

  • Monitoring the Coupling: The completion of the coupling reaction should be monitored. The Kaiser test is unreliable for secondary amines like N-methylated amino acids. A bromophenol blue test is a suitable alternative. If the coupling is incomplete, a second coupling can be performed.

  • Post-Coupling Wash: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and finally DMF to prepare for the next synthesis cycle.

Protocol 2: PyBroP-Mediated Coupling on Solid Phase

This protocol outlines the use of PyBroP for the coupling of an Fmoc-protected amino acid to an N-methylated amine on a solid support.

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol to prepare the resin and deprotect the N-terminal amine.

  • Reactant Preparation: Suspend the resin in DCM or DMF. Add a solution of the Fmoc-amino acid (2 equivalents) in the same solvent to the resin suspension.

  • Reagent Addition: Add PyBroP (2 equivalents) to the mixture. Cool the reaction vessel to 0°C in an ice bath.

  • Coupling Reaction: Add DIEA (6 equivalents) and mix the suspension at 0°C for 1 minute. Allow the reaction to proceed for 1 hour at room temperature.

  • Monitoring and Washing: Follow the same monitoring and washing procedures as described in the HATU protocol (steps 6 and 7).

Experimental Workflow

The general workflow for a single coupling cycle in solid-phase peptide synthesis involving an N-methylated amino acid is depicted below. This process is repeated for each amino acid to be added to the peptide chain.

PeptideCouplingWorkflow Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling Reaction (Fmoc-N-Me-AA, Coupling Reagent, Base) Washing1->Coupling Monitoring Monitor Coupling (e.g., Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling If Incomplete (Recouple) Washing2 Wash (DMF, DCM) Monitoring->Washing2 If Complete NextCycle Ready for Next Cycle Washing2->NextCycle

References

Stability of Benzyl Protection on Tyrosine: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is a critical decision in peptide synthesis. This choice directly impacts the efficiency of synthesis, the purity of the final peptide, and the prevention of unwanted side reactions. The benzyl (Bzl) group has been a long-standing choice for this purpose, but its stability under certain conditions, particularly in Boc solid-phase peptide synthesis (SPPS), has led to the development and use of several alternatives. This guide provides an objective comparison of the stability of the Bzl group versus other common protecting groups for tyrosine, supported by experimental data and detailed protocols.

Introduction to Tyrosine Protection in Peptide Synthesis

The hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions such as O-acylation during peptide coupling steps. An ideal protecting group for tyrosine should be stable throughout the synthesis and selectively removable under conditions that do not affect other protecting groups or the peptide backbone. The two major strategies in SPPS, Boc/Bzl and Fmoc/tBu, employ different philosophies for side-chain protection, influencing the choice of the tyrosine protecting group.

The Benzyl (Bzl) Group: A Traditional Choice with Limitations

The benzyl group is a classical protecting group for the tyrosine hydroxyl group. It is introduced as a benzyl ether and is traditionally removed by strong acids such as anhydrous hydrogen fluoride (HF) or by catalytic hydrogenation.

Stability Profile of the Benzyl Group

A significant drawback of the Bzl group is its partial lability to trifluoroacetic acid (TFA), the reagent used for the repetitive cleavage of the Nα-Boc group in Boc-SPPS. This premature deprotection can lead to the formation of branched peptides where the newly deprotected tyrosine hydroxyl group is acylated. One study reported that more than 0.5% of the benzyl protection is removed during a 15-minute treatment with 50% TFA in CH2Cl2.[1] Consequently, the Bzl group is more suitable for the Fmoc strategy, where the Nα-protecting group is removed under basic conditions (e.g., with piperidine), to which the Bzl group is stable.[1][2]

A major side reaction associated with the acid-mediated deprotection of O-benzyltyrosine is the intramolecular or intermolecular rearrangement to form 3-benzyltyrosine.[1] This side product can be difficult to separate from the desired peptide. The formation of this byproduct is a serious concern during the final HF cleavage step.[1]

Alternative Protecting Groups for Tyrosine

To address the limitations of the Bzl group, several alternative protecting groups have been developed, each with its own unique stability profile.

2,6-Dichlorobenzyl (DCB) Group

The introduction of electron-withdrawing chlorine atoms onto the benzyl ring significantly increases the acid stability of the protecting group. The 2,6-dichlorobenzyl (DCB) group is approximately 5000 times more stable to 50% TFA/CH2Cl2 treatment than the unsubstituted benzyl group. This enhanced stability makes Boc-Tyr(DCB)-OH a much more suitable building block for Boc-SPPS, as it minimizes the risk of premature deprotection and subsequent side reactions. The DCB group is typically removed with strong acids like HF.

tert-Butyl (tBu) Group

In the context of Fmoc-SPPS, the tert-butyl (tBu) group is the most commonly used protecting group for the tyrosine hydroxyl function. The tBu group is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF). It is readily cleaved under moderately acidic conditions, typically with TFA, during the final cleavage of the peptide from the resin. The use of scavengers, such as water and triisopropylsilane (TIS), is crucial during TFA cleavage to trap the released tert-butyl cations and prevent the alkylation of sensitive residues like tryptophan and cysteine. A minor side reaction is the C-t-butylation of the tyrosine ring to form 3'-t-butyltyrosine, which can occur to an extent of 0.5-1.0%.

Other Protecting Groups
  • 2-Bromobenzyloxycarbonyl (2-BrZ): This carbamate-based protecting group offers greater acid stability than the Bzl group and is suitable for Boc-SPPS. However, it is labile to piperidine, limiting its application in Fmoc-SPPS to the synthesis of shorter peptides or for introduction near the N-terminus.

  • Cyclohexyl (Chx): The cyclohexyl ether is a more acid-stable alternative to the benzyl group. The apparent rate constant for the removal of the Chx group with 50% TFA in CH2Cl2 is more than 20 times slower than that of the Bzl group. This protecting group is stable to TFA and piperidine but can be removed with strong acids like trifluoromethanesulfonic acid (TFMSA).

Quantitative Stability Comparison

Direct quantitative comparison of the stability of these protecting groups is challenging due to variations in experimental conditions across different studies. However, data from Erickson and Merrifield's seminal work on the acid stability of benzylic protecting groups, along with other studies, provides valuable insights.

Protecting GroupDeprotection ReagentRelative Stability/Rate ConstantSynthesis Strategy CompatibilityKey Side Reactions
Benzyl (Bzl) HF, H₂/Pd, TFA (partial)Partially cleaved by 50% TFA in CH₂Cl₂ (>0.5% in 15 min)More suitable for Fmoc-SPPSO- to C-alkylation (3-benzyltyrosine formation)
2,6-Dichlorobenzyl (DCB) HF, TFMSA~5000 times more stable than Bzl in 50% TFA/CH₂Cl₂Boc-SPPSO- to C-alkylation (less prone than Bzl)
tert-Butyl (tBu) TFAStable to base, cleaved by TFAFmoc-SPPSC-alkylation (3'-tert-butyltyrosine formation)
2-Bromobenzyloxycarbonyl (2-BrZ) HF, TFMSAMore stable than Bzl in TFABoc-SPPSLabile to piperidine
Cyclohexyl (Chx) TFMSA>20 times more stable than Bzl in 50% TFA/CH₂Cl₂Boc-SPPS, Fmoc-SPPS

Experimental Protocols

Protection of Tyrosine with Benzyl Group (Boc-Tyr(Bzl)-OH Synthesis)

This protocol describes the synthesis of N-Boc-O-benzyl-L-tyrosine.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Benzyl bromide (BnBr)

  • Sodium hydroxide (NaOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • KHSO₄ solution

Procedure:

  • N-Boc Protection: Dissolve L-tyrosine in a 1:1 mixture of dioxane and water containing NaHCO₃. Add a solution of (Boc)₂O in dioxane and stir the mixture overnight at room temperature. Acidify the reaction mixture with KHSO₄ solution and extract the product, N-Boc-L-tyrosine, with ethyl acetate.

  • O-Benzylation: Dissolve the N-Boc-L-tyrosine in a suitable solvent like DMF. Add NaH as a base, followed by the dropwise addition of benzyl bromide. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product, Boc-Tyr(Bzl)-OH, with an organic solvent. Purify the product by column chromatography or recrystallization.

G

Deprotection of Benzyl Group with Hydrogen Fluoride (HF)

This is a general protocol for the final cleavage and deprotection of a peptide synthesized using a Boc/Bzl strategy, including the removal of the Bzl group from tyrosine.

Materials:

  • Peptidyl-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry peptidyl-resin in the reaction vessel of the HF apparatus. Add the appropriate scavenger cocktail. For peptides containing Tyr(Bzl), a common scavenger is anisole or p-cresol.

  • HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by vacuum distillation.

  • Peptide Precipitation: Add cold diethyl ether to the residue to precipitate the crude peptide.

  • Work-up: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and cleavage byproducts. Dry the peptide under vacuum.

G

Deprotection of tert-Butyl Group with Trifluoroacetic Acid (TFA)

This protocol outlines the final cleavage and deprotection of a peptide synthesized using the Fmoc/tBu strategy.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DCM in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail consisting of TFA and scavengers. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the peptide. Wash the resin with additional TFA or DCM.

  • Precipitation: Add the combined filtrate to cold diethyl ether to precipitate the crude peptide.

  • Work-up: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

G

Conclusion: Selecting the Optimal Protecting Group

The choice of a protecting group for the tyrosine hydroxyl function is highly dependent on the overall peptide synthesis strategy.

  • For Boc-SPPS , the inherent acid lability of the benzyl (Bzl) group makes it a suboptimal choice, particularly for longer peptides, due to the risk of premature deprotection and side-chain branching. The more acid-stable 2,6-dichlorobenzyl (DCB) group is a superior alternative in this context, offering enhanced stability during the repetitive TFA deprotection steps.

  • For Fmoc-SPPS , the tert-butyl (tBu) group remains the gold standard for tyrosine protection. Its stability to the basic conditions of Fmoc removal and its clean cleavage with TFA during the final deprotection step provide an excellent orthogonal protection scheme.

Ultimately, a thorough understanding of the stability and reactivity of each protecting group under the specific conditions of the planned synthesis is crucial for the successful preparation of high-purity peptides. Careful consideration of potential side reactions and the implementation of appropriate cleavage cocktails with scavengers are essential to minimize impurities and maximize the yield of the desired peptide product.

References

Orthogonality of Boc and Bzl Protecting Groups in Complex Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of complex peptide synthesis, the strategic selection and management of protecting groups are paramount to achieving high yields and purity. Among the arsenal of protective groups available to chemists, the acid-labile tert-butyloxycarbonyl (Boc) group and the benzyl (Bzl) group, removable by hydrogenolysis or strong acids, are mainstays, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This guide provides a comprehensive comparison of the orthogonality of Boc and Bzl protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in designing robust synthetic routes.

Core Principles: A Balancing Act of Lability

The successful synthesis of complex peptides hinges on the principle of orthogonality—the ability to selectively remove one type of protecting group in the presence of others. The Boc/Bzl strategy is often described as a "quasi-orthogonal" system. While the conditions for removing the temporary Nα-Boc group are designed to be mild enough to preserve the more permanent Bzl side-chain protection, the line between selective deprotection and premature cleavage can be thin, especially during the synthesis of long or complex sequences requiring numerous deprotection cycles.

The Boc group is readily cleaved by moderately strong acids, typically trifluoroacetic acid (TFA), through a carbocationic mechanism.[1][2] This process is generally fast and efficient. In contrast, Bzl ethers and esters are stable to the conditions used for Boc removal but require more forceful methods for their cleavage, such as catalytic hydrogenolysis or treatment with very strong acids like hydrogen fluoride (HF).[3][4] The stability of the Boc group to catalytic hydrogenation and the stability of the Bzl group to moderate acidolysis form the basis of their orthogonality.[4]

Quantitative Comparison of Protecting Group Stability

While theoretically orthogonal, the practical application of the Boc/Bzl strategy requires a quantitative understanding of the stability of each protecting group under the other's removal conditions. The following tables summarize available data on the stability of Boc and Bzl groups.

Table 1: Stability of Bzl Protecting Groups under Boc Deprotection Conditions

Bzl-Protected Amino AcidDeprotection ConditionsExtent of CleavageReference
Tyr(Bzl)50% TFA in DCMPartially removed
Lys(2-Cl-Z)*50% TFA in DCMStable
Tyr(2,6-Cl₂Bzl)50% TFA in DCMStable

Note: 2-Cl-Z (2-chlorobenzyloxycarbonyl) is a benzyl-derived protecting group often used in Boc chemistry.

Table 2: Stability of Boc Protecting Group under Bzl Deprotection Conditions

Boc-Protected Amino AcidDeprotection ConditionsExtent of CleavageReference
Boc-XaaCatalytic Hydrogenation (e.g., H₂/Pd-C)Stable
Boc-XaaCatalytic Transfer Hydrogenation (e.g., Ammonium formate, Pd/C)Stable

Experimental Protocols

Accurate and reproducible experimental procedures are critical for the successful application of the Boc/Bzl strategy. The following are detailed protocols for the selective deprotection of Boc and Bzl groups.

Protocol 1: Selective Deprotection of the Nα-Boc Group

This protocol describes a standard procedure for the removal of the Boc group from a peptide resin using trifluoroacetic acid.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., anisole, thioanisole, or triisopropylsilane (TIS)), if required for sensitive residues like Trp, Met, or Tyr.

  • DCM for washing

  • N,N-Diisopropylethylamine (DIPEA) solution (10% in DMF) for neutralization

  • N,N-Dimethylformamide (DMF) for washing

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the DCM.

  • Add a pre-cooled solution of 25-50% TFA in DCM to the resin. If scavengers are used, they should be added to this solution (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3-5 times).

  • Neutralize the resin by washing with a 10% solution of DIPEA in DMF (2 times for 5 minutes each).

  • Wash the resin with DMF (3-5 times) to prepare for the next coupling step.

Protocol 2: Deprotection of Bzl Protecting Groups via Catalytic Transfer Hydrogenation

This method offers a mild alternative to strong acid cleavage for the removal of Bzl groups.

Materials:

  • Bzl-protected peptide

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ammonium formate or formic acid as a hydrogen donor

Procedure:

  • Dissolve the Bzl-protected peptide in a suitable solvent like methanol or DMF.

  • Add 10% Pd/C catalyst to the solution (typically 10-50% by weight of the peptide).

  • Add a significant excess of the hydrogen donor, such as ammonium formate (typically 5-10 equivalents).

  • Stir the reaction mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 3: Deprotection of Bzl Protecting Groups using Hydrogen Fluoride (HF)

This protocol describes the "low-high" HF cleavage method, which is designed to minimize side reactions. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate safety precautions.

Materials:

  • Peptide-resin with Bzl-protected side chains

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., p-cresol, p-thiocresol, dimethyl sulfide (DMS))

  • Specialized HF cleavage apparatus

Procedure:

  • Low HF Step:

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add the appropriate scavengers (e.g., for 1 g of resin, use 6.5 mL of DMS and 1.0 mL of p-cresol).

    • Cool the reaction vessel to -5 to 0 °C.

    • Distill a low concentration of HF (e.g., 2.5 mL per gram of resin) into the vessel.

    • Stir the mixture at 0 °C for 2 hours. This step removes more acid-labile protecting groups and minimizes the formation of damaging carbocations.

    • Evaporate the HF and DMS under vacuum.

  • High HF Step:

    • Re-cool the reaction vessel.

    • Distill a higher concentration of HF (e.g., 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours. This step cleaves the more resistant Bzl groups and the peptide from the resin.

    • Evaporate the HF under vacuum.

  • Work-up:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Wash the peptide precipitate with cold diethyl ether to remove scavengers and other small molecules.

    • Dry the crude peptide under vacuum.

Visualizing the Orthogonality and Workflows

The following diagrams, generated using Graphviz, illustrate the chemical structures of Boc- and Bzl-protected amino acids, the principle of their orthogonal deprotection, and a typical workflow for SPPS using the Boc/Bzl strategy.

cluster_boc Boc-Protected Amino Acid cluster_bzl Bzl-Protected Amino Acid (Tyr) boc_aa bzl_aa

Figure 1. Chemical structures of a Boc-protected amino acid and a Bzl-protected tyrosine.

start Peptide Chain (Boc-Nα, Bzl-Side Chain) boc_deprotection Boc Deprotection (TFA) start->boc_deprotection bzl_deprotection Bzl Deprotection (Hydrogenolysis or HF) start->bzl_deprotection deprotected_n Deprotected N-terminus (Bzl-Side Chain Intact) boc_deprotection->deprotected_n deprotected_side Deprotected Side Chain (Boc-Nα Intact) bzl_deprotection->deprotected_side

Figure 2. Orthogonal deprotection scheme for Boc and Bzl groups.

start Start with Resin couple Couple Boc-AA(Bzl)-OH start->couple wash1 Wash couple->wash1 deprotect Deprotect Nα-Boc (TFA) wash1->deprotect wash2 Wash & Neutralize deprotect->wash2 cycle Repeat for next AA wash2->cycle final_cleavage Final Cleavage (HF) & Bzl Deprotection wash2->final_cleavage cycle->couple end Purify Peptide final_cleavage->end

Figure 3. Simplified workflow for Boc/Bzl solid-phase peptide synthesis.

Side Reactions and Mitigation Strategies

A critical aspect of employing the Boc/Bzl strategy is the management of potential side reactions during deprotection steps.

During Boc Deprotection (TFA Treatment):

  • Premature Bzl Cleavage: As indicated in Table 1, prolonged or repeated exposure to TFA can lead to the partial cleavage of Bzl ethers, especially on tyrosine. To mitigate this, it is advisable to keep TFA treatment times to a minimum and to use less acid-labile Bzl derivatives, such as 2,6-dichlorobenzyl, for sensitive residues.

  • Alkylation by tert-butyl Cations: The tert-butyl cation generated during Boc deprotection is a potent alkylating agent that can modify susceptible residues like tryptophan and methionine. The addition of scavengers such as triisopropylsilane (TIS) or thioanisole to the TFA cocktail is essential to trap these carbocations.

During Bzl Deprotection:

  • HF Cleavage Side Reactions: The use of strong acid HF can lead to a variety of side reactions, including the generation of benzyl cations that can alkylate sensitive residues. The use of a scavenger cocktail containing reagents like p-cresol and dimethyl sulfide is crucial. The "low-high" HF method is also designed to minimize these side reactions.

  • Catalyst Poisoning during Hydrogenolysis: Sulfur-containing amino acids such as cysteine and methionine can poison the palladium catalyst used in hydrogenolysis, leading to incomplete deprotection. Careful selection of the catalyst and reaction conditions may be necessary for peptides containing these residues.

Conclusion

The Boc and Bzl protecting groups represent a powerful, albeit not perfectly orthogonal, combination for the synthesis of complex peptides. The success of the Boc/Bzl strategy relies on a nuanced understanding of the relative stabilities of these groups and the careful execution of deprotection protocols. While the standard TFA treatment for Boc removal is generally well-tolerated by Bzl groups, repeated exposure can lead to premature cleavage. The choice of Bzl deprotection method, whether the mild catalytic transfer hydrogenation or the more robust but hazardous HF cleavage, must be tailored to the specific peptide sequence and the presence of sensitive residues. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can navigate the intricacies of the Boc/Bzl strategy to successfully synthesize challenging peptide targets.

References

Purity comparison of crude peptides from Boc vs Fmoc synthesis of N-methylated sequences

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers on Crude Peptide Purity from Boc and Fmoc Synthesis of N-Methylated Sequences

For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides presents a unique set of challenges. The incorporation of a methyl group on the amide nitrogen enhances proteolytic stability and cell permeability but also introduces significant steric hindrance, complicating the coupling steps in solid-phase peptide synthesis (SPPS). The choice between the two most common protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical determinant of the final crude peptide's purity and overall success of the synthesis. This guide provides an objective comparison of these methodologies, supported by a summary of expected quantitative outcomes and detailed experimental protocols.

The fundamental difference between the two strategies lies in the lability of the Nα-protecting group. The Boc group is removed with acid (typically trifluoroacetic acid - TFA), while the Fmoc group is cleaved by a base (usually piperidine). This distinction dictates the entire synthetic strategy, from the choice of side-chain protecting groups to the final cleavage from the resin.

Quantitative Data Summary

While a direct, side-by-side quantitative comparison for the same N-methylated peptide is not always available in published literature, the following table summarizes the typical expected outcomes for crude peptide purity based on the inherent characteristics of each method when applied to N-methylated sequences.

ParameterBoc SynthesisFmoc SynthesisKey Considerations for N-Methylated Peptides
Typical Crude Purity 50 - 80%[1]Often lower for difficult, aggregation-prone N-methylated sequences. Can be improved with specialized reagents.The acidic deprotection in Boc-SPPS can disrupt secondary structures, potentially leading to higher purity for aggregation-prone N-methylated peptides.[2][3][]
Coupling Efficiency Generally challenging due to steric hindrance. May require double coupling or stronger coupling reagents.[1]Also challenging, but a wider array of efficient, specialized coupling reagents (e.g., HATU, HBTU, PyAOP) are well-established for this purpose.Steric hindrance from the N-methyl group is the primary challenge for both methods.
Common Side Reactions Acid-catalyzed side reactions during final cleavage (e.g., N-O shift in Ser/Thr).Diketopiperazine formation, especially with N-methylated amino acids at the N-terminus.The choice of cleavage cocktail and conditions is critical to minimize side reactions in both strategies.
Yield Can be higher for difficult sequences due to better solvation and reduced aggregation.Potentially lower for aggregation-prone N-methylated sequences.Yield is highly sequence-dependent and influenced by the efficiency of coupling and the extent of side reactions.

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of an N-methylated peptide using both Boc and Fmoc strategies.

Boc-SPPS Protocol for N-Methylated Peptides
  • Resin Selection and Preparation: A Merrifield or PAM resin is commonly used. The resin is swelled in dichloromethane (DCM).

  • First Amino Acid Coupling: The first Boc-protected amino acid is coupled to the resin.

  • Peptide Chain Elongation (per cycle):

    • Deprotection: The Boc group is removed by treating the resin with 30-50% TFA in DCM.

    • Neutralization: The resulting TFA salt is neutralized with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF. In situ neutralization protocols, where neutralization and coupling occur simultaneously, can improve yields for difficult sequences.

    • Coupling: The next Boc-protected amino acid (standard or N-methylated) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and added to the resin. For sterically hindered N-methylated amino acids, double coupling or extended reaction times may be necessary. The reaction is monitored by a ninhydrin or isatin test.

    • Washing: The resin is thoroughly washed with DCM and DMF to remove excess reagents and byproducts.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Boc group is removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid cocktail, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Fmoc-SPPS Protocol for N-Methylated Peptides
  • Resin Selection and Preparation: A resin with a TFA-labile linker, such as Rink Amide or Wang resin, is typically used. The resin is swelled in DMF.

  • First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin.

  • Peptide Chain Elongation (per cycle):

    • Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF.

    • Washing: The resin is washed thoroughly with DMF to remove piperidine and the dibenzofulvene byproduct.

    • Coupling: The next Fmoc-protected amino acid (standard or N-methylated) is activated with a specialized coupling reagent (e.g., HATU, HCTU) and an organic base (e.g., DIEA or collidine) and added to the resin. For N-methylated amino acids, extended coupling times or double coupling are often required.

    • Washing: The resin is washed with DMF and DCM.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed by treatment with a TFA cocktail containing scavengers (e.g., water, triisopropylsilane).

Visualizing the Synthesis Workflows

To better illustrate the distinct processes of Boc and Fmoc solid-phase peptide synthesis for N-methylated sequences, the following diagrams outline the key steps in each methodology.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Coupling Coupling: Boc-N-Me-AA + Coupling Reagent Neutralization->Coupling Wash2 Wash (DCM/DMF) Coupling->Wash2 Wash1->Neutralization Repeat Repeat Cycle Wash2->Repeat Next Amino Acid FinalCleavage Final Cleavage (HF or TFMSA) Wash2->FinalCleavage Final Amino Acid Repeat->Deprotection End Crude Peptide FinalCleavage->End

Caption: Boc-SPPS Workflow for N-Methylated Peptides

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-N-Me-AA + Coupling Reagent Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid FinalCleavage Final Cleavage (TFA Cocktail) Wash2->FinalCleavage Final Amino Acid Repeat->Deprotection End Crude Peptide FinalCleavage->End

Caption: Fmoc-SPPS Workflow for N-Methylated Peptides

Conclusion

The choice between Boc and Fmoc strategies for the synthesis of N-methylated peptides is not straightforward and depends heavily on the specific peptide sequence, its hydrophobicity, and the potential for aggregation. The Boc strategy, while requiring harsher final cleavage conditions, can offer an advantage in terms of crude purity for difficult, aggregation-prone N-methylated sequences due to the repeated acid treatments that disrupt secondary structures. Conversely, the Fmoc strategy is generally milder and benefits from a wider array of commercially available, highly efficient coupling reagents designed to overcome the steric hindrance of N-methylated amino acids. Ultimately, the successful synthesis of N-methylated peptides often requires careful optimization of coupling conditions, including the choice of reagents, reaction times, and diligent monitoring, regardless of the chosen Nα-protection strategy.

References

Safety Operating Guide

Proper Disposal Procedures for Boc-N-Me-Tyr(Bzl)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Boc-N-Me-Tyr(Bzl)-OH (CAS No. 64263-81-6), a protected amino acid commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety Considerations

While this compound is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, it is crucial to handle it with care, as with all laboratory chemicals.[1] Some suppliers indicate potential hazards, including being harmful if swallowed or inhaled, and causing skin and eye irritation. Therefore, always consult your institution's specific safety data sheet (SDS) and follow standard laboratory safety protocols.

Personal Protective Equipment (PPE) is mandatory during all handling and disposal steps.

  • Hand Protection: Handle with compatible gloves.

  • Eye Protection: Wear safety glasses with side shields.

  • Respiratory Protection: For operations that may generate dust, use an N95 (US) or equivalent dust mask.

  • Body Protection: Wear a lab coat.

Chemical Hazard and Incompatibility Profile

Understanding the chemical properties of this compound is fundamental to its safe disposal. Incompatible materials can react, leading to the release of hazardous substances.

PropertyDataCitation(s)
Synonyms Nα-Boc-O-benzyl-Nα-methyl-L-tyrosine[2][3]
CAS Number 64263-81-6[4]
Appearance White to off-white or beige crystalline powder[4]
Incompatible Materials Strong oxidizing agents, Strong acids
Hazardous Decomposition Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂, …) under fire conditions

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Collection (Solid Waste)

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for solid this compound waste. The container must be compatible with the chemical.

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and its associated hazards.

  • Collect Waste: Place all contaminated solid materials into this container. This includes:

    • Unused or expired this compound powder.

    • Contaminated weighing papers and spatulas.

    • Contaminated PPE, such as gloves.

Step 2: Waste Collection (Liquid Waste)

  • Designate a Waste Container: If this compound is in a solution, collect it in a dedicated, shatter-resistant, and leak-proof container.

  • Segregation: Do not mix this waste with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Label the container with "Hazardous Waste," the chemical name, and the solvent used.

Step 3: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste. It is best practice to collect all subsequent rinses as hazardous waste as well.

  • Container Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label. The container can then be disposed of with regular non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Ensure Safety: Wear appropriate PPE.

  • Containment: Prevent the powder from becoming airborne. Avoid creating dust.

  • Cleanup: For small spills, carefully sweep up the material and place it in the designated hazardous waste container. For larger spills, shovel the material into a suitable container for disposal.

  • Ventilation: Ensure adequate ventilation in the area of the spill.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Step 5: Final Disposal

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Waste Pickup: Arrange for the disposal of the waste through your institution's certified hazardous waste management provider. Follow your organization's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_container_decon Container Decontamination start This compound Waste Generated solid_waste Solid Waste (Unused chemical, contaminated items) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) start->liquid_waste empty_container Empty Container start->empty_container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse final_disposal Store Securely & Arrange for EHS Waste Pickup collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid

References

Essential Safety and Logistics for Handling Boc-N-Me-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Boc-N-Me-Tyr(Bzl)-OH, a protected amino acid derivative, are paramount for a secure and compliant laboratory environment. Adherence to the following operational and disposal plans ensures the mitigation of risks and responsible waste management.

Personal Protective Equipment (PPE)

A thorough hazard assessment is required to select the appropriate PPE for any laboratory task.[1] The following table summarizes the recommended personal protective equipment when handling this compound, based on standard laboratory safety protocols and the substance's safety data sheet.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1] They should be removed immediately if chemical contact occurs, followed by hand washing before donning new gloves. For tasks with a higher risk of exposure, consider double gloving or using more robust gloves. Always inspect gloves before use.
Eye and Face Protection Safety glasses or gogglesSafety glasses with side-shields meeting ANSI Z87.1 standards are the minimum requirement.[1][2] Chemical splash goggles are necessary when there is a splash hazard. A face shield should be worn in addition to safety glasses or goggles when handling large quantities or when a significant splash risk is present.[1]
Body Protection Laboratory coatA lab coat is essential to protect clothing and skin from potential splashes and spills. For materials with flammable properties, a fire-resistant lab coat is recommended.
Respiratory Protection Not generally requiredUse in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust. If engineering controls are not feasible and there is a risk of inhaling dust or aerosols, a respirator may be necessary.
Foot Protection Closed-toe shoesShoes that cover the entire foot are required to protect against spills and falling objects.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the work area.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Spill and Leak Procedures: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. The spill area should then be thoroughly cleaned.

Storage Protocol:

  • Conditions: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is in a freezer.

  • Incompatibilities: Keep away from strong oxidizing agents.

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Begin Experiment Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Clean Glassware Clean Glassware Dissolve/React->Clean Glassware Experiment Complete Store Compound Store Compound Clean Glassware->Store Compound Dispose of Waste Dispose of Waste Store Compound->Dispose of Waste

Standard Laboratory Handling Workflow

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with institutional and local regulations. The primary method for disposal is through a licensed chemical waste disposal company.

Disposal Protocol:

  • Containerization: Collect waste this compound in a dedicated, chemically compatible container with a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of first waste addition should also be indicated.

  • Storage of Waste: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup by a licensed chemical waste disposal service. Do not dispose of this chemical down the drain.

The following diagram outlines the logical steps for the proper disposal of this compound waste.

cluster_collection Waste Collection cluster_containerization Containerization cluster_storage_disposal Storage & Disposal Collect Waste Collect Waste Segregate Waste Segregate Waste Collect Waste->Segregate Waste Prevent Reactions Use Compatible Container Use Compatible Container Segregate Waste->Use Compatible Container Label Container Label Container Use Compatible Container->Label Container Ensure Identification Store in SAA Store in SAA Label Container->Store in SAA Await Disposal Arrange Pickup Arrange Pickup Store in SAA->Arrange Pickup

Chemical Waste Disposal Workflow

By following these detailed procedures, researchers can ensure the safe and compliant handling and disposal of this compound, fostering a safer laboratory and a healthier environment. Always consult your institution's specific safety and disposal protocols.

References

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